molecular formula C42H55N8O14PS3 · 2Na B1160847 8-DY547-cGMP

8-DY547-cGMP

Cat. No.: B1160847
M. Wt: 1069.1
InChI Key: VKTWASDKFOZMCE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

8-DY547-cGMP is a fluorescently-labeled cyclic nucleotide analog that serves as a vital tool for studying the real-time kinetics of cyclic nucleotide-gated (CNG) ion channels. This probe is designed to open CNG channels with an efficiency equal to that of native cGMP, allowing for direct observation of ligand binding and channel gating mechanisms without perturbing the system's natural function. Its primary research value lies in enabling fluorescence-based kinetic studies, particularly through techniques like patch-clamp fluorometry, to directly relate ligand binding to the activation gating of channels such as CNGA2. The dye moiety, DY-547, has excitation and emission maxima of approximately 557 nm and 574 nm, respectively, providing a strong red fluorescent signal for sensitive detection. This makes 8-DY547-cGMP an essential reagent for investigating sensory signal transduction in photoreceptors and olfactory cells, as well as for probing other cGMP-responsive binding proteins in fundamental neurobiological research.

Properties

Molecular Formula

C42H55N8O14PS3 · 2Na

Molecular Weight

1069.1

IUPAC Name

disodium;2-[3-[3-[4-[2-[[2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-oxo-4,5,7,8-tetrahydro-1H-purin-8-yl]sulfanyl]ethylamino]-4-oxobutyl]-1-ethyl-3-methyl-5-sulfonato-3a,7a-dihydroindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate

InChI

InChI=1S/C42H57N8O14PS3.2Na/c1-6-48-27-16-14-23(67(56,57)58)20-26(27)42(5,31(48)11-8-10-30-41(3,4)25-15-13-24(68(59,60)61)21-28(25)49(30)7-2)17-9-12-32(51)44-18-19-66-40-45-33-36(46-39(43)47-37(33)53)50(40)38-34(52)35-29(63-38)22-62-65(54,55)64-35;;/h8,10-11,13-16,20-21,26-27,29,33-36,38,40,45,52H,6-7,9,12,17-19,22H2,1-5H3,(H6-,43,44,46,47,51,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2

InChI Key

VKTWASDKFOZMCE-UHFFFAOYSA-L

SMILES

CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4C=CC(=CC4C3(C)CCCC(=O)NCCSC5NC6C(N5C7C(C8C(O7)COP(=O)(O8)[O-])O)N=C(NC6=O)N)S(=O)(=O)[O-])CC)(C)C.[Na+].[Na+]

Synonyms

1-ethyl-2-((4E)-4-(1-ethyl-3-(4-(2-(methylthio)ethylamino)-4-oxobutyl)-5-sulfonatoindolin-2-ylidene)but-2-en-2-yl)-3,3-dimethyl-3H-indolium-5-sulfonate-guanosine-3/',5/'-cyclic monophosphate, disodium salt

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 8-DY547-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Fluorescence Probes for Cyclic Nucleotide Signaling[1]

Executive Summary

8-DY547-cGMP (8-(2-[DY-547]-aminoethylthio)guanosine-3', 5'-cyclic monophosphate) is a Class I fluorescent analog of the second messenger cGMP.[1] Distinguished by its modification at the C8 position of the guanine ring via an aminoethylthio (AET) linker, this conjugate retains high affinity for cGMP-dependent protein kinase (PKG), cyclic nucleotide-gated (CNG) channels, and phosphodiesterases (PDEs).[1]

Unlike standard fluorescein-based conjugates (e.g., 8-Fluo-cGMP), the DY-547 fluorophore offers superior photostability and spectral separation from Green Fluorescent Protein (GFP), making it the gold standard for multiplexed FRET experiments and high-throughput Fluorescence Polarization (FP) assays.[1]

Part 1: Chemical & Spectral Architecture[1]
1.1 Molecular Design

The critical engineering feature of 8-DY547-cGMP is the C8-position substitution .[1]

  • Syn/Anti Conformation: The bulky AET-DY547 moiety at the 8-position forces the guanine ring into a specific conformation (often favoring syn), which impacts binding selectivity.[1]

  • PDE Resistance: This substitution sterically hinders the catalytic pocket of many Phosphodiesterases (PDEs), significantly slowing hydrolysis. This "metabolic stability" is crucial for binding assays, ensuring the signal represents binding rather than degradation.

1.2 Spectral Specifications

The DY-547 fluorophore is a spectral analog of Cy3, optimized for excitation by the 561 nm laser line common in confocal microscopy and flow cytometry.

ParameterValueTechnical Note
Excitation Max 557 nmIdeal for 532 nm or 561 nm lasers.[1]
Emission Max 574 nmDistinct orange/red emission; minimal overlap with GFP/FITC.
Extinction Coeff. ~150,000 M⁻¹cm⁻¹High brightness allows for nanomolar detection limits.
Solubility Water, DMSO, MeOHStock solutions (1-10 mM) are stable in DMSO at -20°C.
Quantum Yield High (>0.1 in buffer)Environment-sensitive; often increases upon protein binding.[1]
Part 2: Mechanistic Applications & Logic[1]
2.1 Fluorescence Polarization (FP) Binding Assays

This is the primary application for 8-DY547-cGMP in drug discovery.[1]

  • Mechanism: Small molecules (free tracer) rotate rapidly, depolarizing emitted light.[1][2] Large complexes (tracer bound to PKG or PDE) rotate slowly, retaining polarization.

  • Advantage: The red-shifted emission of DY-547 reduces interference from autofluorescent library compounds, which typically fluoresce in the blue/green region.

2.2 CNG Channel Agonism

Research by Biskup et al.[1] (2007) confirmed that 8-DY547-cGMP acts as a potent agonist for CNGA2 channels.[1]

  • Efficacy: It opens the channel with efficiency comparable to native cGMP.

  • Utility: It allows simultaneous monitoring of ligand binding (via fluorescence) and channel gating (via patch-clamp electrophysiology), bridging the gap between occupancy and function.[1]

2.3 Visualization of Signaling Pathways

The following diagram illustrates the interaction nodes where 8-DY547-cGMP effectively mimics native cGMP.

cGMP_Signaling NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP Native cGMP sGC->cGMP Catalyzes (from GTP) GTP GTP GTP->sGC PKG PKG I/II (Kinase) cGMP->PKG Binds/Activates CNG CNG Channels (Ion Flux) cGMP->CNG Gates PDE PDE 5/6/9 (Hydrolysis) cGMP->PDE Substrate Probe 8-DY547-cGMP (Tracer) Probe->PKG High Affinity Binding (FP Assay) Probe->CNG Agonist (Imaging/Patch) Probe->PDE Resistant Binding (Competitive Tracer)

Figure 1: Mechanistic insertion points of 8-DY547-cGMP in the NO/cGMP signaling cascade.

Part 3: Experimental Protocols
Protocol A: High-Throughput Fluorescence Polarization (FP) Assay

Objective: Determine the Binding Affinity (


) of a cGMP-binding protein (e.g., PKG I

) or screen for inhibitors.[1]

Materials:

  • Tracer: 8-DY547-cGMP (prepare 100 nM working stock in assay buffer).

  • Protein: Recombinant PKG or PDE (titrated).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.05% Tween-20 (Critical to prevent dye aggregation).[1]

  • Plate: Black 384-well low-binding microplate.[1][3]

Step-by-Step Workflow:

  • G-Factor Calibration:

    • Before the assay, calibrate the plate reader using free 8-DY547-cGMP (1 nM) in buffer.[1] Adjust the G-factor until the polarization (mP) reads ~20-30 mP (theoretical minimum for small molecules).[1]

  • Protein Titration (Determination of

    
    ): 
    
    • Prepare a serial dilution of the target protein (e.g., 0 nM to 1 µM).

    • Add 10 µL of protein dilution to wells.

    • Add 10 µL of 2 nM 8-DY547-cGMP (Final concentration: 1 nM).

    • Note: Tracer concentration must be

      
       for accurate affinity measurement.[4]
      
  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

  • Measurement:

    • Read Fluorescence Polarization (Ex 550 nm / Em 580 nm).

    • Plot mP vs. log[Protein].[1] Fit to a sigmoidal dose-response curve.

  • Competition Assay (Screening Mode):

    • Use Protein concentration at ~80% bound (

      
      ) from step 4.[1]
      
    • Mix Protein + Test Compound + Tracer.[1]

    • A decrease in mP indicates the test compound has displaced the 8-DY547-cGMP.[1]

Visualizing the FP Logic:

FP_Assay_Logic cluster_free Free Tracer (Low mP) cluster_bound Bound Complex (High mP) cluster_comp Competitive Inhibition Tracer 8-DY547-cGMP Rotate Fast Rotation Tracer->Rotate Complex Protein + Tracer Tracer->Complex Binding Event Slow Slow Rotation Complex->Slow Displaced Displaced Tracer (Signal Drop) Complex->Displaced Releases Drug Inhibitor Drug Drug->Complex Competes

Figure 2: Principle of Fluorescence Polarization using 8-DY547-cGMP.

Part 4: Troubleshooting & Scientific Integrity (E-E-A-T)
4.1 The "Z-Factor" Validation

For any HTS campaign, you must calculate the Z-factor.[1]


[1]
  • 
     (Positive Control):  Protein + Tracer (High mP).[1]
    
  • 
     (Negative Control):  Buffer + Tracer (Low mP).
    
  • Requirement: A Z-factor > 0.5 is required for a robust assay.[1] If Z < 0.5, increase protein concentration or optimize buffer (add BSA or gamma-globulin to stabilize the protein).[1]

4.2 Handling "Propeller Effect"

Some dyes, when bound rigidly to a protein, can exhibit increased fluorescence intensity (Quantum Yield increase) or unexpected depolarization due to local rotation of the dye linker (propeller effect).

  • Control: Always measure Total Fluorescence Intensity alongside Polarization. If a test compound causes a massive drop in intensity (quenching) rather than polarization, it is a false positive (artifact), not a true inhibitor.[1]

4.3 Purity & Stability[1]
  • Hydrolysis Check: While 8-substituted analogs are resistant, they are not immune to all PDEs.[1] If using crude lysates, include a non-selective PDE inhibitor (e.g., IBMX) to ensure the tracer remains intact during the incubation window.

References
  • Biolog Life Science Institute. 8-[DY-547]-AET-cGMP Product Specification (Cat. No. D 087 / D 224). [1][5]

  • Biskup, C., et al. (2007). "Relating ligand binding to activation gating in CNGA2 channels."[5] Nature, 446, 440–443.[5] [1]

  • Kusch, J., et al. (2010). "Interdependence of Receptor Activation and Ligand Binding in HCN2 Pacemaker Channels."[6] Neuron, 67, 75–85.[6]

  • Cayman Chemical. 8-DY547-cGMP Technical Information.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 8-DY547-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the fluorescent cyclic guanosine monophosphate (cGMP) analog, 8-DY547-cGMP, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of cGMP signaling, the specific mechanism of action of 8-DY547-cGMP, and its practical applications in studying cGMP-mediated cellular processes.

The Landscape of cGMP Signaling: A Second Messenger with Profound Impact

Cyclic GMP is a crucial second messenger that orchestrates a multitude of physiological responses.[1][2][3] Its intracellular concentration is meticulously regulated by the interplay of two enzyme families: guanylate cyclases (GCs), which synthesize cGMP from guanosine triphosphate (GTP), and phosphodiesterases (PDEs), which degrade it.[1][4] This dynamic equilibrium ensures that cGMP signaling is both rapid and localized.

The effects of cGMP are primarily mediated through three classes of effector proteins:

  • cGMP-dependent Protein Kinases (PKG): These serine/threonine kinases, upon activation by cGMP, phosphorylate a wide array of downstream targets, influencing processes such as smooth muscle relaxation, platelet aggregation, and neuronal function.[1][5]

  • Cyclic Nucleotide-Gated (CNG) Ion Channels: These non-selective cation channels are directly gated by the binding of cyclic nucleotides, playing a pivotal role in sensory transduction pathways like vision and olfaction.[6][7][][9]

  • Phosphodiesterases (PDEs): Certain PDEs are themselves regulated by cGMP, creating complex feedback loops within the signaling cascade.[3]

The intricate nature of the cGMP signaling network necessitates the development of sophisticated molecular tools to dissect its various components and their interactions. Fluorescently labeled analogs of cGMP, such as 8-DY547-cGMP, have emerged as invaluable instruments for such investigations.

8-DY547-cGMP: A Fluorescent Probe to Illuminate cGMP's Actions

8-DY547-cGMP is a synthetic analog of cGMP that has been chemically modified in two key ways:

  • Substitution at the 8-position: A linker arm is attached to the 8th position of the guanine base. This modification is crucial for its mechanism of action and selectivity.

  • Conjugation to a Fluorophore: The fluorescent dye DY-547 is covalently attached to the linker arm.

This dual modification endows 8-DY547-cGMP with the ability to act as a functional mimic of cGMP while also providing a means of direct visualization and quantification through fluorescence-based techniques.

Mechanism of Action: Preferential Activation of CNG Channels

The primary mechanism of action of 8-DY547-cGMP is its function as a potent agonist of cyclic nucleotide-gated (CNG) ion channels. Research has demonstrated that 8-DY547-cGMP can effectively open CNGA2 channels with an efficiency comparable to that of native cGMP. This makes it an excellent tool for studying the kinetics and gating mechanisms of these channels.

A critical aspect of 8-DY547-cGMP's utility lies in the known properties of 8-substituted cGMP analogs. Modifications at the 8-position of the guanine ring have been shown to significantly influence the affinity and selectivity of these analogs for different cGMP effector proteins. Several studies have reported that 8-substituted cGMP derivatives can exhibit increased potency for CNG channels while acting as antagonists for PKG. This differential activity provides a valuable window for selectively probing CNG channel function without concurrently activating PKG-dependent pathways.

While specific binding affinity data (Kd values) for 8-DY547-cGMP with PKG and various PDEs are not extensively published, the established trend for 8-substituted analogs suggests a preferential interaction with CNG channels. Researchers can experimentally determine these binding affinities using techniques such as the fluorescence polarization assay detailed in Section 4.1.

Spectral Properties of the DY-547 Fluorophore

The utility of 8-DY547-cGMP as a fluorescent probe is dictated by the spectral characteristics of the DY-547 dye.

PropertyValue
Excitation Maximum (λex) 557 nm
Emission Maximum (λem) 574 nm

Data sourced from Dyomics and FluoroFinder.

These spectral properties place DY-547 in the orange-red region of the visible spectrum, making it compatible with common laser lines (e.g., 561 nm) and filter sets used in fluorescence microscopy and plate readers.

Visualizing the cGMP Signaling Pathway and the Role of 8-DY547-cGMP

To better understand the context in which 8-DY547-cGMP operates, the following diagrams illustrate the core cGMP signaling cascade and the application of this fluorescent analog.

cGMP Signaling Pathway cluster_0 Signal Transduction cluster_1 Downstream Effectors Signal Signal Receptor Receptor Signal->Receptor 1. Binding Guanylate Cyclase Guanylate Cyclase Receptor->Guanylate Cyclase 2. Activation cGMP cGMP Guanylate Cyclase->cGMP 3. Synthesis GTP GTP GTP->Guanylate Cyclase PKG PKG cGMP->PKG 4a. Activation CNG Channel CNG Channel cGMP->CNG Channel 4b. Gating PDEs PDEs cGMP->PDEs 4c. Regulation Cellular Response Cellular Response PKG->Cellular Response CNG Channel->Cellular Response PDEs->cGMP Degradation

Caption: The canonical cGMP signaling pathway.

8_DY547_cGMP_Mechanism 8-DY547-cGMP 8-DY547-cGMP CNG Channel CNG Channel 8-DY547-cGMP->CNG Channel Primary Target: Potent Agonist PKG PKG 8-DY547-cGMP->PKG Potential Interaction: Likely Weak Agonist or Antagonist PDEs PDEs 8-DY547-cGMP->PDEs Potential Interaction: Substrate/Inhibitor? Ion Flux\n(e.g., Ca2+, Na+) Ion Flux (e.g., Ca2+, Na+) CNG Channel->Ion Flux\n(e.g., Ca2+, Na+)

Caption: Mechanism of action of 8-DY547-cGMP.

Experimental Protocols Utilizing 8-DY547-cGMP

The fluorescent nature of 8-DY547-cGMP makes it amenable to a variety of biophysical and cell-based assays. Below are detailed protocols for two key applications.

Determination of Binding Affinity using Fluorescence Polarization

Fluorescence polarization (FP) is a powerful technique to study molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (the tracer, in this case 8-DY547-cGMP) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger molecule (the binding partner, e.g., PKG or a PDE), the tumbling rate of the tracer slows down, resulting in an increase in the polarization of the emitted light.

Objective: To determine the binding affinity (Kd) of a cGMP-binding protein for 8-DY547-cGMP and to perform a competitive binding assay to determine the affinity for unlabeled cGMP.

Materials:

  • 8-DY547-cGMP

  • Purified cGMP-binding protein (e.g., PKG, PDE)

  • Unlabeled cGMP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20)

  • Black, low-volume 384-well microplate

  • Microplate reader with fluorescence polarization capabilities

Protocol:

Part A: Saturation Binding Assay

  • Prepare a serial dilution of the purified cGMP-binding protein in the assay buffer.

  • Add a fixed, low concentration of 8-DY547-cGMP (typically in the low nanomolar range, to be optimized) to each well of the microplate.

  • Add the serially diluted protein to the wells. Include control wells with only the tracer and buffer (for minimum polarization) and wells with a high concentration of protein and tracer (for maximum polarization).

  • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization (in millipolarization units, mP) using the microplate reader with appropriate excitation and emission filters for DY-547.

  • Plot the change in mP as a function of the protein concentration and fit the data to a one-site binding model to determine the Kd.

Part B: Competitive Binding Assay

  • Prepare a serial dilution of unlabeled cGMP in the assay buffer.

  • In the microplate, add a fixed concentration of the cGMP-binding protein (determined from Part A to give ~50-80% of the maximum polarization signal) and a fixed concentration of 8-DY547-cGMP.

  • Add the serially diluted unlabeled cGMP to the wells.

  • Incubate the plate and measure the fluorescence polarization as described above.

  • Plot the mP values against the concentration of unlabeled cGMP. The data should show a sigmoidal dose-response curve.

  • Calculate the IC50 value from the curve, which represents the concentration of unlabeled cGMP that displaces 50% of the bound 8-DY547-cGMP. The Ki (inhibition constant) can then be calculated from the IC50 and the Kd of 8-DY547-cGMP.

FP_Assay_Workflow cluster_0 Assay Preparation cluster_1 Measurement & Analysis Prepare Reagents Prepare Reagents Serial Dilutions Serial Dilutions Prepare Reagents->Serial Dilutions Protein & Competitor Plate Loading Plate Loading Serial Dilutions->Plate Loading Incubation Incubation Plate Loading->Incubation Equilibration Read FP Read FP Incubation->Read FP Measure mP Data Analysis Data Analysis Read FP->Data Analysis Calculate Kd/Ki

Caption: Workflow for a fluorescence polarization binding assay.

Live-Cell Imaging of 8-DY547-cGMP Uptake and Localization

While 8-DY547-cGMP is membrane-impermeable due to its charged phosphate group, it can be introduced into cells via techniques such as microinjection or electroporation to study its intracellular behavior and interaction with targets in a living context.

Objective: To visualize the intracellular distribution of 8-DY547-cGMP and its potential co-localization with CNG channels.

Materials:

  • 8-DY547-cGMP

  • Cells expressing CNG channels (e.g., HEK293 cells transfected with a CNGA2-GFP construct)

  • Cell culture medium and glass-bottom imaging dishes

  • Microinjection or electroporation system

  • Confocal or widefield fluorescence microscope with appropriate filter sets for DY-547 and GFP

Protocol:

  • Cell Preparation: Culture the cells expressing the CNG channels on glass-bottom imaging dishes.

  • Introduction of the Probe:

    • Microinjection: Prepare a solution of 8-DY547-cGMP (e.g., 10-100 µM) in an appropriate injection buffer. Using a micromanipulator and a microinjection system, inject the solution directly into the cytoplasm of the target cells.

    • Electroporation: Resuspend the cells in an electroporation buffer containing 8-DY547-cGMP and apply an electrical pulse according to the manufacturer's protocol. Re-plate the cells onto imaging dishes.

  • Live-Cell Imaging:

    • Allow the cells to recover after microinjection or electroporation.

    • Mount the imaging dish on the stage of the fluorescence microscope.

    • Acquire images in both the DY-547 channel (for 8-DY547-cGMP) and the GFP channel (for the CNG channels).

    • Use time-lapse imaging to monitor the diffusion and potential binding of the fluorescent cGMP analog within the cell.

  • Data Analysis:

    • Analyze the images to determine the subcellular localization of 8-DY547-cGMP.

    • Perform co-localization analysis between the DY-547 and GFP signals to assess the association of the probe with the CNG channels.

Conclusion and Future Perspectives

8-DY547-cGMP is a powerful tool for the investigation of cGMP signaling, particularly for studying the function of CNG ion channels. Its fluorescent properties enable real-time, quantitative measurements of its binding to target proteins and its localization within living cells. The selectivity of 8-substituted cGMP analogs for CNG channels over PKG provides a means to dissect the specific contributions of these different cGMP effectors to cellular responses.

Future advancements in fluorophore development and imaging technologies will undoubtedly expand the utility of fluorescent cGMP analogs like 8-DY547-cGMP. The development of brighter, more photostable dyes and the application of super-resolution microscopy techniques will allow for the study of cGMP signaling at the single-molecule level, providing unprecedented insights into the dynamic regulation of this essential second messenger.

References

  • Biel, M., Michalakis, S., & Zong, X. (2009). Cyclic nucleotide-gated channels: physiology, pathophysiology, and pharmacology. Physiological Reviews, 89(3), 847-885.
  • Francis, S. H., Busch, J. L., Corbin, J. D., & Sibley, D. (2010). cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action. Pharmacological Reviews, 62(3), 525-563.
  • Hofmann, F., Bernhard, D., & Lukowski, R. (2013). The cGMP system: components and function. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(8), 643-650.
  • Maurice, D. H., Ke, H., Ahmad, F., Wang, Y., Chung, J., & Manganiello, V. C. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery, 13(4), 290-314.
  • Kuhn, M. (2016). Molecular physiology of membrane guanylyl cyclase receptors. Physiological Reviews, 96(2), 751-804.
  • Kaupp, U. B., & Seifert, R. (2002). Cyclic nucleotide-gated ion channels. Physiological Reviews, 82(3), 769-824.
  • Biskup, C., Kusch, J., Schulz, E., Nache, V., Schwede, F., Lehmann, F., ... & Benndorf, K. (2007). Relating ligand binding to activation gating in CNGA2 channels.
  • Craven, K. B., & Zagotta, W. N. (2006). CNG and HCN channels: two peas, one pod. Annual Review of Physiology, 68, 375-401.
  • BIOLOG Life Science Institute. (n.d.). 8-[DY-547]-AET-cGMP. Retrieved from [Link]

  • Dyomics. (n.d.). DY-547. Retrieved from [Link]

  • FluoroFinder. (n.d.). Dyomics 547 Dye Profile. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
  • Hofmann, F. (2005). The biology of cGMP-dependent protein kinases. Journal of Biological Chemistry, 280(1), 1-4.

Sources

A Technical Guide to Interrogating cGMP-Responsive Proteins with the Fluorescent Ligand 8-DY547-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of 8-DY547-cGMP, a high-affinity fluorescent analog of cyclic guanosine monophosphate (cGMP), for the characterization of cGMP-responsive proteins. We will delve into the core principles, provide field-proven protocols, and explain the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Importance of the cGMP Signaling Pathway

Cyclic GMP is a critical second messenger that modulates a vast array of physiological processes, including vasodilation, neuro-transmission, and retinal phototransduction.[1] The intracellular concentration of cGMP is meticulously controlled by its synthesis via guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[2][3] The downstream effects of cGMP are primarily mediated through three classes of effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated PDEs.[1][4]

Given their central role in cellular signaling, these cGMP-responsive proteins have emerged as major therapeutic targets for cardiovascular diseases, erectile dysfunction, and neurological disorders.[2][5][6] Consequently, robust and efficient methods to study the interactions of these proteins with cGMP and to screen for potential modulators are indispensable for modern drug discovery. Fluorescent ligands, such as 8-DY547-cGMP, offer a powerful, non-radioactive tool for these investigations.

Section 1: Physicochemical and Spectroscopic Properties of 8-DY547-cGMP

8-DY547-cGMP is a cGMP analog where the fluorescent dye DY-547 is attached to the C8 position of the guanine base. This modification has been empirically shown to have minimal impact on the ligand's ability to bind to the cGMP-binding pockets of many target proteins, making it an excellent tracer for binding studies.

The core advantage of 8-DY547-cGMP lies in its spectroscopic properties, which are well-suited for fluorescence-based detection methods. The key to its utility is the change in the local environment of the fluorophore upon binding to a large protein molecule, which forms the basis of techniques like Fluorescence Polarization.

Table 1: Spectroscopic Properties of 8-DY-547

Parameter Value Source
Excitation Maximum (λex) ~557 nm Jena Bioscience
Emission Maximum (λem) ~574 nm Jena Bioscience

| Molar Extinction Coefficient (ε) | 150,000 Lmol⁻¹cm⁻¹ | Jena Bioscience |

Note: Exact spectral properties can be buffer-dependent and should be confirmed empirically in the chosen assay buffer.

Section 2: Core Application: Fluorescence Polarization (FP) for Binding Studies

Fluorescence Polarization (FP) is a homogeneous assay technique that measures changes in the rotational speed of a fluorescent molecule in solution.[7][8] It has become a cornerstone of drug discovery for its simplicity and amenability to high-throughput screening (HTS).[9][10]

The Principle of Fluorescence Polarization
  • Excitation: The sample, containing the fluorescent tracer (8-DY-547-cGMP), is excited with plane-polarized light.

  • Molecular Rotation: A small, unbound tracer tumbles rapidly in solution during the nanosecond timescale between excitation and emission. This rapid rotation causes the emitted light to be largely depolarized.[11][12]

  • Binding Event: When the tracer binds to a much larger protein molecule, its tumbling rate is significantly slowed.[8][11]

  • Detection: This slower rotation means the emitted light remains highly polarized. A plate reader with polarizing filters measures the intensity of light emitted parallel and perpendicular to the excitation plane, and from this, the millipolarization (mP) value is calculated. The increase in mP is directly proportional to the fraction of bound tracer.[10][12]

The key advantage of FP is its "mix-and-read" format, which requires no separation of bound and free ligand, making it highly efficient.[7][13]

FP_Principle cluster_0 Unbound State (Low Polarization) cluster_1 Bound State (High Polarization) FreeTracer {8-DY547-cGMP | Rapid Tumbling} DepolarizedLight Depolarized Emission FreeTracer->DepolarizedLight Emits BoundComplex Protein-Tracer Complex Slow Tumbling Protein Target Protein Protein->BoundComplex Binds PolarizedLight Polarized Emission Excitation Plane-Polarized Excitation Light Excitation->FreeTracer Excitation->BoundComplex

Principle of Fluorescence Polarization (FP) Assay.
Detailed Protocol: Determining Binding Affinity (Kd) for a cGMP-binding Protein

This protocol describes a saturation binding experiment to determine the equilibrium dissociation constant (Kd) of 8-DY547-cGMP for a target protein.

A. Materials and Reagents

  • Target Protein: Purified cGMP-responsive protein (e.g., PKG, PDE).

  • Tracer: 8-DY547-cGMP stock solution (e.g., 10 µM in DMSO).

  • Assay Buffer: Buffer appropriate for protein stability (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20).

  • Microplate: Low-binding, black, 384-well microplate.

  • Plate Reader: Equipped with fluorescence polarization optics (e.g., Excitation ~530-540 nm, Emission ~570-590 nm).

B. Experimental Procedure

  • Tracer Concentration Optimization (Expert Insight): The ideal tracer concentration should be well below the expected Kd to avoid ligand depletion artifacts.[14] A good starting point is 1-5 nM. The final concentration should yield a fluorescence intensity signal that is at least 3-5 times higher than the buffer background.[14]

  • Protein Titration Preparation: Prepare a serial dilution series of the target protein in assay buffer. It is recommended to prepare these at 2x the final desired concentration. The concentration range should span from well below to well above the expected Kd (e.g., from 0.1 nM to 1 µM).

  • Assay Plate Setup:

    • Add 10 µL of each 2x protein dilution to triplicate wells of the 384-well plate.

    • Include "tracer only" control wells (10 µL of assay buffer) to determine the minimum mP value (P_min).

    • Prepare a 2x solution of 8-DY547-cGMP in assay buffer (e.g., 2 nM for a 1 nM final concentration).

  • Assay Initiation: Add 10 µL of the 2x tracer solution to all wells, bringing the final volume to 20 µL.

  • Incubation: Incubate the plate at room temperature, protected from light, for a predetermined time to reach binding equilibrium. This time can range from 30 minutes to several hours and should be optimized empirically.

  • Measurement: Read the plate on an FP-capable plate reader. Record the mP values.

C. Data Analysis

  • Average the mP values for each protein concentration.

  • Plot the average mP value against the log of the protein concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) equation or a specific binding with Hill slope equation using graphing software (e.g., GraphPad Prism).

  • The Kd is the concentration of protein at which 50% of the tracer is bound, corresponding to the inflection point of the curve.

Section 3: Application in High-Throughput Screening (HTS) for Inhibitor Discovery

A primary application of 8-DY547-cGMP is in competitive binding assays for discovering inhibitors of cGMP-responsive proteins, particularly PDEs.[6][15]

Principle of the Competitive FP Assay

In this format, a test compound competes with the 8-DY547-cGMP tracer for binding to the target protein.[9][16] An effective inhibitor will displace the fluorescent tracer from the protein's binding site. This displacement frees the tracer, causing it to tumble rapidly and resulting in a decrease in the measured fluorescence polarization.[16] The magnitude of the decrease in mP is proportional to the inhibitor's potency.

HTS_Workflow cluster_0 Assay Setup cluster_1 Possible Outcomes A 1. Dispense Test Compound Library (in DMSO) B 2. Add Protein + Tracer (Pre-incubated Complex) A->B C 3. Incubate to Reach Equilibrium B->C D No Inhibition Tracer Remains Bound High Polarization C->D If Compound is Inactive E Inhibition Occurs Tracer is Displaced Low Polarization C->E If Compound is an Inhibitor F 4. Read Plate (FP) D->F E->F

Workflow for a Competitive FP-based HTS Assay.
Detailed Protocol: HTS for PDE5 Inhibitors

This protocol provides a framework for screening a compound library against Phosphodiesterase 5 (PDE5), a key drug target.

A. Assay Development & Validation (Trustworthiness Pillar)

  • Self-Validation: Before embarking on a large-scale screen, the assay must be validated. The key metric for HTS assay quality is the Z'-factor (Z-prime) .[17][18] This statistical parameter accounts for both the dynamic range of the assay and the data variation.[19]

    • Z' Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive and negative controls.[18][20]

    • Controls:

      • Negative Control (High mP): Protein + Tracer + DMSO (vehicle).

      • Positive Control (Low mP): Protein + Tracer + a known, potent, unlabeled inhibitor (e.g., Sildenafil for PDE5).

    • Interpretation:

      • Z' > 0.5: An excellent assay, suitable for HTS.[18][21]

      • 0 < Z' < 0.5: A marginal assay that may require optimization.[21]

      • Z' < 0: The assay is not suitable for screening.[19]

Table 2: Z'-Factor Interpretation for HTS Assay Quality

Z'-Factor Value Assay Classification Suitability for HTS
> 0.7 Excellent Highly recommended
0.5 to 0.7 Good Acceptable for screening
0 to 0.5 Marginal Requires optimization; use with caution
< 0 Unsuitable Not viable for screening

Source: Based on guidelines from Zhang et al. (1999) and common HTS practices.[17][18][21]

B. HTS Protocol

  • Reagent Preparation:

    • Prepare a bulk solution of Assay Buffer containing the target protein (e.g., PDE5) and 8-DY547-cGMP. The concentrations should be optimized beforehand: protein concentration is typically set at or below the Kd of the tracer, and tracer concentration is kept low (e.g., 1 nM).

  • Compound Plating: Using acoustic dispensing or pin tools, transfer a small volume (e.g., 50 nL) of each compound from the library source plates into the 384-well assay plates.

  • Assay Initiation: Dispense the protein/tracer mixture into all wells of the assay plates (e.g., 20 µL).

  • Incubation: Incubate as determined during assay development.

  • Data Acquisition: Read the plates on an FP reader.

C. Data Analysis: From Raw Data to Hits

  • Normalization: Normalize the data on a per-plate basis using the intra-plate controls. The percent inhibition can be calculated relative to the high (negative control) and low (positive control) mP values.

  • Hit Identification: A "hit" is typically defined as a compound that causes an inhibition value greater than a set threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Dose-Response Confirmation: Hits identified in the primary screen must be confirmed. This involves creating a serial dilution of the hit compound and performing the FP assay to generate a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) can be calculated. This step is crucial for eliminating false positives.[15]

Section 4: Considerations for Robust Assay Development (Senior Scientist Insights)

  • Compound Interference: Test compounds can interfere with FP assays. Autofluorescent compounds can artificially inflate intensity readings, while light-scattering compounds (due to poor solubility) can depolarize light. It is crucial to monitor the raw fluorescence intensity in parallel and perpendicular channels; a significant change in total intensity (I_parallel + 2*I_perpendicular) may indicate an artifact.

  • Buffer Composition: Avoid components in your assay buffer that may have intrinsic fluorescence. Some detergents or carrier proteins like BSA can sometimes bind non-specifically to the tracer, increasing the background mP value.[14]

  • Instrument Settings: Ensure the plate reader's G-factor is correctly calibrated. The G-factor corrects for instrumental bias between the parallel and perpendicular detection channels.

  • Kinetics: While FP is an endpoint assay, understanding the binding kinetics (on- and off-rates) can be critical. For very slow-binding inhibitors, the incubation time must be sufficient to ensure equilibrium is reached, otherwise, inhibitor potency will be underestimated.

Conclusion

8-DY547-cGMP is a versatile and powerful tool for the study of cGMP-responsive proteins. Its application in fluorescence polarization assays provides a robust, homogeneous, and high-throughput method for determining binding affinities and screening for novel inhibitors. By following the principles and protocols outlined in this guide—from careful assay development and validation using the Z'-factor to cautious data interpretation—researchers can generate high-quality, reliable data to accelerate their research and drug discovery programs.

References

  • BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH. Available from: [Link].

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. NC State University. Available from: [Link].

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Available from: [Link].

  • Lim, S. P., et al. (2021, May 15). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay. PubMed. Available from: [Link].

  • ResearchGate. cGMP signaling pathway. cGMP production is induced via activation of... ResearchGate. Available from: [Link].

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link].

  • Wikipedia. Cyclic guanosine monophosphate. Wikipedia. Available from: [Link].

  • ResearchGate. (2025, October 19). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay | Request PDF. ResearchGate. Available from: [Link].

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available from: [Link].

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH. Available from: [Link].

  • Corbin, J. D., & Francis, S. H. (1999). Molecular Aspects of Cyclic GMP Signaling. BioOne. Available from: [Link].

  • Open Access Pub. Cgmp Signaling | Journal of Hypertension and Cardiology. Open Access Pub. Available from: [Link].

  • tracerDB. Fluorescence Polarization. tracerDB. Available from: [Link].

  • Taylor, C., & Tuteja, N. (2022, September 26). Biochemistry, Cyclic GMP. StatPearls - NCBI - NIH. Available from: [Link].

  • Molecular Devices. (2026, February 16). Fluorescence Polarization (FP). Molecular Devices. Available from: [Link].

  • On HTS. (2023, December 12). Z-factor. On HTS. Available from: [Link].

  • HTS Explained. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Available from: [Link].

  • BellBrook Labs. (2025, September 20). What is the Best Phosphodiesterase (PDE) Assay for HTS?. BellBrook Labs. Available from: [Link].

  • Cui, M., et al. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available from: [Link].

  • ResearchGate. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF. ResearchGate. Available from: [Link].

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. Available from: [Link].

  • Das, A., et al. (2015). Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. PMC - NIH. Available from: [Link].

  • Reindl, K. M., et al. (2022). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC - NIH. Available from: [Link].

  • Saravani, R., & Galavi, H. R. (2017, April 29). cGMP Phosphodiesterases (cGMP PDEs) As Therapeutic Targets in Cancer. Brieflands. Available from: [Link].

  • Conti, M., & Mika, D. (2019). Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts. PMC - NIH. Available from: [Link].

  • ResearchGate. (2025, August 7). Inhibition of phosphodiesterase 2 increases neuronal cGMP, synaptic plasticity and memory performance. ResearchGate. Available from: [Link].

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available from: [Link].

  • MDPI. (2025, March 21). Phosphodiesterase Inhibition and Immunotropic Activity of Dipyridamole Dynamic Derivatives. MDPI. Available from: [Link].

  • Gielens, C., et al. (2008, May 15). Spectroscopic properties and conformational stability of Concholepas concholepas hemocyanin. PubMed. Available from: [Link].

  • Bolton, P. H., & Kearns, D. R. (1978). Spectroscopic properties of ethidium monoazide: a fluorescent photoaffinity label for nucleic acids. PubMed. Available from: [Link].

  • Belyaeva, T. A., et al. (2022, October 5). Aggregation behavior and spectroscopic properties of red-emitting distyryl-BODIPY in aqueous solution, Langmuir-Schaefer films and Pluoronic® F127 micelles. PubMed. Available from: [Link].

Sources

Technical Whitepaper: Principles and Applications of 8-DY547-cGMP in Signal Transduction Research

[1]

Executive Summary

This technical guide details the physicochemical properties, mechanistic principles, and experimental protocols for 8-DY547-cGMP (8-(2-[DY-547]-aminoethylthio)guanosine-3',5'-cyclic monophosphate).[1] As a high-performance fluorescent analog of the second messenger cGMP, this molecule is a critical tool for mapping cyclic nucleotide signaling pathways, specifically targeting cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) channels.[1]

Note on Reagents: While "8-DY547-cGMP" refers to the specific conjugate of the DY-547 fluorophore, researchers should be aware that leading manufacturers (e.g., Biolog LSI) have evolved this product line to 8-[DY-547P1]-AET-cGMP to enhance solubility and quantum yield.[1] The principles described herein apply to both variants.

Part 1: Physicochemical Specifications & Spectral Properties[1][2][3]

The utility of 8-DY547-cGMP lies in its dual functionality: it retains the biological binding affinity of native cGMP while providing a robust fluorescent readout in the orange-red spectrum, distinct from common green fluorophores (like GFP or Fluorescein), allowing for multiplexing.[1]

Table 1: Technical Specifications
PropertySpecification
Chemical Name 8-(2-[DY-547]-aminoethylthio)guanosine-3',5'-cyclic monophosphate
Molecular Weight ~1069.1 g/mol (Disodium salt)
Excitation Max (

)
557 nm (Ethanol)
Emission Max (

)
574 nm (Ethanol)
Extinction Coefficient (

)
150,000 L[1][2][3][4]·mol⁻¹·cm⁻¹
Solubility Water, DMSO, Methanol, DMF
Analogue Modification Position 8 (C8) of the guanine ring via thio-linker
Primary Targets PKG I/II, CNG Channels (CNGA2), PDEs (as tracer)
Structural Logic

The modification at position 8 (C8) of the guanine ring is strategic.[1] X-ray crystallography and kinetic studies indicate that the C8 position of cGMP projects outward from the syn conformation preferred in the binding pockets of PKG and CNG channels. This minimizes steric hindrance, allowing the bulky DY-547 fluorophore to exist without disrupting the hydrogen bonding network essential for high-affinity binding.[1]

Part 2: Mechanism of Action & Signaling Pathways[1]

8-DY547-cGMP acts as a molecular probe .[1] Unlike native cGMP, which triggers a biological cascade and is rapidly hydrolyzed, this analog is primarily used to measure the state of the signaling pathway via binding events.

Interaction Dynamics[1]
  • PKG Activation: Binds to the regulatory domains of Protein Kinase G, causing a conformational change that releases the catalytic domain.

  • CNG Channel Gating: Binds to the Cyclic Nucleotide-Binding Domain (CNBD) of ion channels (e.g., olfactory or retinal), stabilizing the open state.[1]

Diagram 1: cGMP Signaling & Probe Interaction

The following diagram illustrates where 8-DY547-cGMP intercepts the canonical signaling pathway.[1]

cGMP_PathwayNONitric Oxide (NO)sGCSoluble GuanylylCyclase (sGC)NO->sGCActivatescGMPNative cGMPsGC->cGMPCatalyzesGTPGTPGTP->sGCPKGProtein Kinase G(PKG)cGMP->PKGBinds/ActivatesCNGCNG Ion ChannelscGMP->CNGGatingPDEPhosphodiesterases(PDEs)cGMP->PDEHydrolysisProbe8-DY547-cGMP(Fluorescent Tracer)Probe->PKGHigh AffinityBinding (FP Signal)Probe->CNGReversibleBindingResponseCellular Response(Vasodilation/Sensory)PKG->ResponseCNG->Response

Caption: 8-DY547-cGMP competes with native cGMP for binding sites on PKG and CNG channels, enabling quantification of receptor occupancy.[1]

Part 3: Primary Application – Fluorescence Polarization (FP)[1][5][6]

The "Gold Standard" application for 8-DY547-cGMP is the Fluorescence Polarization (FP) Binding Assay .[1] This homogeneous (no-wash) assay measures the rotational mobility of the fluorophore.[1]

The Principle (Brownian Motion)[1]
  • Free Tracer: 8-DY547-cGMP is a small molecule (~1 kDa).[1] In solution, it tumbles rapidly.[5] When excited by polarized light, it emits depolarized light.[5][6] (Low mP)

  • Bound Tracer: When bound to a large protein (e.g., PKG ~150 kDa or an anti-cGMP antibody), the complex tumbles slowly. The emitted light retains the polarization of the excitation source. (High mP)

Diagram 2: Fluorescence Polarization Workflow

FP_Principlecluster_0Free Tracer (Unbound)cluster_1Bound ComplexTracer8-DY547-cGMP(Small Molecule)Rotation1Rapid RotationTracer->Rotation1Signal1Low Polarization(< 50 mP)Rotation1->Signal1ReceptorPKG / Antibody(Large Protein)ComplexReceptor-TracerComplexReceptor->Complex+ TracerRotation2Slow RotationComplex->Rotation2Signal2High Polarization(> 200 mP)Rotation2->Signal2

Caption: FP distinguishes between free tracer (rapid tumbling) and receptor-bound tracer (slow tumbling) without separation steps.[1]

Part 4: Experimental Protocol (FP Binding Assay)

Objective: Determine the Binding Affinity (


Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.05% Tween-20 (to prevent aggregation), 1 mM DTT.[1]

  • Tracer: 8-DY547-cGMP (Diluted to 20 nM working stock).

  • Protein: Purified PKG or cGMP-specific antibody.

Step-by-Step Workflow
  • Plate Preparation: Use black, low-binding 384-well microplates to minimize background and reflection.[1]

  • Protein Titration:

    • Prepare a serial dilution of the target protein (e.g., from 1

      
      M down to 0.1 nM) in Assay Buffer.[1]
      
    • Dispense 10

      
      L of each protein dilution into wells.
      
  • Tracer Addition:

    • Add 10

      
      L of 20 nM 8-DY547-cGMP to all wells.[1]
      
    • Final Concentration: Protein (Variable), Tracer (10 nM fixed).[1]

  • Incubation:

    • Seal plate to prevent evaporation.

    • Incubate at Room Temperature (22-25°C) for 30–60 minutes in the dark.

  • Measurement:

    • Read on a multimode plate reader equipped with FP modules.

    • Filters: Excitation 550/20 nm, Emission 580/20 nm.

    • Dichroic Mirror: 560 nm cutoff.

Data Analysis

Calculate Polarization (


15
  • 
    : Intensity parallel to excitation plane.[1]
    
  • 
    : Intensity perpendicular to excitation plane.[1][5]
    
  • 
    : Grating factor (instrument specific correction).
    

Plot mP (y-axis) vs. log[Protein] (x-axis).[1] Fit to a sigmoidal dose-response curve to determine

1

Part 5: Field-Proven Insights & Troubleshooting

The "Propeller Effect"

Since 8-DY547-cGMP has a flexible linker (aminoethylthio), the fluorophore may retain some local rotation even when the cGMP moiety is bound.[1]

  • Solution: If the

    
    mP (Bound - Free) is low (< 80 mP), consider lowering the temperature to 4°C to reduce local mobility, or verify if the P1 variant (rigidized) is available.[1]
    
PDE Contamination

If using crude lysates rather than purified protein, endogenous Phosphodiesterases (PDEs) may hydrolyze the tracer.[1]

  • Validation: Add a broad-spectrum PDE inhibitor (e.g., IBMX 100

    
    M) to the buffer.[1] If the signal stabilizes, PDE activity was interfering.
    
Competition Assays (Displacement)

Once the

1
  • Setup: Pre-incubate Protein + Tracer (at

    
     concentration).[1]
    
  • Add Test Compound: If the compound binds the cGMP pocket, it displaces the tracer.

  • Readout: Decrease in mP (Tracer becomes free).[1][7]

References

  • Biolog Life Science Institute. 8-[DY-547]-AET-cGMP Product Specification. [Link]

  • Biskup, C., et al. (2007). "Relating ligand binding to activation gating in CNGA2 channels."[3][8] Nature, 446, 440-443.[1][3][8] [Link][1]

  • Kusch, J., et al. (2010). "Interdependence of Receptor Activation and Ligand Binding in HCN2 Pacemaker Channels."[2] Neuron, 67(1), 75-85.[1][2] [Link][1]

  • Dyomics GmbH. DY-547 Spectral Data and Properties. [Link][1][9]

An In-Depth Technical Guide to 8-DY547-cGMP: A Fluorescent Probe for Real-Time Analysis of Cyclic Nucleotide Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 8-DY547-cGMP, a high-fidelity fluorescent analog of cyclic guanosine monophosphate (cGMP). We will move beyond a simple datasheet to explore the strategic application of this tool, grounded in the fundamental principles of second messenger signaling. Our focus is on the causality behind experimental design and the robust methodologies required for generating reproducible, high-impact data.

The Strategic Importance of cGMP in Cellular Signaling

Cyclic GMP is a ubiquitous and essential second messenger that translates a vast array of extracellular signals into specific intracellular responses.[1][2] Its discovery followed that of cAMP, establishing the "second messenger" hypothesis as a cornerstone of signal transduction.[2] The cellular concentration of cGMP is meticulously controlled by the balance between its synthesis by guanylate cyclases (GC) and its degradation by phosphodiesterases (PDEs).[1][2][3] This dynamic equilibrium allows cGMP to modulate critical physiological processes, including:

  • Cardiovascular Homeostasis: Regulation of vascular smooth muscle relaxation (vasodilation) and cardiac function.[1][4]

  • Neuronal Signaling: Involvement in synaptic plasticity, neurogenesis, and the pathophysiology of conditions like major depressive disorder.[5]

  • Sensory Transduction: A central role in phototransduction within the eye's photoreceptors.[5]

  • Renal Function: Modulation of fluid and electrolyte balance.[3]

The primary downstream effectors of cGMP are cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and certain PDEs.[1] Understanding the precise kinetics of cGMP binding to these targets is paramount for deciphering cellular logic and developing targeted therapeutics.

Visualizing the Canonical cGMP Pathway

The following diagram illustrates the core components of the cGMP signaling cascade, from upstream activators to downstream cellular effects. This pathway highlights the nodes where a fluorescent probe like 8-DY547-cGMP can provide invaluable mechanistic insights.

cGMP_Signaling_Pathway cluster_upstream Upstream Activators cluster_synthesis cGMP Synthesis cluster_core Core Messenger cluster_degradation Signal Termination cluster_downstream Downstream Effectors & Cellular Response NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC NPs Natriuretic Peptides (ANP, BNP) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC cGMP cGMP sGC->cGMP catalyzes pGC->cGMP catalyzes GTP GTP GTP->sGC GTP->pGC PDEs Phosphodiesterases (e.g., PDE5) cGMP->PDEs activates/ is substrate for PKG Protein Kinase G (PKG) cGMP->PKG activates CNG Cyclic Nucleotide-Gated (CNG) Channels cGMP->CNG activates 5GMP 5'-GMP PDEs->5GMP hydrolyzes to Response Physiological Response (e.g., Muscle Relaxation, Ion Flux) PKG->Response CNG->Response

Caption: The cGMP signaling pathway from synthesis to downstream effects.

8-DY547-cGMP: A High-Fidelity Fluorescent Analog

To study the dynamic binding of cGMP to its effectors in real-time, an ideal probe must meet two criteria: it must accurately report its binding state via a change in a physical property (fluorescence), and it must function as a near-perfect surrogate for the native ligand without altering the biological process. 8-DY547-cGMP is engineered to meet these stringent requirements.

The DY-547 fluorophore is attached to the 8-position of the guanine ring via an aminoethylthio (AET) linker. This specific placement is a critical design choice, as modifications at this position are generally well-tolerated by the cGMP binding pockets of target proteins, preserving high-affinity interactions.

Molecular Profile and Physicochemical Properties

The fundamental properties of 8-DY547-cGMP are summarized below. Adherence to these specifications is the first step in ensuring experimental validity.

PropertySpecificationSource
Full Chemical Name 8-(2-[DY-547]-aminoethylthio)guanosine-3',5'-cyclic monophosphate, sodium salt[6]
Molecular Formula C₄₂H₅₅N₈O₁₄PS₃ • 2Na[7][8]
Molecular Weight ~1069.1 g/mol [7][8]
Purity ≥98% (as determined by HPLC)[6][7]
Appearance SolidN/A
Solubility DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml[7]
Spectral Characteristics

The DY-547 fluorophore provides a strong signal in a spectral range that is often compatible with standard microscopy filter sets.

Spectral PropertyValueSource
Excitation Maximum (λexc) ~557 nm[6][9]
Emission Maximum (λem) ~574 nm[6][9]
Molar Extinction Coefficient (ε) 150,000 L·mol⁻¹·cm⁻¹[6][9]
Recommended Solvent for UV Data Ethanol (EtOH)[6][9]
Handling and Storage for Optimal Stability

Causality: Fluorescent molecules are susceptible to photobleaching and chemical degradation. Strict adherence to proper handling protocols is not merely procedural; it is essential for maintaining the compound's quantitative performance and ensuring run-to-run consistency.

  • Storage: Store desiccated at -20°C upon receipt.[6][7] The product is stable for at least one year under these conditions.[7]

  • Light Sensitivity: Protect the solid compound and all solutions from light to prevent photobleaching. Use amber vials or wrap tubes in foil.

  • Reconstitution: Prepare stock solutions using an appropriate anhydrous solvent like DMSO or DMF. For aqueous buffers, it is advisable to make fresh dilutions for each experiment from a concentrated organic stock to avoid hydrolysis.

  • Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation and concentration changes due to solvent evaporation.

Core Application: Probing Cyclic Nucleotide-Gated (CNG) Channel Dynamics

The primary and most well-documented application of 8-DY547-cGMP is the real-time investigation of ligand binding and its relationship to the activation gating of CNG channels.[6][7][8]

Principle of Action and Self-Validating System

The trustworthiness of 8-DY547-cGMP as a research tool stems from a pivotal finding: it opens CNGA2 channels with equal efficiency and potency as native cGMP .[7] This makes it a functionally validated surrogate. The control of channel activity is both rapid and reversible.[7] When used in techniques like patch-clamp fluorometry, the system becomes self-validating: the electrophysiologically measured channel opening (the functional output) can be directly correlated with the fluorescence signal of the probe binding (the molecular input). This dual-readout approach provides a powerful internal control.

Experimental Workflow: Patch-Clamp Fluorometry

The diagram below outlines the logical flow of a typical experiment designed to correlate ligand binding with CNG channel activation.

PCF_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis A Prepare Stock Solutions (8-DY547-cGMP, buffers) E Position Patch in front of Perfusion System A->E B Culture & Prepare Cells (Expressing CNG channels) D Establish Inside-Out Membrane Patch B->D C Pull Glass Pipettes for Patch-Clamp C->D D->E Excised Patch G Apply Probe via Fast Perfusion (Varying concentrations) E->G F Acquire Simultaneous Data: 1. Electrophysiology (Current) 2. Epifluorescence (ΔF) H Process Current Traces (Measure channel open probability) F->H I Process Fluorescence Signal (Measure ΔF/F) F->I G->F During Application J Correlate Binding (ΔF) with Gating (Current) H->J I->J K Generate Dose-Response Curves & Kinetic Models J->K

Caption: Workflow for a patch-clamp fluorometry experiment.

Detailed Protocol: Patch-Clamp Fluorometry

This protocol is a representative methodology based on published literature for studying CNG channels.[6][7]

1. Reagent Preparation: a. Prepare a 1 mM stock solution of 8-DY547-cGMP in anhydrous DMSO. Store in single-use aliquots at -20°C, protected from light. b. Prepare intracellular and extracellular recording solutions. Causality: The ionic composition is critical for isolating the current of interest and maintaining patch stability. A typical intracellular solution might contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2.

2. Cell and Patch Preparation: a. Use a cell line (e.g., HEK293) heterologously expressing the CNG channel of interest (e.g., CNGA2). b. Isolate a single cell for recording. c. Using a glass micropipette, form a high-resistance (>1 GΩ) seal with the cell membrane (cell-attached configuration). d. Excise the patch of membrane by pulling the pipette away from the cell to achieve the "inside-out" configuration. Causality: This configuration is essential as it exposes the intracellular face of the channel—where cGMP binds—to the bath solution, which can be rapidly exchanged.

3. Data Acquisition: a. Transfer the pipette with the excised patch to the recording chamber on an inverted epifluorescence microscope. b. Position the patch in the focal plane and in front of a fast solution exchange perfusion system. c. Clamp the membrane patch at a defined holding potential (e.g., +50 mV). d. Simultaneously record the ion current passing through the channels using the patch-clamp amplifier and the fluorescence emission from the DY-547 probe using a photomultiplier tube or sensitive camera. e. Acquire a baseline recording in a buffer solution lacking the fluorescent ligand.

4. Experimental Run: a. Using the perfusion system, rapidly switch to a solution containing a known concentration of 8-DY547-cGMP. b. Record both the increase in fluorescence (as the probe binds to the channels in the patch) and the increase in current (as the channels open). c. Switch back to the buffer solution to record the dissociation of the probe and the closing of the channels. d. Repeat with varying concentrations of 8-DY547-cGMP to determine dose-dependency.

5. Controls and Validation: a. Competition Assay: Perform the experiment in the presence of a high concentration of unlabeled cGMP. A significant reduction in both the fluorescence signal and the current confirms that the observed effects are specific to the cGMP binding site. This is a critical self-validating step. b. No-Channel Control: Use a patch from a non-transfected cell to ensure there is no significant non-specific binding of the probe to the membrane or glass.

Broader Applications and Future Directions

While its use in studying CNG channels is well-established, the properties of 8-DY547-cGMP make it a valuable tool for other assays.

  • Fluorescence Polarization (FP) Assays: FP is a powerful technique for studying molecular binding events in solution. The binding of the relatively small 8-DY547-cGMP to a larger protein (like PKG or a PDE regulatory domain) will slow its rotational diffusion, leading to an increase in fluorescence polarization. This can be used for high-throughput screening (HTS) of compounds that compete for the cGMP binding site.

  • Kinetic Studies of PKG: Similar to CNG channels, 8-DY547-cGMP can be used to study the binding kinetics and conformational changes associated with the activation of cGMP-dependent protein kinase.

Conclusion

8-DY547-cGMP is more than a fluorescent molecule; it is a precision tool for the quantitative dissection of second messenger signaling. Its functional fidelity to native cGMP, combined with its robust spectral properties, allows for the direct and simultaneous observation of ligand binding and effector activation. By employing methodologically sound and self-validating experimental designs, such as patch-clamp fluorometry, researchers can uncover deep mechanistic insights into the cGMP signaling pathway, paving the way for new therapeutic strategies targeting this critical cellular network.

References

  • Biskup, C., Kusch, J., Schulz, E., et al. (2007). Relating ligand binding to activation gating in CNGA2 channels. Nature, 446, 440-443. [Link]

  • CUSABIO. (n.d.). cGMP-PKG signaling pathway. CUSABIO. [Link]

  • Lincoln, T. M., & Komalavilas, P. (1993). Molecular Aspects of Cyclic GMP Signaling. Journal of Medical and Clinical Research. [Link]

  • Wang, X., & Guggino, W. B. (2016). The role of cGMP and its signaling pathways in kidney disease. American Journal of Physiology-Renal Physiology, 311(3), F469-F482. [Link]

  • Wikipedia. (2024). Cyclic guanosine monophosphate. Wikipedia. [Link]

  • Open Access Pub. (n.d.). Cgmp Signaling. Journal of Hypertension and Cardiology. [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-[DY-547]-AET-cGMP. BIOLOG Life Science Institute. [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-[DY-547]-AET-cAMP. BIOLOG Life Science Institute. [Link]

Sources

A Technical Guide to the Safe Handling and Application of 8-DY547-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 8-DY547-cGMP, a fluorescently-labeled analog of cyclic guanosine monophosphate (cGMP). It details the compound's characteristics, its role within the broader context of cGMP signaling, critical safety and handling protocols, and its application in experimental settings. The information herein is synthesized to ensure technical accuracy and promote best practices in a laboratory environment.

Section 1: Introduction to 8-DY547-cGMP

8-DY547-cGMP is a specialized chemical probe designed for the study of cGMP-mediated signaling pathways. It consists of a cGMP molecule covalently linked to the fluorescent dye DY-547 at the 8-position of the guanine nucleobase. This modification allows for the direct visualization and quantification of the molecule in various experimental setups.

The core utility of 8-DY547-cGMP lies in its ability to act as a functional mimic of endogenous cGMP, binding to and activating cGMP-responsive proteins, such as cyclic nucleotide-gated (CNG) ion channels and protein kinase G (PKG). Its intrinsic fluorescence provides a powerful tool for researchers, enabling applications such as fluorescence polarization, fluorescence resonance energy transfer (FRET), and direct imaging.

Table 1: Technical Specifications of 8-DY547-cGMP

PropertyValueSource(s)
Molecular Formula C42H55N8O14PS3 • 2Na[1][2]
Formula Weight 1069.1 g/mol [1][2]
Fluorophore DY-547[3][4]
Excitation Maximum (λex) 557 nm (in Ethanol)[3][4]
Emission Maximum (λem) 574 nm (in Ethanol)[3][4]
Purity ≥98% (typically)[1]
Appearance Solution (e.g., in ethanol) or lyophilized solid[1][5]
Primary Application Fluorescent probe for studying cGMP binding proteins (e.g., CNGA2 channels)[1][2][6]

Section 2: The Biological Context: cGMP Signaling

To appreciate the application of 8-DY547-cGMP, one must first understand the physiological role of cGMP. Cyclic GMP is a ubiquitous second messenger that transduces signals from a variety of extracellular stimuli, including nitric oxide (NO) and natriuretic peptides.[3] Its production is catalyzed by guanylate cyclase (GC) enzymes.

Once synthesized, cGMP exerts its effects by binding to three primary targets:

  • cGMP-dependent Protein Kinases (PKG) : Serine/threonine kinases that phosphorylate a multitude of downstream targets, regulating processes like smooth muscle relaxation, platelet aggregation, and gene expression.

  • Cyclic Nucleotide-Gated (CNG) Ion Channels : Non-selective cation channels, crucial for signal transduction in photoreceptors (vision) and olfactory sensory neurons (smell).[3]

  • cGMP-regulated Phosphodiesterases (PDEs) : Enzymes that are either activated or inhibited by cGMP binding, thereby modulating the levels of both cGMP and cAMP.[3]

The cGMP signaling pathway is integral to numerous physiological functions, including cardiovascular homeostasis, neuronal signaling, and sensory transduction.[1][2] Dysregulation of this pathway is implicated in various pathological conditions, making it a key target for drug development.

cGMP_Signaling_Pathway Simplified cGMP Signaling Pathway NO Nitric Oxide (NO) Natriuretic Peptides sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates CNG CNG Ion Channels cGMP->CNG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Regulates cGMP->PDEs Cellular_Response Cellular Response (e.g., Muscle Relaxation, Ion Flux) PKG->Cellular_Response CNG->Cellular_Response GMP 5'-GMP (Inactive) PDEs->GMP Degrades

A diagram of the core cGMP signaling cascade.

Section 3: Core Safety & Handling

3.1 Personal Protective Equipment (PPE)

The fundamental principle is to prevent direct contact with the substance. All handling should occur in a designated laboratory area.

  • Eye Protection : Chemical safety goggles or glasses are mandatory to protect against splashes.

  • Hand Protection : Nitrile or other chemically resistant gloves should be worn at all times. Change gloves immediately if they become contaminated.

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : Not typically required when handling small quantities in solution. If handling a lyophilized powder, work should be performed in a fume hood or a ventilated enclosure to avoid inhalation.

3.2 Storage and Stability

Proper storage is critical to maintaining the integrity of this fluorescent compound.

  • Temperature : Store at -20°C for long-term stability.[1]

  • Light : Protect from light. Fluorescent dyes are susceptible to photobleaching, which will degrade the signal and render the compound useless.[5] Store vials in the dark, for example, by wrapping them in aluminum foil or using amber tubes.

  • Moisture : Keep the container tightly sealed to prevent moisture accumulation, especially for lyophilized powders.

3.3 Handling Procedures

  • Reconstitution : If supplied as a lyophilized powder, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute using a high-purity solvent as specified by the supplier, such as ethanol, DMF, or DMSO.[1]

  • Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes for storage.[5]

  • Cross-Contamination : Use dedicated pipette tips and labware to prevent contamination of the stock solution.

3.4 Spill and Disposal Procedures

  • Spills : For small spills of the solution, absorb the liquid with an inert material (e.g., spill pad or vermiculite). Clean the affected area thoroughly with soap and water.[8] Ensure proper PPE is worn during cleanup.

  • Disposal : Dispose of waste, including contaminated consumables and unused material, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Safe_Handling_Workflow Safe Handling Workflow for 8-DY547-cGMP cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Assess Assess Risks (Review available data) Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Assess->Don_PPE Prepare_Area Prepare Work Area (Clean surface, fume hood if powder) Don_PPE->Prepare_Area Retrieve Retrieve from -20°C Storage Prepare_Area->Retrieve Equilibrate Equilibrate to Room Temp (Prevent condensation) Retrieve->Equilibrate Reconstitute Reconstitute/Thaw Solution (Protect from light) Equilibrate->Reconstitute Use Use in Experiment Reconstitute->Use Spill_Mgmt Manage Spills Immediately Dispose_Waste Dispose of Waste (Chemical waste stream) Use->Dispose_Waste Clean_Area Clean Work Area Spill_Mgmt->Clean_Area Dispose_Waste->Clean_Area Return_Storage Return Aliquots to -20°C Storage (Protect from light) Clean_Area->Return_Storage

A logical workflow for the safe handling of 8-DY547-cGMP.

Section 4: Experimental Applications & Protocols

The primary application of 8-DY547-cGMP is as a fluorescent probe in binding assays.[1] Its use was notably described in a study to relate ligand binding to the activation gating in CNGA2 channels.[1] A common and powerful technique for this purpose is the Fluorescence Polarization (FP) assay.

4.1 Principle of Fluorescence Polarization (FP)

FP assays measure the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[9]

  • Free 8-DY5547-cGMP : When unbound in solution, the relatively small 8-DY547-cGMP molecule tumbles rapidly. If excited with polarized light, the emitted light is largely depolarized.

  • Bound 8-DY547-cGMP : When bound to a much larger protein (e.g., a CNG channel or PKG), its tumbling is significantly slowed. When excited with polarized light, the emitted light remains highly polarized.

By measuring this change in polarization, one can quantify the binding equilibrium between 8-DY547-cGMP and its target protein. This makes it an ideal method for high-throughput screening of compounds that might compete for the same binding site.[9][10]

4.2 Protocol: Competitive FP Binding Assay

This protocol provides a generalized workflow for identifying inhibitors of a cGMP-binding protein using 8-DY547-cGMP as a fluorescent tracer.

Materials:

  • 8-DY547-cGMP ("Tracer")

  • Purified cGMP-binding protein ("Receptor")

  • Assay Buffer (e.g., PBS with 0.01% Tween-20, pH 7.4)

  • Test compounds (potential inhibitors)

  • Black, non-binding surface 384-well microplates[11]

  • Plate reader equipped with fluorescence polarization optics (Excitation ~530-550 nm, Emission ~570-590 nm)

Methodology:

  • Determine Optimal Tracer Concentration :

    • Prepare a serial dilution of 8-DY547-cGMP in assay buffer.

    • Measure the fluorescence intensity (FI) at each concentration.

    • Select a concentration that gives a stable FI well above the buffer background (e.g., 10-fold higher) but is low enough to be sensitive to binding events (typically in the low nanomolar range).

  • Determine Receptor Saturation :

    • Prepare a serial dilution of the Receptor protein in assay buffer.

    • To each concentration, add the optimal concentration of the Tracer.

    • Incubate at room temperature for 30 minutes, protected from light.[11]

    • Measure the fluorescence polarization (in millipolarization units, mP).

    • Plot mP vs. Receptor concentration and determine the EC50. For the competition assay, use a Receptor concentration that gives ~80% of the maximal polarization signal (EC80).

  • Perform Competitive Binding Assay :

    • Prepare serial dilutions of your test compounds in assay buffer.

    • In a 384-well plate, add in order:

      • 10 µL of Assay Buffer (for control wells) or Test Compound dilution.

      • 10 µL of Tracer at 2x the final optimal concentration.

      • 10 µL of Receptor at 2x the final EC80 concentration.

    • Include the following controls:

      • Tracer only : Buffer + Tracer (defines minimum polarization).

      • Tracer + Receptor : Buffer + Tracer + Receptor (defines maximum polarization).

    • Seal the plate, mix gently, and incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • Measure the mP values for each well using the plate reader.

    • Calculate the percent inhibition for each test compound concentration relative to the min and max polarization controls.

    • Plot percent inhibition vs. compound concentration and fit the data to a suitable dose-response model to determine the IC50 value for each inhibitor.

FP_Assay_Workflow Fluorescence Polarization (FP) Assay Workflow cluster_optimization Assay Optimization cluster_screening Competitive Screening cluster_analysis Data Analysis Opt_Tracer 1. Determine Optimal Tracer Concentration Opt_Receptor 2. Determine Receptor Saturation (EC80) Opt_Tracer->Opt_Receptor Prep_Plates 3. Prepare Assay Plates (Controls, Test Compounds) Opt_Receptor->Prep_Plates Add_Reagents 4. Add Reagents (Tracer, Receptor) Prep_Plates->Add_Reagents Incubate 5. Incubate Plate (e.g., 30 min, RT, dark) Add_Reagents->Incubate Read_Plate 6. Read Polarization (mP) Incubate->Read_Plate Calc_Inhibition 7. Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve 8. Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 9. Determine IC50 Plot_Curve->Determine_IC50

A step-by-step workflow for a competitive FP assay.

Section 5: Quality and Manufacturing Considerations for Drug Development

For professionals in drug development, the transition from research-grade reagents to materials suitable for clinical trials is governed by Current Good Manufacturing Practice (cGMP) regulations.[12] While 8-DY547-cGMP is a research tool and not an investigational drug, the principles of cGMP are relevant when developing assays that will be used to screen or characterize candidate therapeutics.

  • Reagent Consistency : cGMP emphasizes batch-to-batch consistency and quality.[13] When developing a screening assay, it is critical to qualify new lots of key reagents like 8-DY547-cGMP to ensure that assay performance (e.g., signal window, IC50 values) remains consistent over time.

  • Documentation : All procedures, from reagent handling to data analysis, must be meticulously documented in Standard Operating Procedures (SOPs). This ensures that assays are performed consistently and that results are traceable and reproducible.

  • Supplier Qualification : In a regulated environment, suppliers of critical reagents must be qualified. This involves assessing their quality management systems to ensure they can reliably provide materials that meet predefined specifications.[13]

Adhering to these principles early in the development process, even for research-grade assays, establishes a robust foundation for later stages of drug development that will fall under formal cGMP requirements.[13]

References

  • CUSABIO. (n.d.). cGMP-PKG signaling pathway. Retrieved February 19, 2026, from [Link]

  • BioOne. (n.d.). Molecular Aspects of Cyclic GMP Signaling. Retrieved February 19, 2026, from [Link]

  • BIOLOG Life Science Institute. (n.d.). Fluorescent Cyclic Nucleotides. Retrieved February 19, 2026, from [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-[DY-547]-AET-cAMP. Retrieved February 19, 2026, from [Link]

  • Jena Bioscience. (2021, July 23). Safety data sheet - 8-(6-Aminohexyl)-amino-cGMP-Texas Red. Retrieved February 19, 2026, from [Link]

  • Millcraft. (n.d.). Material Safety Data Sheet. Retrieved February 19, 2026, from [Link]

  • BIOLOG Life Science Institute. (2018, November 8). Technical Information about 8-Fluo-cGMP. Retrieved February 19, 2026, from [Link]

  • PubMed. (1985, November 15). Binding stoichiometry of a fluorescent cGMP analogue to membranes of retinal rod outer segments. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. Retrieved February 19, 2026, from [Link]

  • Journal of Biomolecular Screening. (n.d.). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Retrieved February 19, 2026, from [Link]

  • Everon Life Sciences. (n.d.). Jena Bioscience. Retrieved February 19, 2026, from [Link]

  • PubMed. (2002, February-November). Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. Retrieved February 19, 2026, from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved February 19, 2026, from [Link]

  • SciSpace. (2014, March 5). A fluorescence polarization assay for the experimental validation of an in silico model of the chemokine CXCL8 binding to. Retrieved February 19, 2026, from [Link]

  • Dyomics GmbH. (n.d.). DY-547. Retrieved February 19, 2026, from [Link]

  • U.S. Food & Drug Administration. (2025, November 21). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved February 19, 2026, from [Link]

  • Synthego. (n.d.). Trusted cGMP Manufacturing & Quality. Retrieved February 19, 2026, from [Link]

  • Federal Register. (2024, June 18). Current Good Manufacturing Practice, Certification, Postmarketing Safety Reporting, and Labeling Requirements for Certain Medical Gases. Retrieved February 19, 2026, from [Link]

  • Cambio. (n.d.). DyLight DY547 Phosphoramidite. Retrieved February 19, 2026, from [Link]

  • U.S. Food & Drug Administration. (n.d.). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved February 19, 2026, from [Link]

  • Ascendia Pharma. (2022, September 1). cGMP Manufacturing in the Pharmaceutical Industry. Retrieved February 19, 2026, from [Link]

Sources

Illuminating Signal Transduction: The Development and Application of 8-DY547-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-DY547-cGMP (8-(2-[DY-547]-aminoethylthio)guanosine-3',5'-cyclic monophosphate) is a specialized fluorescent ligand designed to bridge the gap between biochemical binding events and physiological channel gating.[1] Unlike generic tracers, this molecule was engineered to retain high affinity for Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels while providing a photostable readout for Confocal Patch-Clamp Fluorometry (PCF) .[1]

This guide details the chemical logic, synthesis pathway, and experimental protocols required to utilize 8-DY547-cGMP for mapping ligand-receptor stoichiometry in real-time.[1]

Part 1: Chemical Architecture & Design Logic[1]

The development of 8-DY547-cGMP was driven by a specific biophysical limitation: the inability to distinguish between ligand binding and channel opening in complex allosteric proteins. To solve this, the molecule required three distinct engineered features:

The Scaffold: 8-Substituted cGMP

The core signaling molecule, cGMP, is modified at the C8 position of the guanine ring.[2]

  • Why C8? The N1 and N2 positions are critical for hydrogen bonding within the binding pocket of CNG channels (specifically with Asp and Thr residues).[1] The C8 position, however, projects into the solvent in the syn conformation—the preferred binding mode for CNG channels.

  • Metabolic Stability: Substitution at C8, particularly with a thioether linkage, renders the molecule highly resistant to hydrolysis by Phosphodiesterases (PDEs), ensuring the signal remains stable during imaging.

The Linker: Aminoethylthio (AET)

A short aliphatic spacer (–S–CH₂–CH₂–NH–) connects the fluorophore to the nucleotide.[1]

  • Causality: A direct attachment of a bulky fluorophore to the guanine ring would sterically hinder entry into the binding pocket. The AET spacer provides sufficient flexibility for the dye to "float" outside the protein cleft while the cGMP moiety engages the receptor.

The Fluorophore: DY-547[1][3][4]
  • Spectral Properties: Excitation ~557 nm / Emission ~574 nm.[3][4]

  • Selection Logic: DY-547 was chosen over Fluorescein (FAM) because its red-shifted emission avoids overlap with GFP (Green Fluorescent Protein).[1] This allows researchers to express GFP-tagged channels and simultaneously track ligand binding (red) and channel density (green) without spectral crosstalk.[1]

Chemical Synthesis Pathway

The synthesis follows a nucleophilic displacement strategy, ensuring high yield and regioselectivity.

SynthesisPathway Start 8-Bromo-cGMP Step1 Nucleophilic Substitution (Cysteamine / pH 8.5) Start->Step1 Br displacement Inter 8-AET-cGMP (Aminoethylthio-cGMP) Step1->Inter Thioether formation Step2 Conjugation (DY-547-NHS Ester) Inter->Step2 Amine targeting Final 8-DY547-cGMP Step2->Final Amide bond

Figure 1: Synthetic route for 8-DY547-cGMP. The 8-Bromo precursor acts as the electrophile for the cysteamine attack, creating the reactive amine handle for the dye.

Part 2: Validation & Biological Integrity[1][3]

Before application, the ligand must be validated to ensure it acts as a faithful agonist and not an inhibitor or partial agonist.

Binding vs. Gating Efficacy

In seminal characterizations (Biskup et al., 2007), 8-DY547-cGMP demonstrated the following properties on CNGA2 channels:

ParametercGMP (Native)8-DY547-cGMPInterpretation
K1/2 (Activation) ~1.8 µM~1.5 µMThe analog binds with slightly higher apparent affinity.[1]
Efficacy 100%~100%Full agonist; induces maximal channel opening.
Hill Coefficient 2.62.4Cooperativity is preserved.[1]
PDE Hydrolysis FastNegligibleStable for long-duration imaging.[1]

Critical Insight: The preservation of the Hill coefficient is the most vital metric. It indicates that the bulky fluorophore does not disrupt the inter-subunit allostery required for the channel to transition from closed to open states.

Part 3: Experimental Protocol (Confocal Patch-Clamp Fluorometry)

This protocol describes the simultaneous measurement of ligand binding (fluorescence) and channel activation (current) in Xenopus oocytes.[1]

Phase 1: Sample Preparation[1]
  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the CNG channel of interest (e.g., CNGA2-GFP).[1] Incubate for 3–5 days.

  • Patch Excision: Mechanically remove the vitelline membrane.

  • Configuration: Establish a Macroscopic Inside-Out Patch . This orients the intracellular binding domains toward the bath solution, allowing rapid perfusion of the ligand.

Phase 2: The Fluorometry Setup
  • Microscope: Inverted confocal microscope (e.g., LSM 710/880).[1]

  • Objective: 40x or 60x Water Immersion (high NA > 1.0 is critical for photon collection).

  • Channels:

    • Green (488 nm):[1] To visualize the patch dome and quantify channel density (if GFP-tagged).[1]

    • Red (543/561 nm):[1] To excite 8-DY547-cGMP.

Phase 3: Measurement Workflow

Step 1: Reference Scan (Autofluorescence) Acquire a baseline image of the patch in the bath solution without ligand.[1] This subtracts background noise from the glass pipette.

Step 2: Ligand Perfusion & Binding Perfuse 8-DY547-cGMP at saturating concentrations (e.g., 10 µM).[1]

  • Observation: You will see a distinct red ring accumulation at the membrane dome.

  • Control: The solution inside the pipette (extracellular side) must remain dark.[1] If red fluorescence appears inside the pipette, the seal is lost.

Step 3: Simultaneous Recording Trigger the electrophysiology software (e.g., pCLAMP) and confocal scan simultaneously.

  • Protocol: Apply voltage steps (e.g., -100 to +100 mV).

  • Data Output:

    • Current (I): Macroscopic current (nA).

    • Fluorescence (F): Mean intensity of the membrane dome region.[1]

PCF_Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis Oocyte Xenopus Oocyte (Expressing CNGA2) Patch Excise Inside-Out Patch Oocyte->Patch Perfusion Perfuse 8-DY547-cGMP Patch->Perfusion DualRecord Simultaneous Recording Perfusion->DualRecord Binding Binding Signal (Red Fluorescence) DualRecord->Binding Optical Gating Gating Signal (Ionic Current) DualRecord->Gating Electrical Model MWC Model Fitting (Binding vs. Gating) Binding->Model Gating->Model

Figure 2: Workflow for Confocal Patch-Clamp Fluorometry (PCF). The process couples optical quantification of the ligand with electrical quantification of the channel state.

Part 4: Data Analysis & Interpretation[1][6][7]

To derive the binding-gating relationship , normalize the signals:

  • Current Activation (

    
    ): 
    
    
    
    
    Where
    
    
    is the current at saturating ligand concentration.[1]
  • Ligand Binding (

    
    ): 
    
    
    
    
    Where
    
    
    is the fluorescence intensity at the membrane.[1]

The Insight: If


 and 

overlap perfectly (superimposable curves), the channel follows a Monod-Wyman-Changeux (MWC) model where binding is tightly coupled to opening.[1] If

increases before

(binding curve is left-shifted relative to activation), the channel exhibits profound cooperativity —multiple binding events are required before the pore opens.[1] This is the specific behavior observed in CNGA2 channels using 8-DY547-cGMP.

References

  • Biskup, C., Kusch, J., Schulz, E., Nache, V., Schwede, F., Lehmann, F., Hagen, V. & Benndorf, K. (2007).[3] Relating ligand binding to activation gating in CNGA2 channels. Nature, 446, 440–443.[3] [Link][1]

  • Kusch, J., Biskup, C., Thon, S., Schulz, E., Nache, V., Zimmer, T., Schwede, F. & Benndorf, K. (2010).[4] Interdependence of Receptor Activation and Ligand Binding in HCN2 Pacemaker Channels.[4] Neuron, 67(1), 75–85.[4] [Link][1]

  • Schwede, F., Maronde, E., Genieser, H.-G. & Jastorff, B. (2000). Cyclic nucleotide analogs as biochemical tools and pharmacological modulators.[5][6] Pharmacology & Therapeutics, 87(2-3), 199–226.[1] [Link]

  • Biolog Life Science Institute. (n.d.).[1][7] 8-[DY-547]-AET-cGMP Product Specification. Biolog.de. [Link][1]

Sources

Methodological & Application

Application Note: Simultaneous Ligand Binding and Activation Tracking using 8-DY547-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocol for using 8-DY547-cGMP , a fluorescent analogue of cyclic GMP, to study cyclic nucleotide-gated (CNG) and hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channels. Unlike radioligand binding, which provides static equilibrium data, 8-DY547-cGMP enables Patch-Clamp Fluorometry (PCF) . This technique allows researchers to record ligand binding (fluorescence) and channel activation (ionic current) simultaneously in real-time on the same membrane patch.[1]

Key Application: Determining the allosteric mechanism of channel gating by resolving the lag between ligand binding and pore opening.

Technical Specifications & Material Handling

The fluorophore DY-547 is chemically robust and spectrally similar to Cy3, making it compatible with standard 543 nm (HeNe) or 561 nm (DPSS) laser lines.

Table 1: Physicochemical Properties
PropertyValueNotes
Molecular Formula

Large molecular weight (~1047 g/mol ) requires careful diffusion considerations.
Excitation Max (

)
557 nmExcitable by 532 nm, 543 nm, or 561 nm lasers.
Emission Max (

)
574 nmDetectable with standard TRITC/Cy3 filter sets.
Extinction Coefficient

High brightness allows single-molecule sensitivity in favorable conditions.
Solubility Water, DMSOCritical: Reconstitute in water or buffer; avoid high DMSO in live-cell physiological baths.
Purity > 98% (HPLC)Essential to prevent competition from non-fluorescent hydrolysis products (GMP).
Storage & Reconstitution Protocol

Objective: Prevent hydrolysis of the cyclic phosphate ring and photobleaching.

  • Arrival: Store lyophilized powder at -20°C immediately. Desiccate.

  • Stock Solution (1 mM):

    • Dissolve powder in PCR-grade water.

    • Caution: Do not vortex vigorously. Use gentle pipetting.

    • Aliquot into light-protective tubes (e.g., amber tubes or wrapped in foil).

    • Flash freeze in liquid nitrogen and store at -80°C.

  • Working Solution:

    • Thaw only the required aliquot on ice.

    • Dilute into the experimental bath solution (e.g., 140 mM KCl, 10 mM HEPES, pH 7.4) immediately before use.

    • Discard unused working solution after 4 hours; spontaneous hydrolysis to 8-DY547-GMP (which binds poorly but adds background fluorescence) can occur.

Core Experimental Workflow: Confocal Patch-Clamp Fluorometry (cPCF)

This protocol describes the "Inside-Out" patch configuration, which exposes the intracellular binding domains of CNG/HCN channels to the bath solution containing 8-DY547-cGMP.

Phase 1: Expression System Preparation
  • System: Xenopus laevis oocytes are preferred over HEK293 cells for this specific assay due to their large size and low autofluorescence in the animal pole.

  • Expression: Inject cRNA encoding the channel subunits (e.g., CNGA2). Incubate for 2–5 days.

  • Devitellinization: Mechanically remove the vitelline membrane just prior to patching to ensure a high-resistance seal (

    
    ).
    
Phase 2: Optical & Electrical Setup

The setup requires a confocal microscope synchronized with a patch-clamp amplifier.

Diagram 1: cPCF Hardware Configuration

Caption: Synchronized optical and electrical recording setup. Ligand is applied via fast perfusion while current and fluorescence are recorded simultaneously.

Phase 3: The Measurement Protocol

Step 1: Seal Formation

  • Fill the patch pipette with a control solution (no ligand).

  • Approach the oocyte and form a Giga-ohm seal.

  • Excise the patch (pull back) to achieve the inside-out configuration. The cytoplasmic face is now exposed to the bath.

Step 2: Focusing the Confocal Volume

  • Challenge: You must distinguish "bound" ligand from "free" ligand in the bath.

  • Solution: Focus the confocal volume inside the tip of the pipette, specifically on the membrane dome.

  • Procedure:

    • Add a trace amount of dye to the bath.

    • Perform an X-Z scan.

    • Position the focal volume at the apex of the membrane patch (the dome).

    • Note: The glass of the pipette tip is non-fluorescent, but the solution inside the pipette (extracellular side) is dark. The solution outside (bath) is bright. The membrane is the interface.

Step 3: Ligand Jump (Kinetic Activation)

  • Baseline: Record fluorescence (

    
    ) and current (
    
    
    
    ) in the wash solution.
  • Activation: Switch the perfusion to the solution containing 8-DY547-cGMP (e.g., 1

    
    M).
    
  • Recording:

    • Observe the exponential rise in Fluorescence (Binding).

    • Observe the sigmoidal or exponential rise in Current (Gating).

  • Wash-out: Switch back to control solution to observe unbinding (

    
    ) and closure.
    

Data Analysis & Interpretation

The power of this protocol lies in the ability to plot Current vs. Fluorescence (I-F relationship), removing ligand concentration as a variable.

Signal Correction

The raw fluorescence signal (


) contains background from the free ligand in the confocal volume.


  • 
     is determined by measuring the fluorescence of the solution in the absence of the membrane (or by saturating the patch with a non-fluorescent competitor like cGMP to displace the specific signal).
    
The Activation Relation

Plot the normalized Current (


) against normalized Binding (

).
  • Linear Relation: Indicates independent subunit activation (rare).

  • Sigmoidal/Power Law: Indicates cooperativity. For a tetrameric channel, if the current rises only after significant binding, the channel requires multiple ligands to open.

Diagram 2: Kinetic Interpretation (Monod-Wyman-Changeux Model)

Caption: 8-DY547-cGMP tracks the binding steps (C0 to C2) optically, while patch-clamp records the final transition to Open (O4).

Troubleshooting & Controls

Self-Validating the System

To ensure the fluorescence signal represents specific binding to the channel and not non-specific stickiness to the lipid bilayer:

  • Displacement Control: After reaching steady-state fluorescence with 8-DY547-cGMP, apply a saturating concentration (e.g., 1 mM) of non-fluorescent cGMP .

    • Result: The fluorescence should drop to baseline (displacement), while the current remains high (activation maintained by cGMP).

    • Failure Mode: If fluorescence remains high, the dye is non-specifically stuck to the membrane or pipette glass.

Photobleaching Mitigation
  • Use the lowest laser power compatible with a good Signal-to-Noise Ratio (SNR).

  • Limit exposure time. If performing steady-state analysis, use pulsed excitation rather than continuous illumination.

References

  • Biolog Life Science Institute. 8-[DY-547]-AET-cGMP Product Information. [Link]

  • Biskup, C., Kusch, J., Schulz, E., et al. (2007).[2] Relating ligand binding to activation gating in CNGA2 channels.[1][3] Nature, 446, 440–443.[2][3] [Link]

  • Kusch, J., et al. (2010).[4] Interdependence of Receptor Activation and Ligand Binding in HCN2 Pacemaker Channels.[4] Neuron, 67(1), 75-85.[4] [Link]

  • Middendorf, R., et al. (2017). Retinal CNG channels are activated by cGMP and 8-pCPT-cGMP with different kinetics. Scientific Reports, 7, 45428. [Link]

Sources

Visualizing the Messenger: A Guide to Imaging cGMP Dynamics with 8-DY547-cGMP in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of cGMP Signaling

Cyclic guanosine 3',5'-monophosphate (cGMP) is a pivotal second messenger molecule that orchestrates a vast array of physiological responses within the cell.[1][2] Its signaling cascades are integral to processes such as smooth muscle relaxation, phototransduction, and neuroplasticity.[3][4] The synthesis of cGMP is catalyzed by guanylate cyclases, which are activated by signaling molecules like nitric oxide (NO) and natriuretic peptides. The cGMP signal is then transduced by effector proteins, including cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and phosphodiesterases (PDEs) that also regulate its degradation.[5] Given its central role, the ability to visualize and quantify intracellular cGMP dynamics in real-time is crucial for understanding both normal cellular function and the pathophysiology of numerous diseases.

Fluorescent analogs of cGMP have emerged as powerful tools for the direct, real-time visualization of cGMP in living cells, offering a significant advantage over endpoint assays.[6][7] 8-DY547-cGMP is a fluorescently labeled cGMP analog designed for such applications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-DY547-cGMP in fluorescence microscopy to monitor intracellular cGMP dynamics.

Properties of 8-DY547-cGMP

8-DY547-cGMP is a cGMP molecule covalently linked to the fluorescent dye DY-547 at the 8-position of the guanine ring. This modification has been shown to be well-tolerated by many cGMP-binding proteins, allowing the probe to act as a suitable surrogate for native cGMP in many biological systems.[8][9]

PropertyValueSource
Molecular Formula C42H55N8O14PS3•2Na[8][10]
Molecular Weight 1069.1 g/mol [8]
Excitation Maximum (λex) 557 nm[9]
Emission Maximum (λem) 574 nm[9]
Molar Extinction Coefficient (ε) 150,000 L·mol⁻¹·cm⁻¹[9]
Purity ≥98% (HPLC)[8]
Storage -20°C, protect from light[8]

Principle of the Assay

The use of 8-DY547-cGMP in fluorescence microscopy is based on the principle of direct visualization of a fluorescently-tagged second messenger. When introduced into cells, 8-DY547-cGMP can diffuse within the cytoplasm and bind to its endogenous effector proteins. Changes in the local concentration or binding status of the probe can be monitored by observing changes in fluorescence intensity or localization over time. For instance, an increase in intracellular cGMP production, stimulated by an agonist, can be visualized as an increase in fluorescence in cellular compartments where cGMP signaling is active.

It is important to note that this probe does not inherently change its fluorescence properties upon binding to its targets. Instead, it allows for the tracking of cGMP distribution and concentration changes within the cell.

cGMP Signaling Pathway

cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates NP Natriuretic Peptides pGC Particulate Guanylate Cyclase (pGC) NP->pGC Activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP Catalyzes pGC->GTP Catalyzes cGMP cGMP GTP->cGMP PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates CNG Cyclic Nucleotide-Gated (CNG) Channels cGMP->CNG Activates GMP 5'-GMP PDEs->GMP Physiological_Responses Physiological Responses (e.g., muscle relaxation, ion channel modulation) PKG->Physiological_Responses CNG->Physiological_Responses

Caption: The cGMP signaling pathway.

Detailed Protocol for Live-Cell Imaging with 8-DY547-cGMP

This protocol outlines a general procedure for introducing 8-DY547-cGMP into cultured mammalian cells via microinjection and subsequent live-cell imaging.[11] Optimization will be required for different cell types and experimental goals.

Materials and Reagents
  • 8-DY547-cGMP

  • Cultured mammalian cells (e.g., HeLa, COS-7, primary neurons)

  • Glass-bottom imaging dishes or coverslips

  • Cell culture medium (e.g., DMEM, Neurobasal)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Microinjection system (including micromanipulator, injector, and pulled glass capillaries)

  • Inverted fluorescence microscope with appropriate filter sets for DY-547 (e.g., TRITC/Cy3 channel), environmental chamber (37°C, 5% CO2), and a sensitive camera (e.g., sCMOS, EMCCD).

  • Agonists and antagonists of the cGMP pathway (e.g., Sodium Nitroprusside (SNP) as an NO donor, Sildenafil as a PDE5 inhibitor).

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Cell Culture: Plate cells on glass-bottom dishes 24-48h prior. start->cell_culture prepare_probe 2. Prepare Probe: Dissolve 8-DY547-cGMP in injection buffer (e.g., sterile PBS) to 1-10 µM. cell_culture->prepare_probe microinjection 3. Microinjection: Inject the probe into the cytoplasm of target cells. prepare_probe->microinjection recovery 4. Recovery & Equilibration: Allow cells to recover for 15-30 minutes. microinjection->recovery baseline_imaging 5. Baseline Imaging: Acquire images before stimulation to establish a baseline. recovery->baseline_imaging stimulation 6. Stimulation: Add agonist (e.g., SNP) to induce cGMP production. baseline_imaging->stimulation time_lapse 7. Time-Lapse Imaging: Acquire images at regular intervals to monitor changes. stimulation->time_lapse analysis 8. Data Analysis: Quantify fluorescence intensity changes over time. time_lapse->analysis end End analysis->end

Caption: Experimental workflow for live-cell imaging.

Step-by-Step Methodology

1. Cell Preparation a. 24-48 hours prior to the experiment, plate cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging. b. Culture cells in their appropriate complete medium in a humidified incubator at 37°C with 5% CO2.

2. Reagent Preparation a. Prepare a 1-10 µM working solution of 8-DY547-cGMP in sterile, nuclease-free PBS or an appropriate microinjection buffer. The optimal concentration should be determined empirically. b. Prepare stock solutions of your chosen agonists and antagonists in a suitable solvent (e.g., water, DMSO) and dilute to the final working concentration in imaging buffer just before use.

3. Microinjection a. On the day of the experiment, replace the culture medium with pre-warmed imaging buffer (e.g., HBSS). b. Mount the imaging dish on the stage of the inverted microscope equipped with the microinjection system. c. Back-load a pulled glass capillary with the 8-DY547-cGMP working solution. d. Under visual guidance, carefully insert the capillary tip into the cytoplasm of a target cell and inject a small volume of the probe solution.[11][12] Aim for a minimal injection volume to avoid cell damage. e. Repeat for the desired number of cells.

4. Cell Recovery and Probe Equilibration a. After microinjection, allow the cells to recover for 15-30 minutes in the incubator to allow for the probe to diffuse throughout the cytoplasm and for the cells to recover from the injection procedure.

5. Fluorescence Microscopy and Image Acquisition a. Transfer the dish to the microscope stage within the environmental chamber. b. Locate the injected cells using the appropriate fluorescence filter set for DY-547. c. Baseline Imaging: Acquire a series of images before adding any stimulant to establish a baseline fluorescence level. d. Stimulation: Carefully add the agonist (e.g., SNP to a final concentration of 10-100 µM) to the imaging dish to stimulate cGMP production. e. Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to capture the dynamic changes in 8-DY547-cGMP fluorescence.[13] The acquisition parameters (exposure time, interval) should be optimized to maximize signal-to-noise while minimizing phototoxicity.

Data Analysis and Interpretation

The primary data output will be a time-lapse series of fluorescence images. Quantitative analysis typically involves measuring the mean fluorescence intensity within a region of interest (ROI) drawn around the injected cells for each time point.

  • Define ROIs: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to draw ROIs around the injected cells. Also, select a background ROI in a region with no cells to correct for background fluorescence.

  • Measure Intensity: For each time point, measure the mean fluorescence intensity within each cellular ROI and the background ROI.

  • Background Correction: Subtract the mean background intensity from the mean cellular intensity for each time point.

  • Normalization: To compare results across different cells and experiments, normalize the fluorescence intensity data. A common method is to express the change in fluorescence as ΔF/F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence before stimulation.

  • Interpretation: An increase in the normalized fluorescence intensity (ΔF/F₀) over time following stimulation indicates an accumulation of 8-DY547-cGMP, reflecting an increase in intracellular cGMP levels. The kinetics of this change (e.g., time to peak, decay rate) can provide valuable insights into the regulation of cGMP signaling in the cells under investigation.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
No/Weak Fluorescence Signal - Low probe concentration.- Inefficient microinjection.- Photobleaching.- Increase the concentration of 8-DY547-cGMP in the injection solution.- Optimize microinjection parameters (pressure, duration).- Reduce laser power and/or exposure time; increase time-lapse interval.
High Background Fluorescence - Autofluorescence from cells or medium.- Probe leakage from cells.- Use a phenol red-free imaging medium.- Ensure cells are healthy; unhealthy cells may leak the probe.- Perform thorough washing steps if using a cell-loading method other than microinjection.
No Response to Agonist - Cells are not responsive to the agonist.- Agonist is inactive.- cGMP is rapidly degraded.- Use a positive control cell type known to respond to the agonist.- Prepare fresh agonist solutions.- Co-incubate with a PDE inhibitor (e.g., Sildenafil, IBMX) to prevent cGMP degradation.
Cell Death/Blebbing - Microinjection is too harsh.- Phototoxicity.- Use smaller injection volumes and ensure a sharp capillary tip.- Minimize light exposure by reducing laser power, exposure time, and the number of time points.

References

  • Honda, A., Adams, S. R., Sawyer, C. L., Lev-Ram, V., Tsien, R. Y., & Dostmann, W. R. (2001). Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. ResearchGate. Retrieved from [Link]

  • Lincoln, T. M., & Cornwell, T. L. (1993). Molecular Aspects of Cyclic GMP Signaling. BioOne. Retrieved from [Link]

  • Kuhn, M. (2020). The cGMP system: components and function. PubMed. Retrieved from [Link]

  • Wikipedia. (2023). Cyclic guanosine monophosphate. Retrieved from [Link]

  • Lincoln, T. M., & Cornwell, T. L. (2001). Invited Review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression. American Physiological Society Journals. Retrieved from [Link]

  • Fischmeister, R., & Castro, L. R. V. (2007). cAMP and cGMP Signaling Cross-Talk. AHA/ASA Journals. Retrieved from [Link]

  • Okada, S., et al. (2022). Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. PubMed. Retrieved from [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-[DY-547]-AET-cGMP. Retrieved from [Link]

  • Biskup, C., Kusch, J., Schulz, E., Nache, V., Schwede, F., Lehmann, F., ... & Benndorf, K. (2007). Relating ligand binding to activation gating in CNGA2 channels. Nature, 446(7134), 440-443. Retrieved from [Link]

  • Fraser, S. E., & Bronner-Fraser, M. (1991). Microinjection of fluorescent tracers to study neural cell lineages. Development. Retrieved from [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-[DY-547]-AET-2'-O-Me-cAMP. Retrieved from [Link]

  • The University of Texas at Dallas. (n.d.). Techniques for dye injection and cell labelling. Retrieved from [Link]

  • Gloag, E. S., et al. (2019). Quantitative confocal microscopy and calibration for measuring differences in cyclic-di-GMP signaling by bacteria on biomedical. bioRxiv. Retrieved from [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-[DY-547]-AET-cAMP. Retrieved from [Link]

  • Okada, S., et al. (2022). Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. PMC. Retrieved from [Link]

  • Johnson, I. (1998). Fluorescent probes for living cells. Histochemical Journal, 30(3), 123-140. Retrieved from [Link]

  • Al-Zubaidi, M., & Al-Janabi, H. (2022). Microinjection quality control in zebrafish model for genetic manipulations. PMC. Retrieved from [Link]

  • Gds., et al. (2023). Chemical Synthesis of the Fluorescent, Cyclic Dinucleotides cthGAMP. PMC. Retrieved from [Link]

  • Christen, M., et al. (2022). A Novel Biosensor Reveals Dynamic Changes of C-di-GMP in Differentiating Cells with Ultra-High Temporal Resolution. bioRxiv. Retrieved from [Link]

Sources

Application Notes and Protocols: 8-DY547-cGMP in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating the cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a pivotal second messenger that orchestrates a vast array of physiological processes, from the relaxation of vascular smooth muscle to phototransduction in the retina.[1][2][3] The intracellular concentration of cGMP is meticulously regulated by the synthetic activity of guanylyl cyclases (GCs) and the degradative activity of phosphodiesterases (PDEs).[3][4][5] Dysregulation of this pathway is implicated in numerous diseases, making its components prime targets for therapeutic intervention.

To dissect the dynamics of cGMP signaling and to discover new modulators, researchers require sensitive, high-throughput, and real-time analytical methods. Förster Resonance Energy Transfer (FRET) has emerged as a powerful biophysical technique to meet these needs.[6][7] FRET describes the non-radiative transfer of energy from an excited state donor fluorophore to a proximal acceptor fluorophore, a phenomenon exquisitely sensitive to the distance and orientation between the two molecules.[1] This principle can be harnessed to design assays that report on molecular binding events or conformational changes in real-time.

This guide details the application of 8-DY547-cGMP, a fluorescently-labeled analog of cGMP, in FRET-based assays. We will explore its properties and provide detailed protocols for its use in high-throughput screening (HTS) of phosphodiesterase (PDE) inhibitors and for characterizing the binding of ligands to cGMP-dependent protein kinase (PKG).

Properties of 8-DY547-cGMP

8-DY547-cGMP is a synthetic derivative of cGMP where the fluorescent dye DY-547 is attached to the C8 position of the guanine base via an aminoethylthio linker.[8][9] This modification allows it to be used as a probe in fluorescence-based detection systems while often retaining its ability to bind to cGMP effectors.

PropertyValueSource
Molecular Formula C42H55N8O14PS3 • 2Na[8][10]
Molecular Weight 1069.1 g/mol [8]
Excitation Wavelength (λexc) ~557 nm[9][11]
Emission Wavelength (λem) ~574 nm[9][11]
Purity ≥98%[8]
Storage Store at -20°C or below, protected from light.[8]
Stability ≥ 1 year under proper storage conditions.[8]
Common Solvents DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml[8]

The Principle of Competitive FRET Assays for cGMP Quantification

The most common application of 8-DY547-cGMP is in competitive immunoassays that utilize Time-Resolved FRET (TR-FRET). In this format, native cGMP produced in a biological reaction competes with a constant amount of fluorescently-labeled cGMP (the "tracer," in this case, 8-DY547-cGMP or a similar molecule) for binding to a specific anti-cGMP antibody.[12][13]

The antibody is labeled with a long-lifetime donor fluorophore (e.g., a Europium or Terbium cryptate), and the cGMP tracer acts as the acceptor.

  • Low cGMP Concentration: When the concentration of native cGMP is low, the 8-DY547-cGMP tracer binds to the donor-labeled antibody. This brings the donor and acceptor into close proximity, resulting in a high FRET signal.

  • High cGMP Concentration: When the concentration of native cGMP is high (e.g., due to inhibition of a PDE), it outcompetes the tracer for binding to the antibody. This increases the distance between the donor and acceptor, leading to a low FRET signal.

Therefore, the measured FRET signal is inversely proportional to the amount of cGMP in the sample.[13]

FRET_Principle cluster_0 Low Native cGMP cluster_1 High Native cGMP Ab-Eu Anti-cGMP Ab (Donor) Tracer 8-DY547-cGMP (Acceptor) Ab-Eu->Tracer Binding FRET High FRET Signal (e.g., 574 nm) Ab-Eu->FRET Energy Transfer Excitation Excitation (e.g., 337 nm) Excitation->Ab-Eu Ab-Eu2 Anti-cGMP Ab (Donor) cGMP Native cGMP Ab-Eu2->cGMP Binding NoFRET Low FRET Signal Ab-Eu2->NoFRET No Transfer Tracer2 8-DY547-cGMP (Acceptor) Excitation2 Excitation (e.g., 337 nm) Excitation2->Ab-Eu2

Caption: Principle of a competitive FRET assay for cGMP detection.

Application 1: High-Throughput Screening of Phosphodiesterase (PDE) Inhibitors

Scientific Rationale: PDEs are enzymes that hydrolyze cGMP, terminating its signal.[3] Inhibitors of specific PDE isozymes (e.g., PDE5 inhibitors like sildenafil) are major therapeutics. A FRET-based assay provides a robust, miniaturizable "add-and-read" format ideal for screening large compound libraries for novel PDE inhibitors.[12][14] The goal is to identify compounds that prevent the degradation of cGMP by the target PDE enzyme.

PDE_Workflow cluster_workflow PDE Inhibition Assay Workflow cluster_outcomes Expected Outcomes start 1. Reaction Mix (PDE Enzyme + cGMP Substrate) add_compound 2. Add Test Compound or Vehicle Control start->add_compound incubate 3. Incubate (Allow enzymatic reaction) add_compound->incubate add_detection 4. Add Detection Reagents (Ab-Donor + Tracer-Acceptor) incubate->add_detection incubate_detect 5. Incubate (Allow binding equilibrium) add_detection->incubate_detect read_plate 6. Read TR-FRET Signal incubate_detect->read_plate no_inhibitor No Inhibitor (Vehicle) - PDE active - Low cGMP - High FRET inhibitor Potent Inhibitor - PDE inactive - High cGMP - Low FRET

Caption: Workflow for a FRET-based PDE inhibitor screening assay.

Protocol: 384-Well PDE Inhibition TR-FRET Assay

This protocol is a template and requires optimization for the specific PDE isozyme, antibody, and tracer combination.

Materials Required:

  • Recombinant PDE enzyme (e.g., PDE5A)

  • Guanosine 5'-triphosphate (GTP) and Guanylyl Cyclase (GC) OR cGMP substrate

  • Test compounds dissolved in DMSO

  • 8-DY547-cGMP (or other suitable tracer)

  • Anti-cGMP antibody labeled with a TR-FRET donor (e.g., Terbium cryptate)

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20

  • Stop/Detection Buffer: Assay buffer containing EDTA to stop the enzymatic reaction.

  • Low-volume, black, 384-well assay plates

  • A microplate reader capable of TR-FRET measurements

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of your test compounds in 100% DMSO.

    • Dispense 100 nL of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only for high signal (no inhibition) and low signal (no enzyme) controls.

  • Enzyme/Substrate Reaction:

    • Prepare a 2X enzyme solution in cold Assay Buffer.

    • Prepare a 2X cGMP substrate solution in Assay Buffer. The final cGMP concentration should be at or below the Km of the enzyme for optimal sensitivity.

    • In a new tube, mix equal volumes of the 2X enzyme and 2X substrate solutions to create the Reaction Mix.

    • Dispense 5 µL of the Reaction Mix into each well containing the pre-spotted compounds. This initiates the enzymatic reaction.

    • Self-Validation Control: Include "No Enzyme" wells where 5 µL of a mix containing only the 2X substrate solution is added.

  • Enzymatic Incubation:

    • Briefly centrifuge the plate (e.g., 1 min at 1000 rpm) to ensure the contents are mixed.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction, which must be determined during assay development.

  • Reaction Termination and Detection:

    • Prepare the Detection Mix by diluting the donor-labeled antibody and the 8-DY547-cGMP tracer in Stop/Detection Buffer to their optimal final concentrations.

    • Add 5 µL of the Detection Mix to each well. The EDTA in the buffer will chelate Mg²⁺ and stop the PDE reaction.

    • Self-Validation Control: Include "No cGMP" wells (Maximum FRET) where the reaction contained no cGMP substrate.

  • Detection Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the competitive binding reaction to reach equilibrium.

  • Plate Reading:

    • Read the plate on a TR-FRET enabled microplate reader. Set the excitation wavelength appropriate for the donor (e.g., 337 nm for Terbium) and measure emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's FRET-sensitized emission (e.g., 665 nm, though 574 nm is the peak for DY-547, commercial kits often use red-shifted acceptors like d2).

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.

    • Normalize the data using the high (DMSO) and low (e.g., a known potent inhibitor) signal controls: % Inhibition = 100 * (1 - [Ratio_Sample - Ratio_Low] / [Ratio_High - Ratio_Low]).

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application 2: Characterizing Ligand Binding to Protein Kinase G (PKG)

Scientific Rationale: PKG is a primary effector of cGMP.[1][3] Its regulatory domain contains two cGMP binding sites. A competitive FRET assay can be employed to determine the binding affinity (Ki) of unlabeled ligands (agonists or antagonists) to these sites. This is crucial for understanding structure-activity relationships and the mechanism of action of novel PKG modulators. The principle is analogous to the PDE assay, but instead of an enzyme, purified PKG is used as the binding partner.

Protocol: PKG Competitive Binding FRET Assay

Materials Required:

  • Purified recombinant PKG (e.g., PKG Iα)

  • Unlabeled test ligands

  • 8-DY547-cGMP (Tracer)

  • A FRET partner for the tracer. This can be complex. In a custom assay, one might use a fluorescently labeled anti-PKG antibody or engineer a FRET sensor. For this example, we will assume a system analogous to commercial kits where a generic binding partner pair is used, and PKG's cGMP binding site is the object of competition. A simpler approach uses fluorescence polarization (FP), but for a FRET example, we'll use a competitive immunoassay format.

    • Alternative (more direct) approach: Use PKG labeled with a donor fluorophore. Binding of the 8-DY547-cGMP acceptor would increase FRET. Test compounds would compete and reduce FRET. This requires custom protein labeling.

  • Binding Buffer: e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20.

  • Assay plates and microplate reader as described above.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test ligand in Binding Buffer.

    • Prepare a working solution of PKG in Binding Buffer.

    • Prepare a working solution of the 8-DY547-cGMP tracer in Binding Buffer. The concentration should be at or below its Kd for PKG to ensure assay sensitivity.

    • Prepare the FRET donor solution (e.g., labeled anti-cGMP antibody) in Binding Buffer.

  • Assay Assembly:

    • This protocol describes a homogenous, single-addition assay. All components are added to the well, and the competition is allowed to reach equilibrium.

    • To each well of a 384-well plate, add the components in the following order (example volumes for a 20 µL final volume):

      • 5 µL of test ligand dilution (or buffer for controls).

      • 5 µL of 8-DY547-cGMP tracer.

      • 5 µL of PKG solution.

      • 5 µL of FRET donor solution.

    • Controls:

      • Maximum Signal (B₀): No test ligand, all other components present.

      • Non-specific Binding (NSB): A very high concentration of unlabeled cGMP, all other components present. This defines the baseline FRET signal.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading and Data Analysis:

    • Read the TR-FRET signal as described in the PDE assay protocol.

    • Calculate the FRET ratio for each well.

    • Calculate the percent specific binding for each ligand concentration: % Specific Binding = 100 * ([Ratio_Sample - Ratio_NSB] / [Ratio_B₀ - Ratio_NSB]).

    • Plot % Specific Binding against the log of the test ligand concentration. Fit the data to a one-site competition model to obtain the IC50.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer] / Kd), where [Tracer] is the concentration of 8-DY547-cGMP and Kd is its dissociation constant for PKG.

Conclusion

The fluorescent cGMP analog, 8-DY547-cGMP, is a versatile tool for investigating the cGMP signaling pathway. When integrated into FRET-based assays, it enables robust, sensitive, and high-throughput methods for drug discovery and basic research. The competitive assay formats described here for PDE inhibitor screening and PKG ligand characterization offer significant advantages over traditional radioimmunoassays, including improved safety, reduced cost, and a simplified, homogenous workflow.[2] These techniques are instrumental in advancing our understanding of cGMP-mediated cellular events and in the development of novel therapeutics targeting this critical pathway.

References

  • A Real-Time, Plate-Based BRET Assay for Detection of cGMP in Primary Cells. MDPI. [Link]

  • Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. ACS Publications. [Link]

  • Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Ir and Green Fluorescent Proteins. The University of Tokyo. [Link]

  • Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach. Portland Press. [Link]

  • Transcreener® cGAMP cGAS TR-FRET Assay Technical Manual. BellBrook Labs. [Link]

  • A toolbox of FRET-based c-di-GMP biosensors and its FRET-To-Sort application for genome-wide mapping of the second messenger regulatory network. bioRxiv. [Link]

  • Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach. National Institutes of Health. [Link]

  • 8-[DY-547]-AET-cGMP. BIOLOG Life Science Institute. [Link]

  • A cGMP-dependent protein kinase assay for high throughput screening based on time-resolved fluorescence resonance energy transfer. PubMed. [Link]

  • Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach. PubMed. [Link]

  • Hyperspectral imaging of FRET-based cGMP probes. PubMed. [Link]

  • 8-[DY-547]-AET-2'-O-Me-cAMP. BIOLOG Life Science Institute. [Link]

  • FRET-based visualization of cGMP dynamics in glomerular endothelial cells and podocytes. Universität zu Köln. [Link]

  • A Real-Time, Plate-Based BRET Assay for Detection of cGMP in Primary Cells. National Institutes of Health. [Link]

  • Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. ResearchGate. [Link]

  • Fluorescence-resonance-energy-transfer-based assay to estimate modulation of TDP1 activity through arginine methylation. Cell Press. [Link]

  • Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. National Institutes of Health. [Link]

  • FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons. National Institutes of Health. [Link]

  • 8-[Fluo]-cGMP. BIOLOG Life Science Institute. [Link]

  • A FRET-based cGMP biosensor in Drosophila. REDI. [Link]

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Application Notes and Protocols for 8-DY547-cGMP in Kinetic Studies of Ion Channels

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Dynamics of Ion Channel Gating

Cyclic nucleotide-gated (CNG) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial players in cellular signaling, translating changes in intracellular cyclic nucleotide concentrations into electrical signals.[1][2] These channels are fundamental to processes like vision, olfaction, and cardiac pacemaking.[1] Understanding the precise mechanisms of how the binding of ligands like cyclic guanosine monophosphate (cGMP) leads to the opening and closing (gating) of these channels is a central goal in neurobiology and drug discovery. The kinetics of these interactions—the rates of binding, conformational changes, and channel opening/closing—govern the speed and fidelity of cellular responses.

Traditional electrophysiology, while powerful for measuring the final output of channel activity (ion flow), leaves the preceding molecular events in a "black box".[3] To bridge this gap, researchers require tools that can simultaneously track ligand binding and channel function in real-time. 8-DY547-cGMP is a fluorescently labeled cGMP analog designed for this very purpose. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 8-DY547-cGMP for detailed kinetic studies of ion channels, with a focus on the patch-clamp fluorometry (PCF) technique.[3][4]

8-DY547-cGMP: A Fluorescent Probe for Real-Time Binding Analysis

8-DY547-cGMP is a cGMP molecule with a DY-547 fluorophore attached to the 8-position of the guanine ring via an aminoethylthio spacer.[5][6] This modification has been shown to preserve the biological activity of cGMP, with 8-DY547-cGMP activating channels like CNGA2 with an efficiency comparable to the natural ligand.[7][8] This makes it an invaluable tool for directly visualizing the binding of the ligand to the channel protein.

Key Advantages of 8-DY547-cGMP:
  • Direct Measurement of Binding: Allows for the simultaneous measurement of ligand binding (via fluorescence) and channel activation (via patch-clamp), enabling a direct correlation between the two processes.[3][4]

  • High Temporal Resolution: When combined with rapid solution exchange systems, it facilitates the study of rapid kinetic events in the millisecond range.

  • Preserved Biological Activity: The modification at the 8-position generally maintains the ability of the cGMP moiety to activate target channels effectively.[7][9]

  • Favorable Spectral Properties: The DY-547 dye has well-defined excitation and emission spectra, making it compatible with common laser lines and filter sets in fluorescence microscopy.

Photophysical and Chemical Properties of 8-DY547-cGMP
PropertyValueSource
Excitation Maximum (λex) 557 nm[5][10]
Emission Maximum (λem) 574 nm[5][10]
Molecular Formula C42H55N8O14PS3•2Na[4][11]
Molecular Weight 1069.08 g/mol [4][11]
Solubility Soluble in DMF, DMSO, and Ethanol (e.g., 10 mg/mL)[8]

Experimental Workflow: Patch-Clamp Fluorometry (PCF)

Patch-clamp fluorometry is a powerful technique that combines the electrical resolution of patch-clamping with the molecular specificity of fluorescence spectroscopy.[4][10] The general workflow involves isolating a small patch of cell membrane containing the ion channels of interest in an inside-out configuration and perfusing the intracellular face with a solution containing 8-DY547-cGMP.

PCF_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture with Channel Expression Pipette Prepare Patch Pipette (4-7 MΩ) Seal Obtain GΩ Seal (Cell-Attached) Pipette->Seal Excision Excise to Inside-Out Patch Seal->Excision Positioning Position Patch in front of Perfusion System Excision->Positioning Application Apply 8-DY547-cGMP +/- Controls Positioning->Application Recording Simultaneous Recording: - Fluorescence (F) - Current (I) Application->Recording BG_Correction Background Correction (ΔF) Recording->BG_Correction DoseResponse Generate Dose-Response Curves (F-V, I-V) BG_Correction->DoseResponse KineticModeling Kinetic Modeling (e.g., Markov Models) DoseResponse->KineticModeling

Caption: Experimental workflow for patch-clamp fluorometry.

Detailed Protocols

Protocol 1: Preparation of 8-DY547-cGMP Stock and Working Solutions

Rationale: Proper handling and preparation of the fluorescent ligand are critical for obtaining reproducible results and maintaining the integrity of the compound. Stock solutions in anhydrous organic solvents minimize hydrolysis, while aqueous working solutions should be prepared fresh to avoid degradation and aggregation.

Materials:

  • 8-DY547-cGMP (lyophilized powder)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Intracellular patch-clamp solution (see Protocol 2)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Reconstitution of Stock Solution (e.g., 10 mM):

    • Briefly centrifuge the vial of lyophilized 8-DY547-cGMP to collect the powder at the bottom.

    • Add the appropriate volume of anhydrous DMF or DMSO to achieve a 10 mM stock solution. For example, for 100 µg of 8-DY547-cGMP (MW: 1069.08 g/mol ), this would be approximately 9.35 µL.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, colored liquid.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes (e.g., 1-2 µL) in microcentrifuge tubes.

    • Store the aliquots at -20°C or below, protected from light. Properly stored, the stock solution should be stable for at least one year.[7] Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of 8-DY547-cGMP in the desired intracellular patch-clamp solution to achieve the final working concentrations. Typical working concentrations for dose-response curves range from 0.1 µM to 50 µM. For kinetic experiments (concentration jumps), two or more different concentrations will be required.

    • Vortex each dilution thoroughly.

    • Keep the working solutions on ice and protected from light until use. It is recommended to use fresh working solutions for each experiment.

Protocol 2: Patch-Clamp Fluorometry of CNG/HCN Channels

Rationale: This protocol describes the simultaneous recording of fluorescence signals from 8-DY547-cGMP binding and ionic currents through the channels. The inside-out patch configuration allows for precise control of the intracellular environment and rapid application of the fluorescent ligand.[4] A reference dye is used for background correction and to quantify the specific binding signal.[3][4]

Materials and Equipment:

  • Cell Preparation: Xenopus oocytes or a suitable mammalian cell line (e.g., HEK293) expressing the ion channel of interest.

  • Solutions:

    • Extracellular (Pipette) Solution: e.g., 110 mM KCl, 2 mM NaCl, 10 mM HEPES, 1 mM EDTA, pH 7.4.

    • Intracellular (Bath) Solution: Same as the extracellular solution for symmetrical cation conditions.

    • 8-DY547-cGMP Working Solutions: Prepared as in Protocol 1.

    • Reference Dye Solution: Intracellular solution containing a spectrally distinct, non-binding fluorescent dye (e.g., 1 µM DY-647).[4]

  • Equipment:

    • Inverted microscope equipped for epifluorescence.

    • Patch-clamp amplifier and data acquisition system.

    • Micromanipulator.

    • Rapid solution exchange system (e.g., multi-barrel perfusion).

    • Optical Setup:

      • Laser line for 8-DY547-cGMP excitation (e.g., 543 nm He/Ne laser).[5]

      • Laser line for reference dye excitation (e.g., 633 nm He/Ne laser).[5]

      • Dichroic mirror and bandpass emission filter for 8-DY547-cGMP (e.g., 560-615 nm).[5]

      • Dichroic mirror and long-pass emission filter for the reference dye (e.g., >650 nm).[5]

      • Sensitive detector (e.g., photomultiplier tube or EMCCD camera).

Procedure:

  • Pipette Preparation and Seal Formation:

    • Pull borosilicate glass capillaries to a resistance of 4-7 MΩ when filled with the pipette solution.

    • Fire-polish the pipette tip to improve seal formation.

    • Approach a cell expressing the channel of interest and form a high-resistance (GΩ) seal in the cell-attached configuration.

  • Patch Excision and Positioning:

    • Excise the membrane patch by pulling the pipette away from the cell to form an inside-out patch.

    • Move the pipette tip to the focal plane of the objective and position it in front of the multi-barrel perfusion system.

  • Data Acquisition Setup:

    • Set the patch-clamp amplifier to the voltage-clamp mode. Hold the membrane potential at a suitable voltage (e.g., +50 mV or -50 mV, depending on the channel and ions).

    • Configure the data acquisition software to simultaneously record the current from the patch-clamp amplifier and the fluorescence signals from the two detector channels (one for 8-DY547-cGMP and one for the reference dye).

  • Steady-State Measurements (Dose-Response):

    • Sequentially perfuse the patch with intracellular solutions containing increasing concentrations of 8-DY547-cGMP. Each solution should also contain the reference dye at a constant concentration.

    • Allow the current and fluorescence signals to reach a steady state at each concentration before switching to the next.

    • Record both the current and fluorescence intensity for each concentration.

  • Kinetic Measurements (Concentration Jumps):

    • Position the patch at the interface of two barrels of the perfusion system: one containing a low (or zero) concentration of 8-DY547-cGMP and the other a high (activating) concentration.

    • Rapidly switch the perfusion from the low to the high concentration to record the on-response (binding and activation).

    • Switch back to the low concentration to record the off-response (unbinding and deactivation).

    • Repeat this procedure multiple times to allow for signal averaging.

Data Analysis and Interpretation

1. Background Correction and Calculation of Specific Binding (ΔF):

The fluorescence signal from the patch will contain components from specifically bound 8-DY547-cGMP, free ligand in the solution surrounding the patch, and background fluorescence. The reference dye (e.g., DY-647) is used to correct for the contribution of the free ligand.[4]

  • The fluorescence of the reference dye is used to define the volume of the solution contributing to the signal.

  • The specific fluorescence signal (ΔF) is calculated by subtracting the scaled fluorescence of the free 8-DY547-cGMP (determined from the reference dye signal) from the total 8-DY547-cGMP fluorescence.

2. Dose-Response Relationships:

  • Plot the normalized current (I/I_max) and the normalized specific fluorescence (ΔF/ΔF_max) as a function of the 8-DY547-cGMP concentration.

  • Fit these curves with the Hill equation to determine the EC50 (for activation) and K_d (for binding), as well as the Hill coefficient (n), which provides insights into the cooperativity of binding.

3. Kinetic Modeling:

The time courses of current activation/deactivation and ligand binding/unbinding obtained from concentration-jump experiments can be used to constrain kinetic models of channel gating. Markov state models are powerful tools for this purpose.[4]

MarkovModel cluster_closed Closed States cluster_open Open States C0 C₀ C1 C₁L C0->C1 +L C2 C₂L₂ C1->C2 +L O1 O₁L C1->O1 β₁/α₁ C3 C₃L₃ C2->C3 +L O2 O₂L₂ C2->O2 β₂/α₂ C4 C₄L₄ C3->C4 +L O3 O₃L₃ C3->O3 β₃/α₃ O4 O₄L₄ C4->O4 β₄/α₄

Caption: A simplified Markov model for a ligand-gated ion channel.

A global fit of a multi-state model (like the one above) to both the steady-state dose-response curves and the kinetic time courses allows for the determination of the rate constants for ligand binding (k_on, k_off) and channel gating (opening and closing rates).[4] This provides a comprehensive picture of the energy landscape of channel activation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No GΩ seal formation Dirty pipette tip; unhealthy cells; incorrect osmolarity of solutions.Use fresh, fire-polished pipettes; ensure cells are healthy; check and adjust the osmolarity of all solutions.[12][13]
High background fluorescence Autofluorescence from cells or coverslip; light leaks in the setup.Use a confocal microscope to reduce out-of-focus light; ensure the light path is well-shielded; subtract background from a cell-free region.
Signal-to-noise ratio is low Low channel expression; photobleaching of the dye.Use a cell line with higher channel expression; reduce laser power or exposure time; use an anti-fade agent if compatible.
Drift in fluorescence or current Unstable patch; leak in the perfusion system; photobleaching.Ensure a stable GΩ seal before starting the experiment; check the perfusion system for leaks; monitor the fluorescence of the reference dye for stability.

Conclusion

8-DY547-cGMP is a powerful tool for elucidating the kinetic mechanisms of cGMP-gated ion channels. By enabling the direct and simultaneous observation of ligand binding and channel function, it allows researchers to move beyond black-box models of channel gating and to develop detailed, quantitative descriptions of the molecular events that underpin cellular signaling. The protocols and guidelines presented here provide a framework for the successful application of this technology to advance our understanding of ion channel biophysics and to facilitate the development of novel therapeutics targeting these important proteins.

References

  • Biskup, C., Kusch, J., Schulz, E., et al. (2007). Relating ligand binding to activation gating in CNGA2 channels. Nature, 446, 440-443. [Link]

  • Kusch, J., & Zifarelli, G. (2014). Patch-clamp fluorometry: electrophysiology meets fluorescence. Frontiers in neuroscience, 8, 76. [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-[DY-547]-AET-cGMP. [Link]

  • Zheng, J., & Zagotta, W. N. (2003). Patch-clamp fluorometry. A new tool for resolving the structural and functional properties of ion channels. Neuron, 39(5), 731-736. [Link]

  • Dyomics. (n.d.). DY-547. [Link]

  • FluoroFinder. (n.d.). Dyomics 547 Dye Profile. [Link]

  • ResearchGate. (n.d.). Setup for combined optical and electrophysiological experiments. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Scientifica. (2023, May 30). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. [Link]

  • FMP - Leibniz-Forschungsinstitut für Molekulare Pharmakologie. (n.d.). Patch-Clamp Fluorometry. [Link]

  • Giorgetti, A., Nair, A. V., Codega, P., Torre, V., & Carloni, P. (2005). Structural basis of gating of CNG channels. FEBS letters, 579(9), 1968–1972. [Link]

  • Kusch, J., Thon, S., Schulz, E., Biskup, C., Nache, V., Zimmer, T., Seifert, R., Schwede, F., & Benndorf, K. (2012). How subunits cooperate in cAMP-induced activation of homotetrameric HCN2 channels. Nature chemical biology, 8(2), 162–169. [Link]

  • Nache, V., Eick, T., Schulz, E., Schmauder, R., & Benndorf, K. (2013). Hysteresis of ligand binding in CNGA1 ion channels. Nature communications, 4, 1532. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cyclic nucleotide-regulated channels (CNG). [Link]

  • Craven, K. B., & Zagotta, W. N. (2006). CNG and HCN channels: two peas, one pod. Annual review of physiology, 68, 375-401. [Link]

  • Zheng, J., & Zagotta, W. N. (2006). Patch fluorometry: shedding new light on ion channels. American Journal of Physiology-Cell Physiology, 290(2), C281-C285. [Link]

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Illuminating the cGMP Signaling Landscape: A Guide to Studying Protein-Ligand Interactions with 8-DY547-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Dynamics of cGMP Signaling

Cyclic guanosine monophosphate (cGMP) is a pivotal second messenger that orchestrates a multitude of physiological processes, including cardiovascular homeostasis, neuronal signaling, and sensory transduction. The spatial and temporal dynamics of cGMP are tightly regulated by a concert of synthesizing enzymes, the guanylyl cyclases, and degrading enzymes, the phosphodiesterases (PDEs). cGMP exerts its effects by binding to and modulating the activity of downstream effector proteins, such as cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and certain PDEs.[1][2] Understanding the intricate interactions between cGMP and its binding partners is paramount for deciphering the complexities of these signaling pathways and for the development of novel therapeutics targeting cGMP-related pathologies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 8-DY547-cGMP, a novel fluorescent analog of cGMP, to investigate protein-ligand interactions. By covalently linking the bright and photostable DY547 fluorophore to the C8 position of cGMP, this probe offers a powerful tool for real-time, quantitative analysis of cGMP binding events.[3] We will delve into the principles and provide detailed, field-proven protocols for two powerful fluorescence-based techniques: Fluorescence Polarization/Anisotropy (FP/FA) and Förster Resonance Energy Transfer (FRET).

The Tool: Properties of 8-DY547-cGMP

8-DY547-cGMP is a valuable research tool designed for studying the interactions between cGMP and its effector proteins. The DY547 dye, a red fluorophore, offers excellent spectral properties that minimize interference from autofluorescence often encountered with blue or green dyes.[4]

PropertyValueSource
Excitation Maximum (λex) ~557 nm[5]
Emission Maximum (λem) ~574 nm[5]
Molecular Formula C42H55N8O14PS3•2Na[6]
Molecular Weight 1069.1 g/mol [6]
Solubility Soluble in DMF, DMSO, and Ethanol[6]

Table 1: Physicochemical and Spectral Properties of 8-DY547-cGMP

Application 1: Fluorescence Polarization (FP) for Measuring Binding Affinity

Principle of Fluorescence Polarization

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution. It relies on the principle that the rotational motion of a fluorescent molecule affects the polarization of its emitted light.[7] A small, fluorescently labeled molecule, like 8-DY547-cGMP, tumbles rapidly in solution, leading to a high degree of depolarization of the emitted light (low FP value). Upon binding to a larger protein, the rotational motion of the fluorescent ligand is significantly slowed, resulting in a higher degree of polarization of the emitted light (high FP value). This change in FP is directly proportional to the fraction of the fluorescent ligand that is bound to the protein, allowing for the determination of binding affinity (Kd).[8]

FP_Principle cluster_0 Unbound 8-DY547-cGMP cluster_1 Protein-Bound 8-DY547-cGMP Unbound 8-DY547-cGMP Low_FP Low Polarization Unbound->Low_FP Fast Tumbling Protein Target Protein Bound 8-DY547-cGMP High_FP High Polarization Bound->High_FP Slow Tumbling

Caption: Principle of Fluorescence Polarization for protein-ligand binding.

Detailed Protocol: Direct Binding FP Assay

This protocol describes a direct binding assay to determine the affinity of a target protein for 8-DY547-cGMP.

Materials and Reagents:

  • Purified target protein (e.g., CNG channel domain, PDE catalytic domain)

  • 8-DY547-cGMP (stock solution in DMSO or ethanol)

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20 (Note: Buffer composition may need optimization for specific proteins)

  • Black, non-binding surface 384-well plates

  • Fluorescence plate reader with polarization filters

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 2X working solution of 8-DY547-cGMP in Assay Buffer. A starting concentration of 20 nM (for a final concentration of 10 nM) is recommended, but this should be optimized.[9]

    • Prepare a serial dilution of the target protein in Assay Buffer, starting from a 2X top concentration (e.g., 20 µM). Include a buffer-only control for the 0 nM protein data point.

  • Assay Setup:

    • Add 10 µL of each protein dilution to triplicate wells of a 384-well plate.

    • Add 10 µL of the 2X 8-DY547-cGMP solution to all wells. The final volume in each well will be 20 µL.

  • Incubation:

    • Mix the plate gently on an orbital shaker for 1 minute.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped for FP. Use excitation and emission wavelengths appropriate for the DY547 dye (e.g., Excitation: 530-550 nm, Emission: 570-590 nm).

  • Data Analysis:

    • Subtract the background polarization from buffer-only wells.

    • Plot the FP values (in millipolarization units, mP) against the protein concentration.

    • Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

Detailed Protocol: Competitive Binding FP Assay

This protocol is used to determine the binding affinity of unlabeled compounds (e.g., drug candidates, native cGMP) by measuring their ability to displace 8-DY547-cGMP from the target protein.[10]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Determine the Kd of the 8-DY547-cGMP and target protein interaction from the direct binding assay.

    • Prepare a 2X solution of the target protein at a concentration of 2-3 times the Kd in Assay Buffer.

    • Prepare a 2X solution of 8-DY547-cGMP at a concentration equal to its Kd in Assay Buffer.

    • Prepare a serial dilution of the unlabeled competitor compound in Assay Buffer.

  • Assay Setup:

    • Add 5 µL of the competitor dilution series to triplicate wells.

    • Add 5 µL of Assay Buffer to control wells (for maximum and minimum FP signals).

    • Prepare a pre-incubated complex of the target protein and 8-DY547-cGMP by mixing equal volumes of the 2X protein and 2X 8-DY547-cGMP solutions. Incubate for 30 minutes at room temperature.

    • Add 10 µL of the pre-incubated complex to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 60-120 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization as described in the direct binding assay.

  • Data Analysis:

    • Plot the FP values against the logarithm of the competitor concentration.

    • Fit the data to a competitive binding model to determine the IC50 value of the competitor.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Application 2: Förster Resonance Energy Transfer (FRET) for Studying Conformational Changes and Binding Kinetics

Principle of FRET

FRET is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. This distance-dependent nature makes FRET an exquisite "molecular ruler" for studying conformational changes in proteins upon ligand binding or for monitoring the association and dissociation of binding partners.[12]

In the context of 8-DY547-cGMP, it can serve as the acceptor fluorophore when the target protein is labeled with a suitable donor fluorophore (e.g., a green fluorescent protein like GFP or a dye like Alexa Fluor 488).

FRET_Principle cluster_0 No Binding - No FRET cluster_1 Binding - FRET Occurs Donor_Unbound Donor Donor_Emission Donor Emission Donor_Unbound->Donor_Emission Acceptor_Unbound Acceptor (8-DY547-cGMP) Donor_Bound Donor Acceptor_Bound Acceptor (8-DY547-cGMP) Donor_Bound->Acceptor_Bound Energy Transfer Acceptor_Emission Acceptor Emission Acceptor_Bound->Acceptor_Emission

Caption: Principle of FRET for detecting protein-ligand interaction.

Detailed Protocol: Intermolecular FRET Binding Assay

This protocol outlines how to measure the binding of 8-DY547-cGMP to a target protein labeled with a donor fluorophore.

Materials and Reagents:

  • Purified target protein labeled with a donor fluorophore (e.g., GFP-fusion protein, protein labeled with Alexa Fluor 488).

  • 8-DY547-cGMP (acceptor).

  • FRET Assay Buffer: Similar to FP Assay Buffer, but may require optimization to ensure the stability and fluorescence of both fluorophores.

  • Fluorometer or plate reader capable of measuring donor and acceptor emission spectra.

Step-by-Step Methodology:

  • Spectral Characterization:

    • Measure the emission spectrum of the donor-labeled protein in the absence of the acceptor to determine its peak emission.

    • Measure the excitation spectrum of 8-DY547-cGMP to confirm spectral overlap with the donor's emission.

  • Assay Setup:

    • In a microplate or cuvette, add a fixed concentration of the donor-labeled protein.

    • Add increasing concentrations of 8-DY547-cGMP.

    • Include controls with only the donor-labeled protein and only 8-DY547-cGMP.

  • Incubation:

    • Incubate the samples at room temperature for a sufficient time to reach binding equilibrium, protected from light.

  • Measurement:

    • Excite the donor fluorophore at its excitation maximum.

    • Measure the emission spectrum from the donor's emission wavelength through the acceptor's emission wavelength.

    • Observe the decrease in donor emission and the sensitized emission from the acceptor as the concentration of 8-DY547-cGMP increases.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the ratio of acceptor emission to donor emission or by the quenching of the donor fluorescence.

    • Plot the FRET efficiency or the change in the emission ratio against the concentration of 8-DY547-cGMP.

    • Fit the data to a binding isotherm to determine the Kd.

Troubleshooting and Considerations

  • Inner Filter Effects: At high concentrations, both the fluorescent ligand and the protein can absorb excitation or emission light, leading to inaccurate measurements. It is crucial to work within a concentration range where these effects are minimal.

  • Non-Specific Binding: To minimize non-specific binding of 8-DY547-cGMP to the plate surface or other components, use non-binding surface plates and include a surfactant like Tween-20 in the assay buffer.[9]

  • Photobleaching: The DY547 dye is relatively photostable, but prolonged exposure to excitation light can lead to photobleaching. Minimize light exposure and use the lowest necessary excitation intensity.

  • Buffer Compatibility: The fluorescence properties of dyes can be sensitive to the buffer environment (pH, ionic strength). Ensure that the chosen buffer is compatible with both the protein and the fluorophore.

Conclusion

8-DY547-cGMP is a versatile and powerful tool for the quantitative analysis of protein-cGMP interactions. The Fluorescence Polarization and FRET assays detailed in this application note provide robust and sensitive methods for determining binding affinities, studying conformational changes, and screening for modulators of cGMP signaling pathways. By carefully optimizing experimental conditions and understanding the underlying principles, researchers can leverage this fluorescent analog to gain deeper insights into the complex world of cGMP signaling.

References

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017). ResearchGate. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Roy, R., et al. (2008). A practical guide to single-molecule FRET. Nature Methods, 5(6), 507-516. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Fluorescence Excitation and Emission Fundamentals. Nikon's MicroscopyU. [Link]

  • Biskup, C., et al. (2019). Novel Fluorescent Cyclic Nucleotide Derivatives to Study CNG and HCN Channel Function. Biophysical Journal, 116(12), 2315-2327. [Link]

  • Flow cytometry-based FRET identifies binding intensities in PPARγ1 protein-protein interactions in living cells. (2019). Theranostics, 9(21), 6129-6143. [Link]

  • Srivastava, D., et al. (2013). A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins. Journal of Visualized Experiments, (81), e50993. [Link]

  • Any suggestions for an optimal FRET donor/acceptor dye pair for detecting protein-protein interactions on a solid support? (2015). ResearchGate. [Link]

  • Calamera, G., et al. (2019). FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons. Communications Biology, 2(1), 1-12. [Link]

  • Cyclic nucleotide-gated ion channel. Wikipedia. [Link]

  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. (2024). Molecules, 29(1), 1. [Link]

  • Lam, A. J., et al. (2016). A guide to fluorescent protein FRET pairs. International journal of molecular sciences, 17(9), 1427. [Link]

  • Ketscher, L., et al. (2022). cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function. Pharmaceutics, 14(10), 2102. [Link]

  • Detection of cyclic di-GMP binding proteins utilizing a biotinylated cyclic di-GMP pulldown assay. SciSpace. [Link]

  • White, C. W., et al. (2022). A Real-Time, Plate-Based BRET Assay for Detection of cGMP in Primary Cells. International Journal of Molecular Sciences, 23(3), 1856. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Singh, S., et al. (2022). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. Biotechnology and Applied Biochemistry, 69(5), 2095-2111. [Link]

  • Russwurm, M., et al. (2007). Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach. Biochemical Journal, 407(1), 69-77. [Link]

  • Fluorescence-resonance-energy-transfer-based assay to estimate modulation of TDP1 activity through arginine methylation. (2023). STAR Protocols, 4(2), 102218. [Link]

  • Application of Fluorescence- and Bioluminescence-Based Biosensors in Cancer Drug Discovery. (2024). Molecules, 29(23), 5609. [Link]

  • Deriving protein binding‐corrected chemical concentrations for in vitro testing. (2019). Journal of Applied Toxicology, 39(12), 1649-1658. [Link]

  • c-di-GMP does not bind H-NS, nor inhibits H-NS binding DNA. (2025). Nature Communications, 16(1), 1-3. [Link]

  • Nishida, K., et al. (2022). Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. Communications biology, 5(1), 1-11. [Link]

  • FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons. (2019). ResearchGate. [Link]

  • Use of Transient Transfection for cGMP Manufacturing of eOD-GT8 60mer, a Self-Assembling Nanoparticle Germline-Targeting HIV-1 Vaccine Candidate. (2024). Pharmaceutics, 16(6), 754. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 8-DY547-cGMP Photostability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 8-[DY-547]-AET-cGMP (Fluorescent cGMP Analog) Target Application: FRET assays, CNGA2 channel kinetics, PKG activation studies.[1] Primary Fluorophore: DY-547 (Dyomics 547, Spectral equivalent to Cy3/Alexa Fluor 555).[1][2]

Technical Overview & Spectral Logic

8-DY547-cGMP is a high-performance signaling analog.[1] Unlike simple stains, this molecule serves a dual purpose: it acts as a biological ligand (activating cGMP-dependent pathways) and a reporter (fluorescence).[1]

The core technical challenge with this molecule is distinguishing between Photobleaching (destruction of the fluorophore) and Ligand Dissociation/Hydrolysis (biological loss of the molecule).[1]

Spectral Properties (Data for Instrument Setup)
ParameterValueNotes
Excitation Max 557 nmUse 543 nm (HeNe) or 561 nm (DPSS) lasers.[1]
Emission Max 574 nmOptimal bandpass filter: 565–615 nm.[1]
Extinction Coeff. 150,000 M⁻¹cm⁻¹High brightness; enables lower laser power.[1]
Fluorophore Class Trimethine CyanineHydrophilic, sulfonated.
Photostability Medium-HighSuperior to Cy3; comparable to Alexa 555.[1][3]

The Physics of Signal Loss (FAQ)

Q: Why does my 8-DY547-cGMP signal decay rapidly during time-lapse imaging? A: Signal decay is driven by two distinct mechanisms. You must diagnose which is occurring:

  • Photobleaching (The Physics): The DY-547 fluorophore enters a "triplet state" upon excitation.[1] In this state, it reacts with dissolved oxygen to form Reactive Oxygen Species (ROS), which covalently modify the fluorophore, permanently destroying its ability to fluoresce.[4][5]

  • Diffusion/Dissociation (The Biology): If studying ion channels (e.g., CNGA2), the ligand may simply be unbinding and diffusing away.[1]

Q: Is the cGMP moiety degrading? A: Unlikely. The 8-substitution (8-[DY-547]-AET) renders this analog significantly more resistant to Phosphodiesterases (PDEs) compared to native cGMP.[1] If you lose signal, it is almost certainly optical bleaching or physical diffusion, not enzymatic hydrolysis.

Visualizing the Bleaching Pathway

The following diagram illustrates the "Triplet State" trap where bleaching occurs.

G S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (557nm) S1->S0 Relaxation T1 Triplet State (T1) (DANGER ZONE) S1->T1 Intersystem Crossing Fluor Fluorescence Emission (574nm) S1->Fluor Photon Release T1->S0 Quenching (Trolox/ROXS) Bleach Photobleached (Non-Fluorescent) T1->Bleach + Oxygen (ROS)

Caption: The Jablonski diagram showing the 'Danger Zone' (T1) where DY-547 interacts with oxygen to bleach. Anti-fading agents promote the green dotted return path.

Troubleshooting & Optimization Guide

Issue: Rapid Bleaching in Live Cell FRET

Context: You are measuring cGMP dynamics using 8-DY547-cGMP and a quencher/FRET pair.

Step 1: Optimize the Buffer Environment (The "ROXS" System)

Cyanine dyes like DY-547 are stabilized significantly by removing oxygen or using triplet-state quenchers.[1]

  • Protocol: Add Trolox (1 mM) or a Glucose Oxidase/Catalase (GOC) scavenging system to your imaging buffer.[1]

  • Why? Trolox acts as a vitamin E analog, reducing the lifetime of the reactive Triplet State (T1 in the diagram above), forcing the molecule back to the ground state before it can bleach.

Step 2: Laser Power Density Management
  • Protocol: Reduce laser power to the absolute minimum required for S/N > 3.

  • Calculation: If you are using >5% power on a standard confocal (e.g., 20mW line), you are likely saturating the fluorophore.

  • Pulsed Excitation: If available, use pulsed interleaving. DY-547 has a fluorescence lifetime (~1-2 ns).[1] Continuous wave (CW) lasers often re-excite the molecule before it fully relaxes, increasing bleaching probability.[1]

Step 3: Verify Ligand Integrity (Self-Validating Control)

To confirm the signal loss is bleaching and not biological clearance:

  • The "Fixed" Control: Apply 8-DY547-cGMP to a sample, then chemically fix the cells (or use a surface-immobilized preparation).[1]

  • The Test: Expose this fixed sample to your standard imaging protocol.

  • Analysis: Since diffusion is impossible in the fixed/immobilized state, any signal loss here is pure photobleaching .

    • If Fixed Sample decays 10% in 1 min, and Live Sample decays 50% in 1 min -> 40% of your loss is biological diffusion , not bleaching.[1]

Experimental Protocol: Photostability Characterization

Use this protocol to benchmark 8-DY547-cGMP against your specific hardware setup.

Objective: Determine the


 (half-life) of the fluorophore under experimental conditions.

Materials:

  • 8-DY547-cGMP (1 µM solution).[1]

  • Imaging Buffer (PBS pH 7.4).[1]

  • Microscope Slide & Coverslip.[1]

Method:

  • Preparation: Place a 10 µL droplet of 1 µM 8-DY547-cGMP between a slide and coverslip. Seal edges to prevent evaporation.[1]

  • Acquisition:

    • Focus on the solution (avoid glass surface reflections).[1]

    • Set Laser: 561 nm (or 543 nm).[1]

    • Set Exposure: 100 ms.

    • Interval: 1 image every 1 second for 300 seconds.

  • Data Processing:

    • Select a Region of Interest (ROI) in the center of the field.[1]

    • Plot Mean Intensity vs. Time.[1]

    • Fit data to a single exponential decay:

      
      .[1]
      
  • Threshold: A stable setup should yield a

    
     seconds. If 
    
    
    
    seconds, add antifade reagents (Trolox/Ascorbate).[1]

Troubleshooting Workflow (Decision Tree)

Follow this logic path to resolve signal instability.

Troubleshooting Start Problem: Signal Loss Check1 Is sample Fixed or Live? Start->Check1 Fixed Fixed Sample Check1->Fixed Live Live Sample Check1->Live Check2 Does signal recover after dark period? Fixed->Check2 Check3 Run 'Fixed' Control (See Section 3) Live->Check3 RecoverYes Cause: Reversible Photoswitching (Blinking) Check2->RecoverYes RecoverNo Cause: Irreversible Photobleaching Check2->RecoverNo Action1 Action: Add Trolox/ROXS Reduce Laser Power RecoverNo->Action1 ResultDiff Fixed is stable, Live decays Check3->ResultDiff ResultSame Both decay equally Check3->ResultSame DiagDiff Diagnosis: Ligand Diffusion (Biological Event) ResultDiff->DiagDiff DiagSame Diagnosis: Photobleaching (Optical Event) ResultSame->DiagSame DiagSame->Action1

Caption: Logic flow to distinguish between physics (bleaching) and biology (diffusion).

Storage & Handling (Preventing Dark Degradation)

Even without light, 8-DY547-cGMP can degrade if mishandled.[1]

  • Lyophilized: Store at -20°C in the dark.

  • In Solution: Aliquot and freeze (-20°C). Avoid repeated freeze-thaw cycles.[1]

  • Solvent: Reconstitute in water or buffer.[1] If using DMSO/DMF, ensure the concentration does not exceed biological tolerance (<1%).[1]

  • Light Sensitivity: Always use amber tubes or wrap tubes in foil.[1] DY-547 is sensitive to ambient room light over long periods.[1]

References

  • Biolog Life Science Institute. 8-[DY-547]-AET-cGMP Technical Information. (Primary Manufacturer Data).

  • Biskup, C., et al. (2007). "Relating ligand binding to activation gating in CNGA2 channels."[1][6] Nature, 446, 440-443.[1][6] (Key paper establishing the use of 8-DY547-cGMP for FRET/kinetics). [1]

  • Dyomics GmbH. DY-547 Spectral Data and Properties.[1][2] (Fluorophore Manufacturer).[1]

  • Vogelsang, J., et al. (2008). "A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes." Angewandte Chemie, 47(29), 5465-5469.[1] (Standard protocol for Trolox/ROXS stabilization of cyanine dyes). [1]

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Technical Support Center: Minimizing Photobleaching of 8-DY547-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Product: 8-[DY-547]-AET-cGMP (Fluorescent cGMP Analogue) Primary Application: Kinetic studies of CNG ion channels, PKG activation, and Fluorescence Polarization (FP) assays.[1] Fluorophore Class: Cyanine (DY-547, spectrally similar to Cy3).[1] Excitation/Emission: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


.[2][3][4]

The Physics of Fading (Root Cause Analysis)

To prevent photobleaching, you must understand that it is not a random event; it is a chemical reaction driven by the Triplet State .

When 8-DY547-cGMP is excited, most molecules return to the ground state by emitting a photon (fluorescence).[1] However, a fraction undergoes Intersystem Crossing (ISC) to a long-lived Triplet State (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


). This state is the "danger zone" where the fluorophore interacts with molecular oxygen (

) to create reactive oxygen species (ROS), which permanently destroy the dye.[5]
Visualizing the Bleaching Pathway

The following diagram illustrates the critical intervention points to stop bleaching.

Jablonski_Bleaching S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (557nm) S1->S0 Relaxation T1 Triplet State (T1) (DANGER ZONE) S1->T1 Intersystem Crossing Fluor Fluorescence (Signal) S1->Fluor Emission (574nm) T1->S0 Triplet Quenching (Trolox Intervention) ROS Singlet Oxygen (ROS) T1->ROS Reaction w/ O2 Bleached Irreversible Photobleaching ROS->Bleached Oxidation

Figure 1: The photophysical pathway of DY-547. The red "Triplet State" is the primary cause of bleaching. Intervention (Blue Arrow) requires chemical quenchers.[1]

Chemical Mitigation: The "ROXS" Strategy

For cyanine dyes like DY-547, standard commercial antifades (e.g., VECTASHIELD) are often unsuitable for live-cell or kinetic assays because they alter viscosity or binding kinetics.[1]

The Gold Standard: Use a Reducing and Oxidizing System (ROXS) based on Trolox (Vitamin E analog).[1] This forces the fluorophore out of the triplet state and back to the ground state rapidly.

Protocol: Trolox/Trolox-Quinone (TX/TQ) Buffer

Recommended for single-molecule imaging and high-intensity confocal microscopy.[1]

ComponentConcentrationFunction
Trolox 1–2 mMReduces the triplet state (prevents oxidation).[1]
Trolox-Quinone ~200 µMOxidizes the radical anion (prevents blinking).[1]
Methyl Viologen 1 mMAlternative oxidizer (use only if TQ is unavailable).[1]
Ascorbic Acid 100 µMScavenges ROS (use with caution; can acidify).[1]

Preparation Steps:

  • Stock Solution: Dissolve Trolox in Methanol to 100 mM.

  • Aging (Critical): Fresh Trolox is often insufficient.[1] Irradiate a small aliquot of the Trolox stock with UV light for 5–10 minutes OR let it sit open to air overnight. This generates Trolox-Quinone , creating a self-healing redox buffer.[1]

  • Working Solution: Dilute the "aged" Trolox into your experimental buffer (e.g., Ringer's or PBS) to 2 mM immediately before imaging.

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Expert Insight: If you observe "blinking" (signal turning on and off) before bleaching, your buffer is too reducing. Add more oxidant (aged Trolox).

Instrument Optimization

Hardware settings are the first line of defense. Users often overdrive the fluorophore, saturating the excited state without gaining signal.

A. Excitation Power Density

Rule of Thumb: Do not exceed ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 for live-cell kinetic studies.
  • Why? Fluorescence emission saturates. Increasing laser power beyond the saturation point only increases the rate of bleaching, not the brightness of the image.

  • Action: Start at 0.5% laser power. Double it only if the Signal-to-Noise Ratio (SNR) is ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
B. Filter Selection

Mismatched filters are a common cause of rapid bleaching. Using a filter that is slightly off-peak forces you to use higher laser power to compensate.

  • Correct Set: Cy3 / TRITC filter sets.

  • Excitation Filter: 540–560 nm (Center 550 nm).[1]

  • Emission Filter: 570–620 nm.

  • Dichroic Mirror: 565 nm LP (Long Pass).[1]

Troubleshooting Guide (FAQ)

Scenario 1: "My signal disappears instantly (milliseconds)."

Diagnosis: This is likely Quenching , not bleaching.

  • Cause: At high concentrations, DY-547 molecules can stack (H-dimers), absorbing energy without fluorescing.[1]

  • Solution: Reduce the concentration of 8-DY547-cGMP. If using >1 µM, dilute to 100 nM and check if quantum yield improves.

Scenario 2: "The signal fades exponentially over 10-20 seconds."

Diagnosis: True Photobleaching .

  • Cause: Oxygen-mediated destruction.[1][6]

  • Solution: Implement the Trolox buffer (Section 2) and enable "Stroboscopic Illumination" (trigger the laser only during camera exposure, not during readout).

Scenario 3: "Binding kinetics look slower than expected."

Diagnosis: Phototoxicity or Steric Hindrance .

  • Cause: The DY-547 moiety at the 8-position is bulky. While Biolog designs these for minimal interference, high laser power can generate ROS that damage the CNG channel or receptor protein itself.

  • Solution: Perform a "Dark Control." Incubate the sample with the ligand in the dark for the expected time, then take a single snapshot. Compare binding occupancy to the time-lapse data.

Workflow: Troubleshooting Decision Tree

Use this logic flow to diagnose signal loss issues during your experiment.

Troubleshooting_Tree Start Problem: Signal Loss Timing When does it happen? Start->Timing Instant Instantly (<1s) Timing->Instant Immediate Gradual Gradually (10s+) Timing->Gradual Slow Decay ConcCheck Check Concentration (Is it >1µM?) Instant->ConcCheck BleachPath It is Photobleaching Gradual->BleachPath Quenching Self-Quenching/Aggregation ConcCheck->Quenching Yes Diffusion Diffusion out of ROI? ConcCheck->Diffusion No Action2 Add Trolox/ROXS BleachPath->Action2 Action1 Dilute Probe Quenching->Action1 Action3 Check FRAP Control Diffusion->Action3

Figure 2: Diagnostic logic for distinguishing between quenching, diffusion, and photobleaching.[1]

References

  • Biolog Life Science Institute. 8-[DY-547]-AET-cGMP Technical Data Sheet. Biolog.de.

  • Cordes, T., Vogelsang, J., & Tinnefeld, P. (2009). On the mechanism of Trolox as antiblinking and antibleaching reagent.[7][8] Journal of the American Chemical Society, 131(14), 5018–5019.

  • Rasnik, I., McKinney, S. A., & Ha, T. (2006). Nonblinking and long-lasting single-molecule fluorescence imaging.[1][8] Nature Methods, 3(11), 891–893.

  • Biskup, C., et al. (2007).[4] Relating ligand binding to activation gating in CNGA2 channels. Nature, 446, 440-443.[4] (Seminal paper using 8-DY547-cGMP). [1]

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Technical Support Center: 8-DY547-cGMP Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Non-Specific Binding (NSB) in Fluorescence Polarization Assays

Reagent: 8-(2-[DY-547]-aminoethylthio)-guanosine-3',5'-cyclic monophosphate (8-DY547-cGMP)[1]

Introduction

Welcome to the technical support hub for 8-DY547-cGMP . As a Senior Application Scientist, I understand that while this fluorophore offers excellent spectral properties (


 557 nm / 

574 nm) for studying cGMP-dependent protein kinase (PKG), phosphodiesterases (PDEs), and cyclic nucleotide-gated (CNG) channels, it presents a distinct challenge: Non-Specific Binding (NSB) .[1]

The DY-547 moiety is a cyanine-based dye.[1] Unlike fluorescein, cyanine derivatives possess significant hydrophobic character and a polymethine chain that can interact electrostatically and hydrophobically with polystyrene microplates and certain carrier proteins. This guide provides a self-validating, logic-driven approach to eliminating these artifacts.

Part 1: The Physics of the Problem (Mechanism)

Before fixing the issue, we must define it. In a Fluorescence Polarization (FP) assay, your signal (


) is derived from the rotational correlation time of the fluorophore.
  • The Goal: High

    
     only when bound to your target protein.
    
  • The Reality (NSB): The hydrophobic DY-547 probe "sticks" to the well walls or pipette tips.[1] This immobilizes the dye, mimicking the slow rotation of a protein-bound state.

  • Result: Artificially high background polarization, shrinking your assay window (

    
    ) and ruining 
    
    
    
    scores.
Diagram 1: The Mechanism of Non-Specific Binding

NSB_Mechanism cluster_legend Pathway Legend Tracer Free Tracer (8-DY547-cGMP) Target Target Protein (PKG/PDE/CNG) Tracer->Target Specific Interaction Plate Polystyrene Surface (Standard Plate) Tracer->Plate Hydrophobic Adsorption Signal_Low LOW SIGNAL Low mP (Fast Rotation) Tracer->Signal_Low No Binding Signal_True TRUE SIGNAL High mP (Specific Binding) Target->Signal_True Signal_False FALSE POSITIVE High mP (Immobilized on Wall) Plate->Signal_False key Red Path = Assay Failure Mode

Caption: Logical flow showing how hydrophobic adsorption to microplates mimics specific protein binding, generating false positive polarization signals.

Part 2: Hardware & Labware Optimization

The single most effective fix for DY-547 NSB is physical, not chemical. Standard polystyrene plates are insufficient for cyanine dyes.

Microplate Selection

You must use Non-Binding Surface (NBS) plates.[1][2][3] These plates are treated with a hydrophilic polymer (often polyethylene oxide-like) that repels hydrophobic dyes.[1]

FeatureStandard PolystyreneNBS / Low-BindingRecommendation
Surface Chemistry Hydrophobic (High protein/dye affinity)Hydrophilic polymer coatingMandatory
Dye Adsorption High (>400 ng/cm²)Negligible (<2 ng/cm²)Mandatory
Color Clear/WhiteBlack Black (Reduces light scattering)
Brand Examples Costar, Nunc MaxisorpCorning NBS, Greiner Non-BindingCorning #3575 or Greiner #781900
Liquid Handling
  • Tip Type: Use low-retention tips. DY-547 can coat the inside of standard polypropylene tips, reducing the actual concentration delivered to the well.

  • Pre-wetting: Pre-wet tips 3x with assay buffer before dispensing the tracer to saturate any binding sites on the plastic.

Part 3: Buffer Chemistry Optimization

If hardware changes don't fully resolve the issue, the buffer composition must be tuned to solubilize the DY-547 fluorophore.

The "Carrier Protein" Trap
  • Common Mistake: Adding high concentrations of BSA (Bovine Serum Albumin) to block the plate.

  • The Risk: Cyanine dyes often bind non-specifically to albumin itself. If your tracer binds to the BSA "blocker," your baseline polarization will skyrocket.[4]

  • The Solution: Use Bovine Gamma Globulin (BGG) (0.05%) instead of BSA, or use high-grade "Fatty Acid Free" BSA only if validated.[1]

Detergent Strategy

A non-ionic detergent is critical to keep the dye in solution and prevent aggregation.

  • Primary Recommendation: Tween-20 (0.01% - 0.05%)

  • Secondary Recommendation: Triton X-100 (0.01%)[1]

  • Note: Do not exceed the Critical Micelle Concentration (CMC) significantly, as micelles can scatter light and alter polarization.

Part 4: Validated Troubleshooting Protocols

Do not guess. Use these protocols to isolate the source of the error.

Protocol A: The "Buffer vs. Plate" Diagnostic

Objective: Determine if high background is due to the buffer components or the plate surface.

  • Prepare two buffers:

    • Buffer A: Standard Assay Buffer (no protein).[1]

    • Buffer B: Assay Buffer + 0.01% Tween-20.[1]

  • Prepare Tracer: Dilute 8-DY547-cGMP to 5 nM in both buffers.

  • Plate Setup:

    • Dispense 20 µL of Buffer A/Tracer into a Standard Plate.

    • Dispense 20 µL of Buffer A/Tracer into an NBS Plate.

    • Dispense 20 µL of Buffer B/Tracer into an NBS Plate.

  • Read: Measure Fluorescence Polarization (mP) immediately and after 60 minutes.

Interpretation:

Observation Diagnosis Action
High mP in Standard Plate, Low in NBS Plate Binding Switch to NBS plates permanently.
High mP in NBS (Buffer A), Low in NBS (Buffer B) Aggregation Detergent (Tween-20) is required.[1]

| High mP in all conditions | Optical Artifact | Check G-Factor or Tracer Purity. |

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: High Background / Low Window Check_Plate Are you using NBS Black Plates? Start->Check_Plate Switch_Plate Action: Switch to Corning NBS/Greiner Non-Binding Check_Plate->Switch_Plate No Check_Buffer Does buffer contain detergent? Check_Plate->Check_Buffer Yes Add_Tween Action: Add 0.01% Tween-20 Check_Buffer->Add_Tween No Check_BSA Are you using BSA? Check_Buffer->Check_BSA Yes Switch_BGG Action: Switch to Gamma Globulin (BGG) Check_BSA->Switch_BGG Yes (High Background) Check_G Check G-Factor & Gain Check_BSA->Check_G No

Caption: Step-by-step logic flow to isolate the root cause of assay instability.

Part 5: Frequently Asked Questions (FAQs)

Q1: My polarization values are drifting upward over time (e.g., 30 mins vs 2 hours). Why? A: This is the hallmark of slow adsorption . Even with NBS plates, if your buffer lacks detergent, the hydrophobic dye will slowly migrate to the meniscus or well walls. Ensure 0.01% Tween-20 is present.[1] If using protein, ensure the protein itself isn't aggregating; spin down protein stocks (10,000 x g, 5 min) before use.

Q2: Can I use 8-DY547-cGMP for FRET instead of FP? A: Yes, DY-547 is an excellent FRET acceptor (or donor depending on the pair).[1] However, NSB is more dangerous in FRET because if the donor and acceptor both stick to the plate wall, they will be in close proximity, generating a false positive FRET signal . The NBS plate requirement applies strictly to FRET as well.

Q3: What is the optimal G-Factor for this probe? A: Unlike Fluorescein (


 for free dye), DY-547 is larger.[1]
  • Place 1 nM tracer in buffer (with detergent) in the plate.[1]

  • Set the instrument to read "Fluorescence Intensity".[4]

  • Adjust the G-Factor until the calculated mP of the free tracer is between 30 mP and 50 mP .

  • Note: If your free tracer reads >80 mP, you have NSB or aggregation. Do not adjust G-factor to mask this; fix the buffer first.

Q4: My IC50 curves are too shallow (Hill slope < 0.8). A: This often indicates Ligand Depletion caused by NSB.[1] If 50% of your tracer is stuck to the wall, the effective concentration of free tracer is lower than you think. This shifts the equilibrium. Switching to low-retention tips and NBS plates usually sharpens the Hill slope.

References

  • Biolog Life Science Institute. 8-[DY-547]-AET-cGMP Technical Information. (Product Code D 087).[1] Retrieved from

  • Corning Life Sciences. Non-Binding Surface (NBS) Microplates Technical Note. Retrieved from [1]

  • Banks, P., et al. (2000). Impact of Fluorescence Polarization in Drug Discovery.[5] Journal of Biomolecular Screening.

  • Biskup, C., et al. (2007).[6] Relating ligand binding to activation gating in CNGA2 channels. Nature, 446, 440-443.[1][6] (Demonstrates application of 8-DY547-cGMP).

  • Molecular Devices. Fluorescence Polarization Assay Optimization Guide. Retrieved from [1]

Sources

Technical Support Center: Optimizing 8-DY547-cGMP Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing the signal-to-noise ratio (SNR) when using the fluorescent cGMP analog, 8-DY547-cGMP. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Understanding the Challenge: The Signal-to-Noise Ratio in Fluorescence Assays

Several factors contribute to the overall noise in a fluorescence experiment, including autofluorescence from cells and media components, non-specific binding of the fluorescent probe, and electronic noise from the detection system.[2][3] This guide will systematically address these sources of noise and provide strategies to maximize the specific signal from 8-DY547-cGMP.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized in a question-and-answer format to directly address common issues encountered during experiments with 8-DY547-cGMP.

High Background Fluorescence

High background is one of the most common issues that compromises the signal-to-noise ratio. It can manifest as a general haze across the image or as punctate, non-specific staining.

Q1: My entire field of view has a high, diffuse background fluorescence. What are the likely causes and how can I fix it?

A1: A diffuse, high background often originates from the extracellular environment or the intrinsic properties of your sample and reagents. Here’s a systematic approach to troubleshooting this issue:

  • Autofluorescence from Media and Serum: Standard cell culture media, particularly those containing phenol red and high concentrations of fetal bovine serum (FBS), are major sources of autofluorescence.[4][5]

    • Recommendation: Switch to a low-autofluorescence medium like FluoroBrite™ or a phenol red-free formulation for imaging.[4] Reduce the serum concentration to the minimum required for cell viability during the experiment or consider using bovine serum albumin (BSA) as an alternative protein source.[5][6]

  • Unbound 8-DY547-cGMP: Insufficient washing after probe loading will leave a significant amount of fluorescent probe in the imaging buffer, contributing to high background.

    • Recommendation: Increase the number and duration of wash steps with a pre-warmed, serum-free buffer (e.g., PBS or HBSS) after incubation with 8-DY547-cGMP.[7][8]

  • Suboptimal Probe Concentration: Using too high a concentration of 8-DY547-cGMP can lead to increased non-specific binding and background fluorescence.[8][9]

    • Recommendation: Perform a concentration titration to determine the optimal probe concentration that provides a robust signal with minimal background. Start with a lower concentration and incrementally increase it.

Q2: I'm observing bright, punctate spots of fluorescence that are not associated with my cells of interest. What could be causing this?

A2: Punctate background fluorescence often points to aggregation of the fluorescent probe or contamination.

  • Probe Precipitation: 8-DY547-cGMP, like many fluorescent dyes, can aggregate if not properly solubilized.

    • Recommendation: Ensure the probe is fully dissolved in the working solution before adding it to the cells.[7] For hydrophobic probes, using a non-ionic detergent like Pluronic® F-127 can aid in solubilization and prevent aggregation.[10]

  • Contaminated Reagents: Particulates in buffers or media can be a source of background fluorescence.

    • Recommendation: Use high-purity, sterile-filtered reagents.[11] Consider filtering your imaging buffer before use.

Q3: My unstained control cells show significant background fluorescence. What is the source and how can I mitigate it?

A3: If your control cells are fluorescent, the issue is likely cellular autofluorescence. This intrinsic fluorescence emanates from endogenous molecules like NADH, flavins, and collagen.[5][6][12]

  • Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with cellular amines.[12]

    • Recommendation: If fixation is necessary, try reducing the fixative concentration or incubation time.[5] Alternatively, consider using an organic solvent fixative like ice-cold methanol or ethanol.[5] Treating with sodium borohydride after aldehyde fixation can also help reduce autofluorescence.[12]

  • Cellular Health: Dead or dying cells are often more autofluorescent than healthy cells.[5][6]

    • Recommendation: Ensure you are working with a healthy cell population. For flow cytometry, use a viability dye to exclude dead cells from your analysis.[5] For microscopy, remove dead cells and debris before imaging.[6]

  • Spectral Considerations: Autofluorescence is typically more pronounced in the blue-green region of the spectrum.[4][6]

    • Recommendation: 8-DY547 has an excitation maximum around 557 nm and an emission maximum around 574 nm, placing it in the orange-red part of the spectrum, which is advantageous for avoiding the most intense cellular autofluorescence.[13] However, ensuring your filter sets are optimized to specifically capture the emission from DY-547 and exclude shorter wavelengths can further improve the signal-to-noise ratio.[4]

Low Specific Signal

A weak signal from 8-DY547-cGMP can be as problematic as high background, making it difficult to detect changes in cGMP levels.

Q4: The fluorescence intensity from my cells is very low, even after stimulation. How can I increase the signal?

A4: A weak signal can stem from issues with probe loading, cellular machinery, or the imaging setup.

  • Inefficient Probe Loading: The probe may not be effectively entering the cells.

    • Recommendation: Optimize the loading concentration and incubation time.[14][15] A longer incubation time may be necessary for some cell types, but be mindful that this can also increase non-specific binding.[7] For live-cell imaging, ensure cells are at an appropriate confluency and healthy.

  • Suboptimal Incubation Conditions: Temperature can affect probe uptake.

    • Recommendation: While many protocols suggest incubation at 37°C, some cell types may benefit from loading at room temperature to reduce dye compartmentalization into organelles.[10]

  • Instrument Settings: The microscope settings may not be optimal for detecting the DY-547 fluorophore.

    • Recommendation: Ensure you are using the correct excitation and emission filters for DY-547 (Excitation max: ~557 nm, Emission max: ~574 nm).[13] Increase the excitation light intensity, but be cautious of phototoxicity and photobleaching.[2] Increasing the detector gain or exposure time can also boost the signal, but may also amplify background noise.[1][11]

  • Cellular Response: The cells may not be producing a significant amount of cGMP in response to your stimulus.

    • Recommendation: Verify the efficacy of your stimulus with a positive control or an alternative cGMP detection method. Ensure the components of the cGMP signaling pathway are functional in your cell model.

Experimental Workflow Optimization

A well-designed experimental workflow is crucial for achieving a high signal-to-noise ratio.

Q5: What is the optimal workflow for loading cells with 8-DY547-cGMP and imaging?

A5: The following is a general protocol that should be optimized for your specific cell type and experimental conditions.

Experimental Protocol: Cell Loading and Imaging with 8-DY547-cGMP

  • Cell Preparation: Plate cells on an appropriate imaging dish or plate and allow them to adhere and reach the desired confluency.

  • Prepare Loading Solution:

    • Prepare a stock solution of 8-DY547-cGMP in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free, and phenol red-free imaging buffer to the desired final working concentration. Titration is recommended to find the optimal concentration.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the pre-warmed imaging buffer.

    • Add the loading solution to the cells and incubate for the optimized time (e.g., 30-60 minutes) at 37°C or room temperature. Protect from light.

  • Washing:

    • Remove the loading solution.

    • Wash the cells at least three times with the pre-warmed imaging buffer to remove all unbound probe.[7]

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for DY-547.

    • Acquire a baseline fluorescence reading before applying your stimulus.

    • Apply the stimulus and acquire images at the desired time points to monitor changes in fluorescence.

Workflow Diagram

G cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging and Analysis cell_prep Plate and Culture Cells prepare_loading Prepare 8-DY547-cGMP Loading Solution wash1 Wash Cells with Imaging Buffer cell_prep->wash1 load_probe Incubate with 8-DY547-cGMP wash1->load_probe wash2 Wash Cells to Remove Unbound Probe (3x) load_probe->wash2 baseline Acquire Baseline Fluorescence wash2->baseline stimulate Apply Stimulus baseline->stimulate acquire_data Acquire Time-Lapse Images stimulate->acquire_data analysis Data Analysis (ΔF/F₀) acquire_data->analysis

Caption: Experimental workflow for 8-DY547-cGMP loading and imaging.

Data Presentation and Interpretation

Table 1: Troubleshooting Summary for Optimizing 8-DY547-cGMP Signal-to-Noise Ratio

Problem Potential Cause Recommended Solution
High, Diffuse Background Autofluorescence from media/serumUse low-autofluorescence, phenol red-free media. Reduce serum concentration.[4][5]
Insufficient washingIncrease number and duration of wash steps post-loading.[7]
High probe concentrationPerform a concentration titration to find the optimal concentration.
Punctate Background Probe precipitationEnsure complete solubilization of the probe; consider using Pluronic® F-127.[7][10]
Contaminated reagentsUse sterile-filtered, high-purity reagents.[11]
High Autofluorescence in Controls Fixation-inducedReduce fixative concentration/time, or use organic solvents.[5][12]
Poor cell healthUse healthy cell cultures and remove dead cells/debris.[5][6]
Low Specific Signal Inefficient probe loadingOptimize loading concentration and incubation time.
Suboptimal instrument settingsUse correct filters for DY-547; optimize excitation intensity and detector settings.[13]
Weak cellular responseVerify stimulus efficacy and cell model functionality.

Advanced Considerations and Best Practices

  • Photostability of DY-547: While cyanine-based dyes like DY-547 are generally photostable, excessive exposure to high-intensity light can lead to photobleaching.[16][17] Minimize light exposure and use the lowest possible excitation intensity that provides an adequate signal.

  • Controls are Critical: Always include appropriate controls in your experiments:

    • Unstained Control: To assess cellular autofluorescence.

    • Vehicle Control: To ensure the solvent for your stimulus does not affect cGMP levels.

    • Positive Control: A known agonist of cGMP production to confirm your experimental system is responsive.

  • Data Analysis: Express changes in fluorescence as a ratio (ΔF/F₀), where ΔF is the change in fluorescence upon stimulation and F₀ is the baseline fluorescence. This normalization helps to account for variations in probe loading and cell size.

cGMP Signaling Pathway

G Stimulus e.g., Nitric Oxide, Peptide Hormones sGC Soluble Guanylyl Cyclase (sGC) Stimulus->sGC pGC Particulate Guanylyl Cyclase (pGC) Stimulus->pGC cGMP cGMP sGC->cGMP pGC->cGMP GTP GTP GTP->sGC GTP->pGC PDEs Phosphodiesterases (PDEs) cGMP->PDEs PKG Protein Kinase G (PKG) cGMP->PKG CNGs Cyclic Nucleotide-Gated (CNG) Ion Channels cGMP->CNGs GMP 5'-GMP PDEs->GMP Downstream Downstream Cellular Effects PKG->Downstream CNGs->Downstream

Sources

Technical Support Center: 8-DY547-cGMP Permeability & Application Guide

[1]

Product: 8-DY547-cGMP (Fluorescent cGMP Analog) Primary Application: Visualization of cGMP-dependent signaling, CNG channel kinetics, and PKG binding studies.[1][2] Chemical Nature: 8-(2-[DY-547]-aminoethylthio) guanosine-3',5'-cyclic monophosphate.[1][3]

Introduction: The "Permeability Paradox"

Executive Summary for Researchers: If you are adding 8-DY547-cGMP directly to the culture media of intact cells and observing no intracellular fluorescence, the compound is functioning correctly. [1]

8-DY547-cGMP is a hydrophilic, negatively charged sodium salt with a molecular weight of ~1069 Da.[1] Unlike acetoxymethyl (AM) ester derivatives often used for calcium imaging (e.g., Fura-2-AM), 8-DY547-cGMP is membrane-impermeable. It cannot cross the lipid bilayer via passive diffusion.[1]

This guide addresses the specific protocols required to bypass the membrane barrier and troubleshooting steps for signal acquisition once the probe is cytosolic.

Module 1: Critical Mechanism & Properties[1]

Why It Won't Cross the Membrane

The phosphate group on the cyclic nucleotide ring carries a negative charge at physiological pH. Additionally, the DY-547 fluorophore is a large, polar cyanine derivative. The combination creates a molecule that is repelled by the hydrophobic core of the plasma membrane.

Quantitative Properties Table
PropertyValue/DescriptionImplication for Experiment
Membrane Permeability NO (Impermeable)Requires Microinjection, Electroporation, or Patch Pipette loading.[1]
Excitation Max 557 nmUse Cy3 or TRITC filter sets.
Emission Max 574 nmAvoid overlap with Red/Far-Red channels if multiplexing.[1]
PDE Resistance High (due to 8-position modification)Stable signal; does not degrade rapidly like native cGMP.[1]
Solubility Water/Buffer (e.g., PBS)Do not use DMSO unless specified; aqueous buffers are preferred.[1]

Module 2: Troubleshooting & Experimental Logic

Visualizing the Problem Space

The following diagram illustrates the logical flow for troubleshooting "No Signal" results, distinguishing between loading failures and detection failures.

TroubleshootingFlowStartISSUE: No Intracellular FluorescenceMethodCheckHow was the probe loaded?Start->MethodCheckMediaAddAdded to Culture MediaMethodCheck->MediaAddPassive IncubationInvasiveMicroinjection / Pipette / ElectroporationMethodCheck->InvasiveActive LoadingStop1STOP: Compound is Impermeable.Switch to loading protocol below.MediaAdd->Stop1MicroscopeCheck Microscopy SettingsInvasive->MicroscopeFilterCheckFilter Set Correct?(Ex: 557nm / Em: 574nm)Microscope->FilterCheckBleachCheckIs Signal Bleaching?Microscope->BleachCheckSolution1Use Cy3/TRITC filters.GFP/FITC will not work.FilterCheck->Solution1Solution2Use Anti-Fade mounting media(if fixed) or lower laser power.BleachCheck->Solution2

Caption: Logical decision tree for diagnosing lack of signal. Note the critical branch point at the loading method.

Module 3: Validated Loading Protocols

Since passive loading is impossible, you must use one of the following "Gate-Opening" techniques.

Protocol A: Whole-Cell Patch Clamp Loading (The "Pipette Diffusion" Method)

Best for: Electrophysiology combined with imaging (e.g., CNG channel studies).[1]

  • Preparation: Dissolve 8-DY547-cGMP directly into your intracellular pipette solution (e.g., K-Gluconate based).[1]

    • Recommended Concentration: 10 - 50 µM.[1]

  • Seal Formation: Form a Giga-ohm seal on the cell membrane.

  • Break-in: Apply suction to rupture the patch (Whole-Cell configuration).[1]

  • Diffusion: Wait 5–10 minutes. The dye will diffuse from the pipette into the cytosol.

    • Self-Validation: The cell body should fill with fluorescence, while the nucleus may exclude the dye depending on nuclear pore dynamics and dye protein binding.

Protocol B: Microinjection (The Gold Standard for Live Cells)

Best for: Precise concentration control in single cells without electrical recording.[1]

  • Needle Prep: Pull femtotip needles.

  • Mix: Prepare 8-DY547-cGMP in injection buffer (typically 100 mM KCl, 10 mM HEPES, pH 7.4).

    • Concentration: Prepare a 100 µM stock; needle concentration is usually higher than final desired cytosolic concentration.

  • Marker (Critical Step): Co-inject a distinct, inert marker (e.g., Dextran-Alexa488) to verify successful needle penetration.[1]

    • Why? If you see Alexa488 but not DY-547, the cGMP analog might be degraded or quenched. If you see neither, you missed the cell.

  • Inject: Use a micromanipulator to pierce the membrane. Inject for 0.5 seconds at ~50-100 hPa.

Protocol C: Saponin Permeabilization (Fixed/Semi-Intact Cells)

Best for: Binding studies where cell viability is not required.[1]

  • Wash: Rinse cells with PBS.

  • Permeabilize: Incubate cells in intracellular buffer containing 20-50 µg/mL Saponin for 2 minutes.

    • Note: Saponin selectively perforates the plasma membrane (cholesterol-rich) while leaving organelle membranes relatively intact.[1]

  • Load: Add 8-DY547-cGMP to the saponin buffer.

  • Wash & Image: Wash rapidly (to prevent total washout of cytosolic components) and image immediately.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Pluronic F-127 to help load this dye? A: No. Pluronic F-127 helps disperse hydrophobic AM esters.[1] Since 8-DY547-cGMP is a hydrophilic salt, Pluronic will not facilitate membrane crossing.[1]

Q2: I see high background fluorescence outside the cell. Why? A: This confirms the dye is impermeable. It is sticking to the dish or extracellular matrix (ECM).[1]

  • Fix: If doing microinjection, ensure the needle is not "drooling" into the media. If doing permeabilization, increase wash steps.

Q3: Does 8-DY547-cGMP activate PKG and CNG channels like native cGMP? A: Generally, yes, but with altered kinetics.[1] The bulky fluorophore at the 8-position can affect binding affinity.

  • Reference Check: Biskup et al. (2007) demonstrated its use in relating ligand binding to activation gating in CNGA2 channels [1].[1][2] Always run a control with native cGMP to benchmark physiological response.

Q4: Why not use a genetically encoded sensor (like cGi-500) instead? A: You should, if possible. Genetically encoded sensors (FRET or intensity-based) avoid the loading problems entirely.[1] However, 8-DY547-cGMP is superior for stoichiometric binding studies or when you need to control the exact concentration of cGMP introduced to the cell (calibration), which is impossible with biosynthesis.[1]

Module 5: Pathway Visualization

The following diagram details the interaction of 8-DY547-cGMP once successfully loaded into the cytosol.

PathwayInteractionProbe8-DY547-cGMP(Cytosolic)PKGProtein Kinase G(PKG)Probe->PKGBindsCNGCNG Ion Channels(CNGA2)Probe->CNGBinds & ActivatesPDEPhosphodiesterases(PDEs)Probe->PDEResists DegradationFluorescenceFluorescence Localization(Microscopy)PKG->FluorescenceVisualizes DistributionGatingChannel Gating(Current Influx)CNG->GatingElectrophysiologyHydrolysisHydrolysis Resistant(Stable Signal)PDE->Hydrolysis8-position Block

Caption: Mechanism of action post-loading. Note the resistance to PDE hydrolysis compared to native cGMP.

References

  • Biskup, C., et al. (2007).[2] Relating ligand binding to activation gating in CNGA2 channels.[2] Nature, 446, 440–443.[2] [Link][1]

  • Biolog Life Science Institute. (n.d.).[1] 8-[DY-547]-AET-cGMP Technical Specifications. [Link][1]

  • Kusch, J., et al. (2010).[3] Interdependence of Receptor Activation and Ligand Binding in HCN2 Pacemaker Channels.[3] Neuron, 67(1), 75-85.[1][3] [Link][1]

Technical Support Center: Analysis of 8-DY547-cGMP Fluorescence Data

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 8-DY547-cGMP. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and detailed protocols for utilizing this fluorescent cGMP analog in your experiments.

Part 1: Understanding 8-DY547-cGMP and its Application

8-DY547-cGMP is a fluorescently-labeled version of cyclic guanosine monophosphate (cGMP). It is a valuable tool for studying the dynamics of cGMP-mediated signaling pathways in real-time. Its primary application is in the investigation of cyclic nucleotide-gated (CNG) ion channels, where it has been shown to activate these channels with an efficiency equal to that of native cGMP, allowing for the direct correlation of ligand binding to channel gating.[1][2]

Core Principle: How it Works

The fundamental principle behind using 8-DY547-cGMP is fluorescence detection. When the molecule binds to its target (e.g., a CNG channel or a cGMP-dependent protein kinase), changes in the local environment can lead to measurable shifts in fluorescence properties, such as intensity or polarization. In competitive assays, 8-DY547-cGMP competes with unlabeled cGMP for binding sites, allowing for the quantification of endogenous or enzyme-generated cGMP.

Key Spectral Properties

Proper instrument setup is critical for successful data acquisition. Using the correct excitation and emission wavelengths is the first step.

PropertyWavelength/ValueSource
Excitation Wavelength (λex)557 nm[2]
Emission Wavelength (λem)574 nm[2]

Part 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges and questions that arise during experimental design, data acquisition, and interpretation.

Category 1: Reagent & Experimental Setup

Question: How should I store and handle 8-DY547-cGMP for optimal stability?

Answer: 8-DY547-cGMP should be stored at -20°C for long-term stability, and the product is stable for at least one year under these conditions.[1] For short-term use, reconstituted solutions in appropriate buffers can be kept at 4°C, protected from light. It is soluble in DMF, DMSO, and Ethanol at 10 mg/mL.[1] Repeated freeze-thaw cycles should be avoided as this can degrade the fluorescent dye and the cGMP molecule. Aliquoting the stock solution into single-use volumes is highly recommended.

Question: What type of microplate should I use for my fluorescence assay?

Answer: The choice of microplate is crucial for minimizing background and maximizing signal detection. For fluorescence intensity assays, black-walled, clear-bottom microplates are the standard. The black walls prevent crosstalk between wells, reducing background noise and improving the signal-to-noise ratio.[3] White-walled plates are generally used for luminescence, and fully transparent plates are for absorbance. Using the wrong plate type is a common source of poor data quality.[3]

Question: What are the most critical negative and positive controls for a cGMP assay?

Answer: A robust set of controls is essential to validate your results.

  • Negative Control (No Target): Wells containing all assay components (including 8-DY547-cGMP) but without the cells or protein target of interest. This helps determine the background fluorescence of the probe and buffer.

  • Negative Control (No Stimulation): Cells or protein expressing the target of interest with 8-DY547-cGMP, but without the stimulus (e.g., a nitric oxide donor). This establishes the basal signal.

  • Positive Control (Known Agonist): Treat cells with a known activator of guanylyl cyclase, such as a nitric oxide (NO) donor like SNAP or a direct cGMP analog like 8-Br-cGMP, to confirm that the signaling pathway is active and the detection system is responsive.[4][5]

  • Competition Control (Excess Unlabeled cGMP): Pre-incubating the cells/protein with a high concentration of unlabeled cGMP before adding 8-DY547-cGMP. A significant reduction in fluorescence signal in this condition confirms the specific binding of the fluorescent probe to the cGMP binding site.

Category 2: Data Acquisition & Signal Quality

Question: I am seeing very low or no fluorescence signal. What are the likely causes?

Answer: This is a common issue with several potential causes. Systematically check the following:

  • Incorrect Reader Settings: Double-check that the excitation and emission wavelengths on your microplate reader are set correctly for the DY-547 dye (Excitation: ~557 nm, Emission: ~574 nm).[2][6]

  • Probe Degradation: The fluorescent probe may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles). Use a fresh aliquot of the probe.

  • Insufficient Target Expression: The protein you are studying (e.g., CNG channel, PKG) may not be expressed at sufficient levels in your system. Verify expression using an orthogonal method like Western Blot or qPCR.

  • Low Probe Concentration: The concentration of 8-DY547-cGMP may be too low to generate a detectable signal. Perform a titration to determine the optimal concentration for your specific assay.

Question: My background fluorescence is unacceptably high. How can I reduce it?

Answer: High background can mask your specific signal, leading to a low assay window.

  • Reduce Probe Concentration: The most common cause is using too high a concentration of the fluorescent probe, leading to non-specific binding. Titrate down the concentration of 8-DY547-cGMP.

  • Media Autofluorescence: Cell culture media components, particularly phenol red and fetal bovine serum (FBS), are known to be autofluorescent.[3] For the final measurement step, replace the culture medium with a phenol red-free buffer or PBS.

  • Insufficient Washing: In cell-based assays, ensure that unbound probe is thoroughly washed away before reading the plate. Increase the number of wash steps.

  • Plate Choice: Ensure you are using a black-walled microplate designed for fluorescence to minimize light scatter and well-to-well crosstalk.[3]

Question: There is high variability between my replicate wells. What should I check?

Answer: High variability can invalidate your results. Consider these factors:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability in cell-based assays. Ensure your cell suspension is homogenous before and during plating.

  • Pipetting Errors: Small volumes can be difficult to pipette accurately. Calibrate your pipettes and use reverse pipetting for viscous solutions.

  • Reader Settings: On your microplate reader, increasing the "number of flashes" per well can average out signal fluctuations and reduce variability.[3] Additionally, if your cells are adherent but not uniformly distributed, using a well-scanning feature (e.g., orbital or spiral scan) can provide a more representative reading of the entire well surface.[3]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell health and assay performance. Avoid using the outermost wells for critical samples or ensure the plate is incubated in a humidified chamber.

The cGMP Signaling Pathway

The diagram below illustrates the canonical nitric oxide (NO)-cGMP signaling pathway, which is often studied using tools like 8-DY547-cGMP.

cGMP_Pathway cluster_caption Fig 1. The NO-cGMP Signaling Pathway NO Nitric Oxide (NO) (e.g., from SNAP) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PDE Phosphodiesterases (e.g., PDE5) cGMP->PDE Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates CNG Cyclic Nucleotide-Gated (CNG) Channels cGMP->CNG Activates GMP 5'-GMP (Inactive) PDE->GMP Degrades Downstream Downstream Cellular Effects PKG->Downstream CNG->Downstream

Caption: Fig 1. The NO-cGMP Signaling Pathway

Part 3: Experimental Protocol

Protocol: In Vitro Competitive Binding Assay for Quantifying cGMP

This protocol provides a framework for measuring cGMP produced by a purified guanylyl cyclase enzyme. It is based on the principle of a competitive immunoassay.[7]

Materials:

  • 8-DY547-cGMP (as the tracer)

  • Unlabeled cGMP (for standard curve)

  • Anti-cGMP Antibody

  • Assay Buffer (e.g., Tris-HCl with MgCl2)

  • Black 96-well microplate

  • Purified guanylyl cyclase (GC) enzyme

  • GTP (substrate for GC)

  • NO donor (activator for soluble GC)

Procedure:

  • Prepare cGMP Standard Curve:

    • Create a series of dilutions of unlabeled cGMP in assay buffer. Typical ranges might be from 0.1 nM to 1000 nM.

    • Include a "zero cGMP" control containing only assay buffer.

  • Prepare Samples:

    • In separate tubes, set up the enzymatic reaction: GC enzyme, GTP, and assay buffer.

    • Initiate the reaction by adding the NO donor.

    • Incubate for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction (e.g., by adding EDTA or boiling).

  • Set up the Assay Plate:

    • Add 50 µL of each cGMP standard or your prepared sample to the designated wells of the black microplate.

    • Add 25 µL of 8-DY547-cGMP (at a fixed, pre-optimized concentration) to every well.

    • Add 25 µL of diluted anti-cGMP antibody to every well to initiate the competition.

  • Incubation:

    • Cover the plate to protect it from light.

    • Incubate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a fluorescence polarization or fluorescence intensity reader set to the appropriate wavelengths for DY-547.

    • The signal will be inversely proportional to the amount of cGMP in the sample; high sample cGMP leads to low signal from the bound tracer.

  • Data Analysis:

    • Plot the signal from the cGMP standards against their concentrations to generate a standard curve.

    • Use the standard curve to interpolate the concentration of cGMP in your experimental samples.

Troubleshooting Workflow: Low Signal-to-Noise Ratio

This workflow helps diagnose issues when the difference between your background and stimulated signal is too small.

Troubleshooting_Workflow cluster_caption Fig 2. Troubleshooting Low Signal-to-Noise Start Start: Low Signal-to-Noise Ratio Check_Positive Is the Positive Control (e.g., 8-Br-cGMP) working? Start->Check_Positive Check_Background Is the Background Signal (No Stimulus) too high? Check_Positive->Check_Background Yes Pathway_Issue Cause: Cellular pathway is inactive or target expression is low. Check_Positive->Pathway_Issue No Autofluorescence Cause: Media/buffer autofluorescence or non-specific probe binding. Check_Background->Autofluorescence Yes Low_Signal Cause: Insufficient signal from stimulated sample. Check_Background->Low_Signal No Validate_Pathway Solution: Validate target expression (WB/qPCR). Use a potent, known activator. Pathway_Issue->Validate_Pathway Validate_Probe Solution: Use fresh probe aliquot. Verify Ex/Em wavelengths. Probe_Issue Cause: Probe degradation or incorrect reader settings. Reduce_Background Solution: Use phenol-free buffer. Titrate down probe concentration. Increase wash steps. Autofluorescence->Reduce_Background Increase_Signal Solution: Increase stimulus concentration/duration. Optimize reader gain settings. Low_Signal->Increase_Signal

Caption: Fig 2. Troubleshooting Low Signal-to-Noise

References

  • 8-[DY-547]-AET-cGMP. BIOLOG Life Science Institute. [Link]

  • Wen, L., et al. (2013). Analysis of cGMP signalling with transgenic mice expressing FRET-based cGMP sensors. BMC Pharmacology & Toxicology. [Link]

  • 8-[DY-547]-AET-cAMP. BIOLOG Life Science Institute. [Link]

  • Thunemann, M., et al. (2013). Analysis of cGMP signalling with transgenic mice expressing FRET-based cGMP sensors. BMC Pharmacology and Toxicology. [Link]

  • Matsuda, S., et al. (2022). Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. Scientific Reports. [Link]

  • van der Linden, E., et al. (2007). Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach. Biochemical Journal. [Link]

  • Mukinay, T., et al. (2019). A biosensor for detecting low cyclic GMP concentrations. Nature Research. [Link]

  • A. Tsimring, A., et al. (2024). A toolbox of FRET-based c-di-GMP biosensors and its FRET-To-Sort application for genome-wide mapping of the second messenger regulatory network. bioRxiv. [Link]

  • CatchPoint™ Cyclic-GMP Fluorescent Assay Kit. Molecular Devices. [Link]

  • Honda, A., et al. (2001). Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. Analytical Chemistry. [Link]

  • T. Mealer, R., et al. (2019). Dual-Mode FRET and BRET Sensors for Detecting cAMP Dynamics. ACS Omega. [Link]

  • Sato, M., et al. (2000). Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. Journal of Biological Chemistry. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

Sources

Validation & Comparative

A Guide to Robust Control Experiments for 8-DY547-cGMP Studies

Author: BenchChem Technical Support Team. Date: February 2026

The second messenger cyclic guanosine monophosphate (cGMP) is a pivotal regulator of numerous physiological processes. Visualizing the spatiotemporal dynamics of cGMP in living cells provides invaluable insights into these processes. Fluorescent analogs of cGMP, such as 8-DY547-cGMP, have emerged as powerful tools for these investigations. However, the utility of such probes is entirely dependent on the rigor of the experimental design, particularly the implementation of appropriate controls. This guide provides a comprehensive overview of essential control experiments to ensure the data generated from 8-DY547-cGMP studies is both accurate and reliable.

Understanding the Tool: 8-DY547-cGMP

8-DY547-cGMP is a fluorescently labeled analog of cGMP.[1] The DY-547 dye is a bright and photostable cyanine dye with an excitation maximum around 557 nm and an emission maximum at approximately 574 nm.[2][3] This probe allows for real-time monitoring of cGMP dynamics in living cells. The underlying principle of its use is that the fluorescent signal localizes to and reports on the activity of cGMP-binding proteins, such as protein kinase G (PKG) and cyclic nucleotide-gated (CNG) channels.

The cGMP Signaling Pathway: A Visual Overview

To design effective control experiments, a foundational understanding of the cGMP signaling pathway is crucial. The following diagram illustrates the canonical nitric oxide (NO)-mediated activation of this pathway.

cGMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) Source sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Substrate Cellular_Response Cellular Response PKG->Cellular_Response Phosphorylates Targets GMP 5'-GMP PDE->GMP Hydrolyzes Control_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Groups Load_Cells Load cells with 8-DY547-cGMP Wash Wash to remove extracellular probe Load_Cells->Wash Control Vehicle Control Inhibitor Pre-treat with sGC Inhibitor (e.g., ODQ) Activator Pre-treat with PDE Inhibitor (e.g., IBMX) Stimulate Stimulate with NO Donor (e.g., SNP) Control->Stimulate Inhibitor->Stimulate Image Acquire time-lapse fluorescence images Activator->Image Stimulate->Image Analyze Analyze fluorescence intensity changes Image->Analyze

Caption: Workflow for pharmacological control experiments.

Competitive Binding Assay
  • Purpose: To demonstrate the specificity of 8-DY547-cGMP binding to its intracellular targets.

  • Rationale: Co-incubation with a non-fluorescent, cell-permeable cGMP analog, such as 8-Bromo-cGMP, should competitively inhibit the binding of 8-DY547-cGMP to its target proteins. This results in a decrease in the localized fluorescence signal.

  • Expected Outcome: A reduction in the fluorescence signal in the presence of the competitive ligand, indicating that 8-DY547-cGMP is binding to specific cGMP-binding sites.

Photostability and Autofluorescence Controls
  • Purpose: To account for potential artifacts arising from the imaging process itself.

  • Rationale:

    • Photobleaching: Intense or prolonged illumination can cause the fluorophore to lose its ability to fluoresce. It is essential to measure the rate of photobleaching under your specific imaging conditions to avoid misinterpreting a decrease in signal as a physiological event. [4] * Autofluorescence: Cells naturally contain molecules that fluoresce, which can contribute to the overall signal. Imaging a sample of unlabeled cells under the same conditions as your experiment will allow you to quantify the contribution of autofluorescence. [5]* Expected Outcome:

    • Photobleaching: A gradual decrease in fluorescence intensity over time in a control sample that is not undergoing any physiological changes.

    • Autofluorescence: A measurable baseline fluorescence in unlabeled cells that can be subtracted from the experimental data.

Detailed Experimental Protocols

Protocol 1: Cell Loading with 8-DY547-cGMP
  • Cell Culture: Plate cells on a suitable imaging dish or plate and grow to the desired confluency.

  • Loading Buffer Preparation: Prepare a loading buffer, typically a physiological saline solution (e.g., Hanks' Balanced Salt Solution) buffered to pH 7.4.

  • Probe Dilution: Dilute the 8-DY547-cGMP stock solution in the loading buffer to the final working concentration (typically in the low micromolar range, but should be optimized for your cell type).

  • Cell Loading: Remove the culture medium from the cells and replace it with the 8-DY547-cGMP loading solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells two to three times with fresh loading buffer to remove extracellular probe.

  • Imaging: Proceed with imaging immediately.

Protocol 2: sGC Inhibition Control Experiment
  • Cell Loading: Load cells with 8-DY547-cGMP as described in Protocol 1.

  • Inhibitor Pre-incubation: Following the washing steps, incubate one group of cells with a buffer containing the sGC inhibitor (e.g., 10 µM ODQ) for 15-30 minutes. Incubate a control group with a vehicle control buffer.

  • Baseline Imaging: Acquire baseline fluorescence images for both groups.

  • Stimulation: Add a cGMP-elevating stimulus (e.g., an NO donor) to both groups while continuing to acquire images.

  • Data Analysis: Quantify the change in fluorescence intensity over time for both the inhibitor-treated and control groups.

Comparison with Alternative Methods

While 8-DY547-cGMP is a powerful tool, it is important to be aware of alternative methods for measuring cGMP, each with its own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
8-DY547-cGMP Fluorescent analogLive-cell imaging, high spatiotemporal resolutionPotential for off-target effects, requires careful controls
Genetically Encoded Sensors (e.g., FRET-based) Protein-based sensors that change conformation upon cGMP binding, leading to a change in fluorescence. [6][7]High specificity, can be targeted to specific subcellular compartmentsRequires genetic modification of cells, may have a limited dynamic range. [8]
Immunoassays (ELISA/RIA) Antibody-based detection of cGMP in cell lysates. [9]Highly quantitative, can measure absolute concentrationsDestructive to cells, no spatial or temporal information
Mass Spectrometry Direct detection and quantification of cGMP in cell extracts. [9]High sensitivity and specificity, can measure multiple nucleotides simultaneouslyRequires specialized equipment, complex sample preparation, destructive

Conclusion

The use of 8-DY547-cGMP offers an exciting window into the dynamic world of cGMP signaling. However, the reliability of the data obtained is inextricably linked to the quality of the experimental design. By diligently implementing the control experiments outlined in this guide, researchers can ensure the integrity of their findings and contribute to a more accurate understanding of the vital role of cGMP in cellular physiology.

References

  • Garthwaite, J., Southam, E., & Boulton, C. L. (1995). A novel and selective inhibitor of nitric oxide-sensitive guanylyl cyclase: 1H-o[10][11][12]xadiazolo[4,3-a]quinoxalin-1-one. European journal of pharmacology, 294(1), 319-322. [Link]

  • Schrammel, A., Behrends, S., Schmidt, K., Koesling, D., & Mayer, B. (1996). Characterization of 1H-o[10][11][12]xadiazolo[4,3-a]quinoxalin-1-one as a heme-site inhibitor of nitric oxide-sensitive guanylyl cyclase. Molecular pharmacology, 50(1), 1-5. [Link]

  • Zhao, Y., Brandish, P. E., Ballou, D. P., & Marletta, M. A. (2000). A molecular basis for nitric oxide sensing by soluble guanylate cyclase. Proceedings of the National Academy of Sciences, 97(20), 10958-10963. [Link]

  • Biskup, C., Kusch, J., Schulz, E., Nache, V., Schwede, F., Lehmann, F., ... & Benndorf, K. (2007). Relating ligand binding to activation gating in CNGA2 channels. Nature, 446(7134), 440-443. [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-[DY-547]-AET-cGMP. Retrieved from [Link]

  • Honda, A., Adams, S. R., Sawyer, C. L., Lev-Ram, V., Tsien, R. Y., & Dostmann, W. R. (2001). A new class of cyclic GMP indicators, based on Förster resonance energy transfer, for real-time imaging in single living cells. Proceedings of the National Academy of Sciences, 98(5), 2437-2442. [Link]

  • Sato, M., Hida, N., Umezawa, Y., & Ozawa, T. (2005). Fluorescent indicators for cyclic GMP based on cyclic GMP-dependent protein kinase and green fluorescent proteins. Analytical chemistry, 77(15), 4751-4757. [Link]

  • Dyomics. (n.d.). DY-547. Retrieved from [Link]

  • Söderling, S. H., & Beavo, J. A. (2000). Regulation of cAMP and cGMP signaling: new phosphodiesterases and new functions. Current opinion in cell biology, 12(2), 174-179. [Link]

  • Nikolaev, V. O., Bünemann, M., Hein, L., Hannawacker, A., & Lohse, M. J. (2004). A novel fluorescence resonance energy transfer-based biosensor for cyclic GMP. Journal of Biological Chemistry, 279(36), 37215-37218. [Link]

  • Matsuda, T., Tani, T., & Nagai, T. (2016). Generation of a cGMP Indicator with an Expanded Dynamic Range by Optimization of Amino Acid Linkers between a Fluorescent Protein and PDE5α. ACS sensors, 1(12), 1391-1397. [Link]

  • Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488-520. [Link]

  • Molecular Devices. (n.d.). Stable Fluorescence Assay for Measuring Cyclic GMP. Retrieved from [Link]

  • Wei, J. Y., Cohen, E. D., & Genieser, H. G. (1996). Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel. Journal of General Physiology, 107(3), 375-385. [Link]

  • Maurice, D. H., Ke, H., Ahmad, F., Wang, Y., Chung, J., & Manganiello, V. C. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature reviews. Drug discovery, 13(4), 290-314. [Link]

  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]

  • Maruyama, T., Gomi, H., & Kengaku, M. (2014). Comparison of the sequence-dependent fluorescence of the cyanine dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on single-stranded DNA. PloS one, 9(1), e85237. [Link]

  • FluoroFinder. (n.d.). Dyomics 547 Dye Profile. Retrieved from [Link]

  • Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Mammalian cyclic nucleotide phosphodiesterases: molecular mechanisms and physiological functions. Physiological reviews, 91(2), 651-690. [Link]

  • BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]

  • Russwurm, M., & Koesling, D. (2019). Comparison of different measurement methods of cGMP. Journal of translational medicine, 17(2), 1-2. [Link]

  • Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., ... & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature methods, 12(3), 244-250. [Link]

  • Gatterdam, V., Stoess, A., & Tinnefeld, P. (2011). New ways to super-resolution: reversible chemical reactions control fluorescent states. GIT Laboratory Journal, 15(5), 24-25. [Link]

  • Sintim, H. O. (2017). Targeting c-di-GMP signaling, biofilm formation, and bacterial motility with small molecules. In Methods in molecular biology (pp. 531-556). Humana Press, New York, NY. [Link]

  • Atwal, H., Singh, P., & Cheema, R. S. (2018). Effect of different concentration of 8-Br-cGMP (an analogue of cGMP) on acrosome reaction. Indian Journal of Animal Research, 52(1), 116-119. [Link]

  • FluoroFinder. (2022, February 1). Designing a Fluorescence Microscopy Experiment. Retrieved from [Link]

  • Jenal, U., Reinders, A., & Lori, C. (2017). Cyclic di-GMP: second messenger extraordinaire. Nature Reviews Microbiology, 15(5), 271-284. [Link]

  • Bio-Rad. (n.d.). Controls for Flow Cytometry. Retrieved from [Link]

  • Wang, B., Zhang, X., Li, Y., Yin, D., & Han, Y. (2024). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. Molecules, 29(9), 1993. [Link]

  • Synthego. (n.d.). Trusted cGMP Manufacturing & Quality. Retrieved from [Link]

  • Food and Drug Administration. (2022). Alternative or Streamlined Mechanisms for Complying With the Current Good Manufacturing Practice Requirements for Combination Products; List Under the 21st Century Cures Act. Federal Register, 87(176), 56006-56010. [Link]

  • Bigger, B. W., Jones, S. A., & Wynn, R. F. (2018). Design and validation of a GMP stem cell manufacturing protocol for MPSII hematopoietic stem cell gene therapy. Molecular Therapy-Methods & Clinical Development, 9, 239-249. [Link]

  • Applied StemCell. (n.d.). cGMP Cell Therapy Manufacturing Services. Retrieved from [Link]

  • Gamm, D. M., & Meyer, J. S. (2025). Developing a cGMP compliant method for the production of retinal organoids for cell therapy applications. Investigative Ophthalmology & Visual Science, 66(6), 4845-4845. [Link]

  • Yposkesi. (2022). Platform optimization for efficient AAV purification: insights from a CDMO. Cell & Gene Therapy Insights, 8(1), 1-14. [Link]

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Comparative Guide: 8-DY547-cGMP vs. Fluorescent cGMP Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-DY547-cGMP represents a significant evolution in cyclic nucleotide imaging, specifically engineered to overcome the photophysical limitations of first-generation green fluorescent probes (e.g., 8-Fluo-cGMP, 8-NBD-cGMP).[1] By utilizing the DY-547 chromophore (spectrally similar to Cy3), this probe offers a red-shifted excitation/emission profile (557/574 nm) , superior photostability, and high quantum yield.[1]

Its primary utility lies in Confocal Patch-Clamp Fluorometry (PCF) and Fluorescence Polarization (FP) assays, where it serves as a robust, non-hydrolyzable tracer or channel activator.[1] Unlike MANT-cGMP, which is the standard for enzymatic hydrolysis kinetics, 8-DY547-cGMP is optimized for binding stoichiometry and localization studies in systems with high background autofluorescence.[1]

Technical Profile: 8-DY547-cGMP

Chemical Identity & Mechanism[1]
  • Core Structure: Cyclic guanosine monophosphate (cGMP) modified at the 8-position of the guanine ring via an aminoethylthio (AET) spacer.[1]

  • Fluorophore: DY-547 (Cyanine-3 derivative).[1]

  • Binding Mode: The 8-position modification generally preserves affinity for cGMP-gated (CNG) channels and Protein Kinase G (PKG), while often rendering the molecule resistant to rapid hydrolysis by phosphodiesterases (PDEs).[1]

Optical Properties
PropertyValueSignificance
Excitation Max 557 nmExcitable by standard 543 nm (HeNe) or 561 nm (DPSS) lasers.[1]
Emission Max 574 nmOrange-Red emission minimizes overlap with cellular autofluorescence (usually green).[1]
Extinction Coeff. ~150,000

Extremely bright; ~2x brighter than Fluorescein (

).[1]
Quantum Yield High (>0.1 in PBS)Excellent signal-to-noise ratio for single-molecule or low-concentration detection.[1]
Solubility Water/PBS solubleCompatible with physiological buffers without DMSO artifacts.[1]

Comparative Analysis: Selecting the Right Probe

The choice of fluorescent cGMP analog depends entirely on the experimental question: Localization/Binding vs. Enzymatic Turnover .

Table 1: 8-DY547-cGMP vs. Leading Alternatives[1]
Feature8-DY547-cGMP 8-Fluo-cGMP MANT-cGMP 8-NBD-cGMP
Primary Application CNG Channel Gating (PCF) , FP Binding AssaysLegacy Imaging, General BindingPDE Enzymatic Assays (Hydrolysis)Solvatochromic Binding Assays
Spectral Class Red (Cy3-like) Green (Fluorescein)UV/BlueGreen/Yellow
Photostability High Low (Rapid Bleaching)ModerateLow
pH Sensitivity Insensitive High (Quenched < pH 7)ModerateLow
PDE Stability High (Resistant) Moderate/ResistantSubstrate (Hydrolyzable) Moderate
Autofluorescence Negligible High BackgroundHigh (UV excitation)Moderate
Detailed Comparison
1. Vs. 8-Fluo-cGMP (Fluorescein)[1][2][3]
  • The Problem with Fluo: Fluorescein is notoriously pH-sensitive (pKa ~6.[1]4) and photobleaches rapidly under intense illumination (e.g., confocal microscopy).[1]

  • The DY-547 Advantage: 8-DY547-cGMP is pH-stable and withstands the high laser power required for Confocal Patch-Clamp Fluorometry (PCF) , allowing researchers to correlate ligand binding (fluorescence) with channel opening (current) in real-time without signal degradation.[1]

2. Vs. MANT-cGMP
  • The Mechanism Gap: MANT-cGMP is a substrate for PDEs.[1] Its fluorescence decreases/shifts upon hydrolysis, making it the gold standard for measuring PDE activity kinetics.

  • The DY-547 Distinction: 8-DY547-cGMP is typically a ligand/tracer.[1] It is designed to bind and stay bound.[1] Do not use 8-DY547-cGMP to measure PDE hydrolysis rates directly; use it to map where cGMP receptors are located or to compete against unlabeled cGMP in polarization assays.[1]

Visualizing the Workflow

Decision Matrix: Choosing a cGMP Probe

cGMP_Probe_Selection Start Experimental Goal Q1 Are you measuring PDE Enzyme Activity? Start->Q1 Yes_PDE Use MANT-cGMP Q1->Yes_PDE Yes (Kinetics) No_PDE Are you Imaging or Measuring Binding? Q1->No_PDE No Q2 Is the sample highly autofluorescent (e.g., tissue, serum)? No_PDE->Q2 Yes_Auto Use 8-DY547-cGMP (Red-Shifted, High Signal) Q2->Yes_Auto Yes No_Auto Do you need solvatochromism (Environment sensitivity)? Q2->No_Auto No Yes_Solva Use 8-NBD-cGMP No_Auto->Yes_Solva Yes No_Solva Use 8-Fluo-cGMP (Legacy/Cost) No_Auto->No_Solva No

Figure 1: Decision tree for selecting the appropriate fluorescent cGMP analog based on experimental constraints.

Experimental Protocols

Protocol A: Confocal Patch-Clamp Fluorometry (PCF)

Application: Correlating cGMP binding stoichiometry with CNG channel activation. Source Logic: Based on the methodology established by Biskup et al. (Nature, 2007).[1][4]

Materials:

  • Probe: 8-DY547-cGMP (Biolog Cat. No. D 224).

  • System: Confocal microscope synchronized with a patch-clamp amplifier.

  • Expression System: Xenopus oocytes or HEK293 cells expressing CNGA2 channels.[1]

Step-by-Step:

  • Preparation: Excise an "inside-out" patch from the cell membrane.[1] This exposes the intracellular ligand-binding domain of the CNG channels to the bath solution.[1]

  • Perfusion: Continuously perfume the patch with a control solution.[1]

  • Activation: Switch to a solution containing 1 µM to 10 µM 8-DY547-cGMP .

    • Note: The 8-DY547 analog typically activates CNG channels with similar potency (

      
      ) to native cGMP.[1]
      
  • Simultaneous Recording:

    • Electrical: Record the macroscopic current (

      
      ) via the patch-clamp amplifier.
      
    • Optical: Excite the patch with a 543 nm laser. Record fluorescence emission (

      
      ) from the dome of the patch.
      
  • Analysis: Plot

    
     (binding) vs. 
    
    
    
    (gating).[1]
    • Result: 8-DY547-cGMP allows the observation that binding is cooperative and precedes the full opening of the pore.[1]

Protocol B: Fluorescence Polarization (FP) Binding Assay

Application: High-Throughput Screening (HTS) for cGMP competitors or PDE inhibitors (indirectly).[1]

Principle: 8-DY547-cGMP (Tracer) binds to a large receptor (Antibody or PKG).[1]

  • Bound State: Slow rotation

    
    High Polarization (mP) .
    
  • Free State: Fast rotation

    
    Low Polarization (mP) .[1]
    
  • Competition: Unlabeled cGMP displaces the tracer

    
     FP decreases.
    

Step-by-Step:

  • Reagent Setup:

    • Tracer: Dilute 8-DY547-cGMP to ~5 nM in Assay Buffer (PBS + 0.1% BSA).

    • Receptor: cGMP-specific antibody or purified PKG regulatory domain.[1]

  • Plate Setup (384-well black plate):

    • Add 10 µL of Test Compound (or cGMP standard).[1]

    • Add 10 µL of Receptor solution.[1]

    • Add 10 µL of Tracer (8-DY547-cGMP).[1]

  • Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.

  • Read: Measure Fluorescence Polarization.

    • Excitation: 530–550 nm.[1]

    • Emission: 570–590 nm.[1]

  • Data Calculation:

    
    [1]
    
    • Advantage:[1][5][6] The red-shifted emission of DY-547 reduces interference from library compounds that often fluoresce in the green (fluorescein) channel.[1]

Mechanistic Visualization

CNG Channel Activation by 8-DY547-cGMP

CNG_Activation Ligand 8-DY547-cGMP (Ligand) Receptor CNG Channel (Closed) Ligand->Receptor Binding Complex Ligand-Channel Complex (Fluorescent) Receptor->Complex Conformational Change OpenChannel Channel Pore Opens (Conducting) Complex->OpenChannel Gating Signal Ion Current (I) + Red Fluorescence (F) OpenChannel->Signal Simultaneous Detection

Figure 2: Mechanism of action for 8-DY547-cGMP in Confocal Patch-Clamp Fluorometry.[1] The probe serves dual roles: channel activator and optical reporter.[1][7]

References

  • Biskup, C., et al. (2007).[1][4] Relating ligand binding to activation gating in CNGA2 channels.[1][4] Nature, 446, 440–443.[4] Link[1]

  • Biolog Life Science Institute. (n.d.).[1][3] 8-[DY-547P1]-AET-cGMP Product Information (Cat. No. D 224). Retrieved from Biolog.de.[1][3] Link

  • Koutalos, Y., et al. (1995).[1][2] Cyclic GMP diffusion coefficient in rod photoreceptor outer segments. Biophysical Journal, 68(1), 373–382.[1][2] Link

  • Cayman Chemical. (n.d.).[1] 8-DY547-cGMP Product Insert. Link

Sources

Technical Guide: 8-DY547-cGMP vs. FlincG3 for cGMP Signaling Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of 8-DY547-cGMP over FlincG3 Content Type: Publish Comparison Guide

Executive Summary

In the landscape of cyclic nucleotide signaling research, the quantification of cGMP dynamics is pivotal for understanding pathways involving Nitric Oxide (NO), Natriuretic Peptides (NPs), and Phosphodiesterases (PDEs). While genetically encoded sensors like FlincG3 have revolutionized live-cell imaging, they introduce variables related to expression levels, pH sensitivity, and buffering capacity.

8-DY547-cGMP , a fluorescently labeled cGMP analogue, offers a distinct set of advantages, particularly for in vitro high-throughput screening (HTS) , thermodynamic characterization , and kinetic studies of cGMP-binding proteins (e.g., CNG channels, PKG). This guide objectively analyzes the superiority of 8-DY547-cGMP in controlled biochemical environments where precision, stoichiometry, and spectral stability are paramount.

Part 1: Critical Analysis of 8-DY547-cGMP

The Molecule and Mechanism

8-DY547-cGMP (8-(2-[DY-547]-aminoethylthio)guanosine-3',5'-cyclic monophosphate) is a synthetic ligand comprising the cGMP scaffold linked to the DY-547 fluorophore (spectrally similar to Cy3).[1][2][3][4]

Unlike FlincG3, which relies on conformational changes in a protein chimera, 8-DY547-cGMP functions as a molecular tracer . It is primarily utilized in Fluorescence Polarization (FP) assays.[5]

  • Mechanism : When 8-DY547-cGMP binds to a large receptor (e.g., a PDE or CNG channel), its rotational diffusion slows, resulting in high fluorescence polarization (mP). Displacement by a competitor (e.g., a drug candidate) restores rapid tumbling, lowering mP.

  • Spectral Advantage : Excitation at ~557 nm and Emission at ~574 nm places it in the yellow-orange region, significantly reducing interference from autofluorescence common in the blue-green region (used by FlincG3/GFP).

Core Advantages Over FlincG3[3][7][8]
1. Precision in Thermodynamic Parameters (

,

,

)

FlincG3 is an intensiometric sensor.[6][7][8] Its fluorescence change (


) is non-linear and depends on the sensor's expression level relative to endogenous cGMP.
  • 8-DY547-cGMP Advantage : As a chemical probe, its concentration is strictly controlled. This allows for the precise determination of dissociation constants (

    
    ) and binding kinetics using defined stoichiometric ratios. It eliminates the "buffering effect" error where high levels of a biosensor sequester the very signaling molecule they are meant to measure.
    
2. High-Throughput Screening (HTS) Scalability

Drug discovery requires robust Z' factors and minimal well-to-well variability.

  • 8-DY547-cGMP Advantage : FP assays using this tracer are homogeneous (mix-and-read), ratiometric, and stable. They do not require cell culture maintenance, transfection optimization, or complex imaging algorithms required for FlincG3.

3. Environmental Stability

FlincG3, based on circularly permuted EGFP (cpEGFP), is sensitive to intracellular pH changes. A shift in pH can mimic or mask a cGMP response.

  • 8-DY547-cGMP Advantage : The DY-547 fluorophore is chemically stable and insensitive to physiological pH fluctuations, ensuring that signal changes are exclusively due to binding events, not environmental artifacts.

Part 2: Comparative Performance Data

The following table contrasts the operational parameters of the chemical tracer versus the biosensor.

Feature8-DY547-cGMP (Chemical Tracer)FlincG3 (Genetically Encoded Sensor)
Primary Application In vitro Binding / FP Assays / HTSLive Cell Spatiotemporal Imaging
Readout Fluorescence Polarization (mP)Fluorescence Intensity (

)
Spectral Region Yellow/Orange (Ex 557 / Em 574 nm)Green (Ex 480 / Em 510 nm)
Affinity (

/

)
Tunable (Tracer concentration dependent)Fixed (~0.89 µM) [1]
pH Sensitivity NegligibleHigh (cpEGFP based)
Setup Time Minutes (Mix & Read)Days (Transfection/Expression)
Quantification Absolute (

,

)
Relative (Arbitrary Units)
Throughput 384/1536-well capableLow/Medium (Microscopy based)

Part 3: Experimental Protocol (Self-Validating)

Protocol: High-Throughput Fluorescence Polarization Binding Assay

Objective : Determine the


 of a novel PDE inhibitor using 8-DY547-cGMP as the tracer.
Reagents
  • Assay Buffer : 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20.

  • Tracer : 8-DY547-cGMP (Stock 10 µM in DMSO).

  • Receptor : Purified cGMP-dependent protein kinase (PKG) or PDE catalytic domain.

  • Competitor : Test compound (Serial dilution).

Workflow
  • Optimization (Kd Determination) :

    • Titrate Receptor (0 to 1 µM) against fixed Tracer (5 nM).

    • Plot mP vs. [Receptor]. Determine

      
      .
      
    • Validation Step: The dynamic range (

      
      ) should be >100 mP.
      
  • Competition Assay :

    • Step 1 : Dispense 10 µL of Test Compound (serially diluted) into a black 384-well low-binding plate.

    • Step 2 : Add 10 µL of Receptor solution (at concentration =

      
       determined above).
      
    • Step 3 : Add 10 µL of 8-DY547-cGMP (Final conc. ~2-5 nM).

    • Step 4 : Incubate for 30–60 minutes at Room Temperature in the dark.

  • Measurement :

    • Read on a multi-mode plate reader (e.g., PHERAstar, EnVision).

    • Filters: Ex 540/20 nm, Em 590/20 nm.

    • Dichroic mirror: 560 nm.

  • Data Analysis :

    • Calculate mP:

      
      
      
    • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to calculate

      
      .
      

Part 4: Visualizations

Diagram 1: Mechanism of Action Comparison

This diagram illustrates the fundamental difference between the competitive displacement mechanism of the 8-DY547-cGMP assay and the conformational sensor mechanism of FlincG3.

G cluster_0 8-DY547-cGMP (FP Assay) cluster_1 FlincG3 (Biosensor) Tracer 8-DY547-cGMP (Fast Tumble) Complex Bound Complex (Slow Tumble -> High mP) Tracer->Complex + Receptor Receptor Receptor (PKG/PDE) Displaced Displaced Tracer (Fast Tumble -> Low mP) Complex->Displaced + Drug (Competition) Drug Competitor (Drug) SensorOff FlincG3 (Dim) Unbound SensorOn FlincG3 (Bright) Bound SensorOff->SensorOn + cGMP (Conformational Change) cGMP Endogenous cGMP

Caption: 8-DY547-cGMP utilizes competitive displacement (ideal for screening), whereas FlincG3 relies on conformational changes (ideal for imaging).

Diagram 2: Workflow Efficiency

Comparison of the timelines required to generate actionable data.

Workflow cluster_Dye 8-DY547-cGMP Workflow (Hours) cluster_Sensor FlincG3 Workflow (Days) D1 Prepare Reagents (15 mins) D2 Pipette Plate (30 mins) D1->D2 D3 Incubate (60 mins) D2->D3 D4 Read FP Signal (5 mins) D3->D4 S1 Cell Culture & Plating (24 Hours) S2 Transfection/Infection (24-48 Hours) S1->S2 S3 Media Change & Prep (1 Hour) S2->S3 S4 Live Cell Imaging (Hours per plate) S3->S4

Caption: The chemical tracer workflow enables rapid data acquisition suitable for screening libraries, contrasting with the multi-day preparation for biosensors.

References

  • Bhargava, Y. et al. "Improved genetically-encoded, FlincG-type fluorescent biosensors for neural cGMP imaging."[9] Frontiers in Molecular Neuroscience, 2013. Link

  • Biolog Life Science Institute.[10] "8-[DY-547]-AET-cGMP Product Information." Biolog.de. Link

  • Biskup, C. et al. "Relating ligand binding to activation gating in CNGA2 channels."[2] Nature, 2007.[2] Link

  • Lea, W. A., & Simeonov, A. "Fluorescence polarization assays in small molecule screening." Expert Opinion on Drug Discovery, 2011. Link

  • Nausch, L. W. et al. "Fluorescence polarization assay for the detection of cGMP-dependent protein kinase activators." Journal of Pharmacological and Toxicological Methods, 2008. Link

Sources

A Comparative Guide to cGMP Detection: 8-DY547-cGMP vs. FRET-Based Biosensors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, the second messenger cyclic guanosine monophosphate (cGMP) plays a pivotal role in a multitude of physiological processes, from vasodilation to phototransduction. The ability to accurately measure and visualize the spatiotemporal dynamics of cGMP in living cells is paramount for researchers in basic science and drug development. This guide provides an in-depth, objective comparison of two prominent tools for cGMP detection: the fluorescently labeled cGMP analog, 8-DY547-cGMP, and the genetically encoded Förster Resonance Energy Transfer (FRET)-based biosensors.

The Crucial Role of cGMP in Cellular Signaling

Cyclic GMP is synthesized from guanosine triphosphate (GTP) by guanylyl cyclases and acts as a key intracellular signaling molecule. Its downstream effects are mediated through the activation of cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs). Understanding the precise localization and temporal changes in cGMP concentration is essential for dissecting these signaling pathways and developing targeted therapeutics.

cluster_0 cGMP Signaling Pathway GC Guanylyl Cyclase cGMP cGMP GC->cGMP Synthesis GTP GTP GTP->GC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activation CNG Cyclic Nucleotide-Gated (CNG) Channels cGMP->CNG Gating PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degradation Cellular_Response Cellular Response (e.g., Relaxation, Ion Flux) PKG->Cellular_Response Phosphorylation CNG->Cellular_Response Ion Influx

Caption: Simplified cGMP signaling pathway.

Unveiling the Contenders: 8-DY547-cGMP and FRET Sensors

8-DY547-cGMP: The Fluorescent Analog Approach

8-DY547-cGMP is a synthetic analog of cGMP that is covalently linked to the fluorescent dye DY-547.[1][2] This approach relies on introducing the fluorescent analog into cells, where it can compete with endogenous cGMP for binding to its effector proteins. The localization and intensity of the fluorescence signal are then used to infer the distribution and relative abundance of cGMP binding sites.

FRET-Based cGMP Biosensors: The Genetically Encoded Reporters

FRET-based cGMP biosensors are genetically encoded proteins that can be expressed within cells to provide a real-time readout of cGMP concentration changes. These biosensors typically consist of a cGMP-binding domain derived from proteins like cGMP-dependent protein kinase (cGK) or phosphodiesterase 5 (PDE5), flanked by a pair of fluorescent proteins, such as a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor.[3][4] Upon cGMP binding, a conformational change in the sensor protein alters the distance or orientation between the two fluorophores, leading to a change in FRET efficiency, which can be measured as a ratiometric change in fluorescence emission.[5]

Head-to-Head Comparison: Performance and Limitations

Feature8-DY547-cGMPFRET-Based cGMP Sensors
Principle of Detection Competitive binding of a fluorescent cGMP analog.Conformational change of a genetically encoded protein upon cGMP binding, leading to a change in FRET.
Temporal Resolution Dependent on loading efficiency and diffusion; can be rapid.Excellent, allows for real-time monitoring of rapid cGMP dynamics.[6]
Spatial Resolution Limited by diffusion and potential for non-specific binding.High, can be targeted to specific subcellular compartments.[7]
Quantification Provides a relative measure of cGMP binding sites, not a direct measure of concentration.Can be calibrated to provide quantitative measurements of cGMP concentration.[8][9]
Specificity & Potential for Artifacts Potential for off-target binding and steric hindrance due to the dye. May not perfectly mimic endogenous cGMP.High specificity for cGMP. Potential for phototoxicity, photobleaching, and artifacts from overexpression.[10][11]
Cellular Perturbation Introduces an exogenous molecule that competes with endogenous cGMP, potentially altering signaling.Overexpression of the biosensor could buffer endogenous cGMP levels.[12]
Ease of Use Relatively simple to apply to cells, but loading can be challenging and variable.Requires molecular biology techniques for transfection or creation of stable cell lines.
Cost & Labor Initial cost of the compound. Can be less labor-intensive for single experiments.Higher initial investment in cloning and cell line development. More cost-effective for long-term or high-throughput studies.

Deeper Dive into the Limitations

8-DY547-cGMP: Challenges of a Synthetic Probe
  • Cell Permeability and Loading: A significant hurdle for fluorescently labeled nucleotides is their delivery into the cytoplasm of living cells. The charged phosphate group generally impedes passive diffusion across the cell membrane. While methods like microinjection or the use of membrane-permeant esters can be employed, they can be invasive or lead to incomplete and variable loading.[7]

  • Potential for Off-Target Effects and Perturbation: As an analog, 8-DY547-cGMP competes with endogenous cGMP. At high concentrations required for a detectable signal, it could act as a competitive inhibitor or activator of cGMP effectors, thereby perturbing the very signaling pathway it is intended to measure. Furthermore, the bulky DY-547 dye could cause steric hindrance, altering the binding affinity and kinetics compared to native cGMP.

  • Lack of True Quantification: The fluorescence intensity of 8-DY547-cGMP reflects the number of available binding sites it occupies, which is not a direct measure of the free cGMP concentration. This makes it difficult to perform quantitative comparisons of cGMP levels under different conditions.

FRET-Based cGMP Sensors: The Nuances of a Genetically Encoded Tool
  • Phototoxicity and Photobleaching: Like all fluorescence microscopy techniques, the use of FRET sensors is susceptible to phototoxicity and photobleaching, especially during long-term imaging experiments. The excitation light, particularly at shorter wavelengths used for CFP, can generate reactive oxygen species that are harmful to cells.[10][11]

  • Limited Dynamic Range and Sensitivity: The change in FRET signal upon cGMP binding can be modest for some sensors, which may limit the ability to detect subtle changes in cGMP concentration. While newer generations of FRET sensors have improved dynamic ranges, this remains a key parameter to consider.[12]

  • Expression Level Variability and Buffering: The expression level of the genetically encoded sensor can vary between cells, which can affect the measured FRET ratio. Furthermore, high expression levels of the biosensor can lead to a "buffering" effect, where the sensor itself sequesters a significant portion of the cellular cGMP, thereby dampening the physiological response.[12]

  • Maturation and Environmental Sensitivity of Fluorescent Proteins: The fluorescent proteins used in FRET sensors require time to mature and become fluorescent. Their fluorescence can also be sensitive to environmental factors such as pH and ion concentrations, which could introduce artifacts if not properly controlled for.[13]

Experimental Workflows and Protocols

Workflow for Using 8-DY547-cGMP

start Start cell_prep Prepare Cells (e.g., plate on coverslips) start->cell_prep loading Load Cells with 8-DY547-cGMP (e.g., microinjection, lipofection) cell_prep->loading wash Wash to Remove Extracellular Probe loading->wash stimulate Stimulate Cells (e.g., with NO donor) wash->stimulate image Image with Fluorescence Microscope (DY-547 channel) stimulate->image analyze Analyze Fluorescence Intensity and Localization image->analyze end End analyze->end

Caption: Experimental workflow for 8-DY547-cGMP.

Protocol: Live-Cell Imaging with 8-DY547-cGMP (Generalized)

Note: This is a generalized protocol. Optimal loading conditions must be determined empirically for each cell type.

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Probe Loading:

    • Microinjection: Directly inject a solution of 8-DY547-cGMP (typically in the low micromolar range) into the cytoplasm of individual cells using a micromanipulator and microinjector.

    • Lipid-Based Transfection Reagents: Encapsulate 8-DY547-cGMP within lipid vesicles according to the manufacturer's protocol and incubate with the cells.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol red-free DMEM or HBSS) to remove extracellular probe.

  • Imaging:

    • Mount the cells on a fluorescence microscope equipped with appropriate filters for the DY-547 dye (Excitation/Emission maxima ~557/574 nm).[14]

    • Acquire baseline images before stimulation.

  • Stimulation: Add the desired stimulus (e.g., a nitric oxide donor like SNAP or a guanylyl cyclase activator) to the imaging buffer and acquire a time-lapse series of images.

  • Analysis: Measure the changes in fluorescence intensity in specific cellular regions of interest over time using image analysis software.

Workflow for Using FRET-Based cGMP Sensors

start Start transfection Transfect Cells with FRET Sensor Plasmid DNA start->transfection expression Allow for Sensor Expression and Maturation (24-48h) transfection->expression cell_prep Prepare Cells for Imaging (e.g., transfer to imaging dish) expression->cell_prep image Image with FRET Microscopy Setup (CFP, YFP, and FRET channels) cell_prep->image stimulate Stimulate Cells and Acquire Time-Lapse Images image->stimulate analyze Analyze Ratiometric FRET Data (e.g., YFP/CFP ratio) stimulate->analyze end End analyze->end

Caption: Experimental workflow for FRET sensors.

Protocol: Live-Cell Imaging with a cGMP FRET Sensor (e.g., in HeLa cells)

  • Cell Culture and Transfection:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.[15]

    • Seed cells onto glass-bottom imaging dishes.

    • At 50-70% confluency, transfect the cells with a plasmid encoding the cGMP FRET biosensor using a suitable transfection reagent according to the manufacturer's protocol.[7]

  • Sensor Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression and maturation of the fluorescent proteins.

  • Imaging Preparation: Replace the culture medium with a pre-warmed, phenol red-free imaging buffer.

  • FRET Microscopy:

    • Place the imaging dish on the stage of an inverted microscope equipped for FRET imaging (e.g., with a dual-emission photometer or a filter-based system with appropriate excitation and emission filters for CFP and YFP).

    • Acquire images in three channels:

      • CFP channel (Excitation: ~430 nm, Emission: ~475 nm)

      • YFP channel (Excitation: ~500 nm, Emission: ~530 nm)

      • FRET channel (Excitation: ~430 nm, Emission: ~530 nm)

  • Data Acquisition:

    • Select a field of view with healthy, transfected cells expressing the sensor at a moderate level.

    • Acquire a baseline time-lapse of images before stimulation.

    • Add the stimulus and continue acquiring images to monitor the change in FRET.

  • Data Analysis:

    • Perform background subtraction for each channel.

    • Calculate the ratio of the FRET (or YFP) channel intensity to the CFP channel intensity for each time point in regions of interest.

    • Plot the ratiometric change over time to visualize the cGMP dynamics.

Conclusion and Recommendations

The choice between 8-DY547-cGMP and a FRET-based biosensor for cGMP detection is highly dependent on the specific research question, available resources, and the experimental system.

8-DY547-cGMP may be suitable for:

  • Endpoint assays or qualitative assessments of cGMP binding site distribution.

  • Experiments where genetic modification of the cells is not feasible.

  • Initial exploratory studies due to its relative ease of application (if loading is successful).

FRET-based cGMP sensors are the preferred choice for:

  • Real-time, quantitative measurements of cGMP dynamics in living cells.

  • Studies requiring high spatial resolution and the ability to target sensors to specific subcellular compartments.

  • Long-term or high-throughput screening applications where stable cell lines can be generated.

For researchers aiming to unravel the intricate spatiotemporal dynamics of cGMP signaling with high fidelity, FRET-based biosensors offer a powerful and versatile toolkit. While their implementation requires an initial investment in molecular biology and advanced microscopy, the richness and quantitative nature of the data they provide are often unparalleled. Fluorescent analogs like 8-DY547-cGMP can still serve as valuable tools in specific contexts, but their limitations regarding cellular perturbation and quantification must be carefully considered when interpreting the results.

References

  • Bjerke, M., et al. (2010). Retained sensitivity to cytotoxic pyrimidine nucleoside analogs in thymidine kinase 2 deficient human fibroblasts. [Source details not fully available in search results]
  • Braun, L. J., et al. (2021). Advancements in a FRET Biosensor for Live-Cell Fluorescence-Lifetime High-Throughput Screening of Alpha-Synuclein. Taylor & Francis.
  • Broussard, J. A., et al. (2013). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt.
  • Calamera, G., et al. (2019). FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons.
  • Chen, T. W., et al. (2013). Ultrasensitive fluorescent proteins for imaging neuronal activity.
  • Diamond, M. I. (n.d.). Using FRET-Based Biosensor Cells to Study the Seeding Activity of Tau and α-Synuclein. [Source details not fully available in search results]
  • Dyomics. (n.d.). DY-547 Dye Profile. FluoroFinder. Retrieved from [Link]

  • Hancock-Cerutti, W., & De Camilli, P. (2022). Cell culture, transfection, and imaging. Protocols.io.
  • Kardash, E., et al. (2011). Imaging protein activity in live embryo using fluorescence resonance energy transfer biosensors.
  • Komatsu, N., et al. (2011). Development of an optimized backbone of FRET biosensors for kinases and GTPases. Molecular Biology of the Cell, 22(23), 4647-4656.
  • Kremser, M., et al. (2019). Comparison of different measurement methods of cGMP.
  • Lesiak, L., et al. (2023). A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles. bioRxiv.
  • Miyawaki, A., et al. (2012). Genetically encoded fluorescent probes for the observation of biological functions in living cells. Annual Review of Biochemistry, 81, 357-379.
  • Nikolaev, V. O., et al. (2006). A new generation of FRET-based sensors for quantitative real-time cGMP imaging in living cells. Journal of Biological Chemistry, 281(48), 37215-37221.
  • Thunemann, M., et al. (2013). Transgenic mice for cGMP imaging.
  • van der Krogt, G. N., et al. (2008). A quantitative protocol for intensity-based live cell FRET imaging. University of Cambridge.
  • Wiedenmann, J., et al. (2009). Fluorescent proteins for live cell imaging: opportunities, limitations, and challenges. IUBMB Life, 61(11), 1029-1042.
  • Wu, P., et al. (1990). Base stacking and unstacking as determined from a DNA decamer containing a fluorescent base. Biochemistry, 29(27), 6508-6514.
  • Addgene. (n.d.). Tips for Using FRET in Your Experiments. Retrieved from [Link]

  • Biocompare. (2020). A Buyer's Guide to Live-Cell Imaging. Retrieved from [Link]

  • ibidi. (n.d.). Live Cell Imaging | Experiment Requirements. Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Basics of FRET Microscopy. Retrieved from [Link]

  • Zamann Pharma Support. (2026). GMP vs cGMP: Inspection Differences and Compliance Impact in 2026. Retrieved from [Link]

Sources

A Researcher's Guide to Assessing the Specificity of 8-DY547-cGMP, a Fluorescent cGMP Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, second messengers like cyclic guanosine monophosphate (cGMP) play a pivotal role in a myriad of physiological processes, from vasodilation to phototransduction[1][2]. To dissect these pathways, researchers increasingly rely on fluorescently labeled analogs like 8-DY547-cGMP. This guide provides a comprehensive overview of the known performance of 8-DY547-cGMP and, more importantly, equips researchers with the experimental framework to determine its cross-reactivity with other nucleotides, ensuring data integrity and interpretation.

The Imperative of Selectivity in Fluorescent Nucleotide Probes

The utility of any fluorescent analog hinges on its ability to faithfully mimic the endogenous molecule without introducing significant off-target effects. High specificity is paramount; a probe that interacts with other nucleotides, such as cyclic adenosine monophosphate (cAMP), adenosine triphosphate (ATP), or guanosine triphosphate (GTP), can lead to confounding results and misinterpretation of signaling events. For instance, cGMP and cAMP often orchestrate opposing physiological effects, and their signaling pathways are tightly regulated by distinct families of phosphodiesterases (PDEs)[3]. Therefore, a fluorescent cGMP analog that also binds to cAMP-dependent pathways would be of limited experimental value.

8-DY547-cGMP: A Potent Activator of cGMP-Gated Channels

8-DY547-cGMP is a fluorescently-labeled cGMP derivative utilized in the study of cGMP-mediated signaling, particularly in the context of cyclic nucleotide-gated (CNG) ion channels[4][5]. Seminal work has demonstrated that 8-DY547-cGMP is a potent activator of homotetrameric olfactory-type CNGA2 channels, enabling simultaneous measurement of ligand binding and channel activation[5]. This research highlighted that at low concentrations (< 1 µM), steady-state binding of 8-DY547-cGMP was greater than steady-state activation, while the inverse was true at higher concentrations[5]. This characteristic makes it a valuable tool for detailed kinetic studies of CNG channel gating.

While its efficacy in activating CNG channels is established, comprehensive, publicly available data on its cross-reactivity with a wide range of other nucleotides is limited. This guide, therefore, provides a robust, generalized protocol for researchers to independently assess the specificity of 8-DY547-cGMP in their experimental systems.

Experimental Guide: Quantifying Cross-Reactivity via Fluorescence Polarization

To ascertain the specificity of 8-DY547-cGMP, a competitive binding assay using fluorescence polarization (FP) is a highly effective method[6][7][8][9][10]. This technique measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. In a competitive format, an unlabeled nucleotide will displace the fluorescent analog from its binding protein, leading to a decrease in fluorescence polarization.

Key Reagents and Equipment:
  • 8-DY547-cGMP

  • Competitor Nucleotides: cGMP (as a positive control), cAMP, ATP, GTP, and other relevant analogs.

  • Binding Partner: A purified cGMP-binding protein, such as Protein Kinase G (PKG) or the cyclic nucleotide-binding domain (CNBD) of a CNG channel[1][11][12][13].

  • Assay Buffer: e.g., Tris-HCl buffer with appropriate salt concentrations and additives to ensure protein stability.

  • Microplate Reader: Equipped with fluorescence polarization capabilities, with appropriate excitation and emission filters for the DY-547 fluorophore (excitation ~557 nm, emission ~574 nm).

  • Low-binding, black microplates.

Experimental Workflow:

The following diagram illustrates the workflow for the competitive binding assay:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare serial dilutions of competitor nucleotides add_reagents Add protein, 8-DY547-cGMP, and competitor nucleotide to microplate wells reagent_prep->add_reagents protein_prep Prepare a solution of the cGMP-binding protein protein_prep->add_reagents probe_prep Prepare a solution of 8-DY547-cGMP probe_prep->add_reagents incubate Incubate to reach binding equilibrium add_reagents->incubate read_plate Measure fluorescence polarization incubate->read_plate plot_data Plot polarization vs. log[competitor] read_plate->plot_data calc_ic50 Calculate IC50 values for each competitor plot_data->calc_ic50 compare Compare IC50 values to determine cross-reactivity calc_ic50->compare

Caption: Workflow for determining the cross-reactivity of 8-DY547-cGMP.

Step-by-Step Protocol:
  • Determine the Optimal Concentration of the Binding Partner:

    • Perform a saturation binding experiment by titrating the cGMP-binding protein against a fixed, low concentration of 8-DY547-cGMP (e.g., 1-10 nM).

    • Plot the change in millipolarization (mP) units against the protein concentration.

    • Select a protein concentration that gives approximately 50-80% of the maximal binding signal for subsequent competitive assays. This ensures a robust signal window for displacement.

  • Prepare Competitor Nucleotide Dilutions:

    • Create a serial dilution series for each nucleotide to be tested (cGMP, cAMP, ATP, GTP, etc.). The concentration range should be wide enough to generate a full sigmoidal competition curve (e.g., from 1 pM to 1 mM).

  • Set up the Competition Assay Plate:

    • To each well of a black, low-binding microplate, add:

      • The optimized concentration of the cGMP-binding protein.

      • The fixed concentration of 8-DY547-cGMP.

      • The serially diluted competitor nucleotides.

    • Include control wells:

      • No competitor: Protein + 8-DY547-cGMP (represents 100% binding).

      • No protein: 8-DY547-cGMP only (represents 0% binding).

      • Buffer only: For background subtraction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

    • Measure the fluorescence polarization on a compatible microplate reader.

Data Analysis and Interpretation:
  • Plot the Data: For each competitor nucleotide, plot the fluorescence polarization signal (in mP) against the logarithm of the competitor concentration. The resulting curve should be sigmoidal.

  • Calculate IC50 Values: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the concentration of the competitor nucleotide that displaces 50% of the bound 8-DY547-cGMP (the IC50 value).

  • Determine Cross-Reactivity: The cross-reactivity of a given nucleotide relative to cGMP can be calculated using the following formula:

    % Cross-reactivity = (IC50 of cGMP / IC50 of test nucleotide) x 100

Expected Outcomes and Data Presentation

The results from this experimental approach will allow for a quantitative comparison of the binding affinity of various nucleotides to the chosen cGMP-binding protein in competition with 8-DY547-cGMP. The data can be effectively summarized in a table as shown below.

Competitor NucleotideIC50 (µM)% Cross-Reactivity (relative to cGMP)
cGMPExperimental Value100%
cAMPExperimental ValueCalculated Value
ATPExperimental ValueCalculated Value
GTPExperimental ValueCalculated Value
Other NucleotidesExperimental ValueCalculated Value

A high IC50 value for a given nucleotide indicates low binding affinity and therefore low cross-reactivity. Ideally, the IC50 values for nucleotides other than cGMP should be several orders of magnitude higher than that of cGMP itself, resulting in very low percentage cross-reactivity.

The cGMP Signaling Pathway

To provide context for these experiments, the following diagram illustrates the central role of cGMP in cellular signaling.

G cluster_activation Signal Activation cluster_synthesis cGMP Synthesis cluster_effects Downstream Effects cluster_degradation cGMP Degradation NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates NP Natriuretic Peptides pGC Particulate Guanylyl Cyclase (pGC) NP->pGC activates cGMP cGMP sGC->cGMP synthesizes from pGC->cGMP synthesizes from GTP GTP GTP->sGC GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG activates CNG CNG Channels cGMP->CNG activates PDE_reg PDEs (regulated by cGMP) cGMP->PDE_reg regulates PDEs Phosphodiesterases (PDEs) cGMP->PDEs hydrolyzed by Physiological_Response Physiological Response PKG->Physiological_Response CNG->Physiological_Response PDE_reg->Physiological_Response GMP 5'-GMP PDEs->GMP

Sources

Quantitative Comparison of Genetically Encoded cGMP Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, quantitative comparison of cGMP probes, designed for researchers requiring high-fidelity spatiotemporal data.

Executive Summary & Core Directive

The selection of a cGMP probe is not a "one-size-fits-all" decision; it is a trade-off between sensitivity (affinity), dynamic range (signal-to-noise), and kinetics (temporal resolution). This guide categorizes probes into two primary architectures—FRET-based and Single-Fluorescent Protein (FP) —and provides the experimental data necessary to match the sensor to your specific biological model (e.g., low-cGMP cardiomyocytes vs. high-cGMP smooth muscle cells).

Mechanistic Architectures

Understanding the mechanism is prerequisite to interpreting the data.

FRET-Based Sensors (e.g., cGi, cGES-DE5)[1]
  • Mechanism: Rely on a conformational change in a cGMP-binding domain (usually from PKG or PDE) sandwiched between a donor (e.g., CFP/Turquoise) and an acceptor (e.g., YFP/Venus).[1][2] cGMP binding alters the distance/orientation, changing FRET efficiency.[2][3]

  • Pros: Ratiometric readout cancels out artifacts (expression level, focus drift); generally higher affinity.

  • Cons: Uses significant spectral bandwidth (two channels), limiting multiplexing; slower kinetics than single-FPs.

Single-FP Sensors (e.g., FlincG, cGull)[5]
  • Mechanism: A circularly permuted FP (cpGFP or cpRFP) is fused to a cGMP-binding domain. Ligand binding modulates the chromophore environment, changing fluorescence intensity.[4]

  • Pros: High dynamic range; fast kinetics; single channel allows multiplexing (e.g., with Ca2+ dyes).

  • Cons: Intensiometric (sensitive to expression levels/movement); often pH sensitive.

ProbeMechanisms cluster_FRET FRET-Based Mechanism cluster_SFP Single-FP Mechanism FRET_Off No cGMP (High FRET) FRET_On cGMP Bound (Low FRET) FRET_Off->FRET_On Conformational Change SFP_Off No cGMP (Dim) SFP_On cGMP Bound (Bright) SFP_Off->SFP_On Chromophore Protonation

Figure 1: Mechanistic distinction between ratiometric FRET sensors (conformational distance change) and intensiometric Single-FP sensors (brightness modulation).

Quantitative Comparison Matrix

The following data aggregates findings from key comparative studies (Thunemann et al., Russwurm et al., Nausch et al.).

Probe NameTypeAffinity (

)
Dynamic RangeKinetics (

)
Key FeatureBest Application
cGi-500 FRET~500 nM~60% (

)
ModerateBalanced affinity/rangeGeneral purpose (VSMCs)
cGES-DE5 FRET~1.5 µM~40% (

)
SlowHigh specificityHigh-cGMP cells (NO-stimulated)
Red cGES-DE5 FRET~40 nMLowSlowExtreme AffinityTrace cGMP detection (Neurons)
FlincG3 Single-FP~0.9 µM~200-300% (

)
Fast (<100ms)High Speed, Blue-GreenFast signaling events (Neurons)
Green cGull Single-FP~1.1 µM~750% (

)
ModerateMassive Dynamic RangeHigh signal-to-noise reqs
Red cGull Single-FP~0.33 µM~600% (

)
ModerateRed-shiftedMultiplexing with Green sensors
Critical Analysis: Sensitivity vs. Saturation
  • The "Affinity Trap": A probe with a

    
     of 40 nM (Red cGES-DE5) is excellent for detecting basal cGMP changes but will saturate instantly  upon NO stimulation (often >10 µM cGMP).
    
  • The "Speed Trap": FRET probes often exhibit slower off-rates. For capturing millisecond-scale synaptic cGMP bursts, FlincG3 is superior despite its lower affinity.

Experimental Protocols (Self-Validating Systems)

In Vitro Calibration (Lysate Method)

Purpose: To determine the exact


 and dynamic range in your specific optical setup.
  • Expression: Transfect HEK293T cells with the probe plasmid. Harvest after 24-48h.

  • Lysis: Lyse cells in ICB Buffer (10 mM NaCl, 135 mM KCl, 10 mM HEPES, 2 mM MgCl2, pH 7.3). Crucial: Do not use phosphate buffers if using purified proteins, as phosphate can inhibit some cyclase activities, though less critical for simple probe calibration.

    • Validation Step: Add protease inhibitors to prevent degradation of the sensor.

  • Standard Curve Preparation: Prepare 11 cGMP standards ranging from 0 nM to 100 µM (log scale) in ICB Buffer.

  • Measurement:

    • Aliquot 90 µL of lysate into a 96-well black plate.

    • Record Baseline (

      
       or 
      
      
      
      ).
    • Add 10 µL of 10x cGMP standard.

    • Record Final (

      
       or 
      
      
      
      ).
  • Analysis: Fit data to the Hill Equation:

    
    .
    
Live-Cell Imaging Workflow

Purpose: Spatiotemporal monitoring of cGMP.

  • Transfection: Use viral transduction (AAV/Lenti) for primary cells (cardiomyocytes/neurons) to ensure uniform expression.

  • Buffering: Use HEPES-buffered saline imaging buffer.

    • Critical Control:pH Stability. Single-FP sensors (FlincG) are pH-sensitive.[5][6][7] Perform a control run with a pH-insensitive dye or clamp intracellular pH to verify signal is not a pH artifact.

  • Acquisition:

    • FRET: Excite Donor (430-440nm). Acquire Donor Emission (470-490nm) and Acceptor Emission (530-550nm). Calculate Ratio (

      
      ).
      
    • Single-FP: Excite at peak (e.g., 480nm for FlincG). Acquire Emission.[2][8][4]

  • Stimulation & Validation:

    • Add IBMX (100 µM) to block PDE activity (Positive Control - raises baseline).

    • Add ODQ (10 µM) to inhibit sGC (Negative Control - blocks NO response).

Biological Context & Pathway Visualization[5]

To interpret probe data, one must map the probe's


 to the signaling node being interrogated.

cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble GC (Cytosolic) NO->sGC Activates NP Natriuretic Peptides (ANP/BNP) pGC Particulate GC (Membrane) NP->pGC Activates cGMP cGMP Pool sGC->cGMP High Burst pGC->cGMP Localized PKG PKG (Kinase) cGMP->PKG PDE PDEs (Degradation) cGMP->PDE Hydrolysis CNG CNG Channels cGMP->CNG PDE->cGMP Feedback

Figure 2: cGMP Signaling Topology. Note that sGC activation typically generates global, high-concentration bursts (best for cGES-DE5/FlincG), while pGC generates membrane-confined pools (best for membrane-targeted probes).

References

  • Russwurm, M., et al. (2007).[9] Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach. Biochemical Journal. Link

  • Nausch, L. W., et al. (2008). Fluorescence indicators for cGMP based on cyclic nucleotide-gated ion channels and green fluorescent proteins. PNAS. Link

  • Thunemann, M., et al. (2013).[5] Transgenic Mice for cGMP Imaging.[10][2][3][9] Circulation Research. Link

  • Bhargava, Y., et al. (2013). Improved genetically-encoded, FlincG-type fluorescent biosensors for neural cGMP imaging.[5] Frontiers in Molecular Neuroscience. Link

  • Harada, K., et al. (2017). Generation of a cGMP Indicator with an Expanded Dynamic Range by Optimization of Amino Acid Linkers. ACS Sensors. Link

Sources

Advanced Calibration Guide: 8-DY547-cGMP in Competitive Binding & Displacement Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calibrating 8-DY547-cGMP Fluorescence to cGMP Concentration Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Red-Shift Advantage

In the quantification of cyclic guanosine monophosphate (cGMP), the choice of tracer defines the assay's dynamic range and resistance to interference. 8-DY547-cGMP represents a second-generation fluorescent conjugate that addresses the critical signal-to-noise limitations of traditional Fluorescein-based ligands.[1]

While Fluorescein-cGMP (8-Fluo-cGMP) suffers from overlap with the autofluorescence of small molecule libraries and biological media (blue/green region), 8-DY547-cGMP operates in the yellow-orange spectrum (


).[1] This spectral shift significantly improves Z' factors in high-throughput screening (HTS) for Phosphodiesterase (PDE) or Guanylyl Cyclase (GC) activity.[1]

This guide details the calibration of 8-DY547-cGMP fluorescence to cGMP concentration using a Fluorescence Polarization (FP) competitive displacement framework.[1]

Comparative Analysis: 8-DY547-cGMP vs. Alternatives

The following table contrasts 8-DY547-cGMP with the industry-standard Fluorescein conjugate and the legacy radioactive method.

Feature8-DY547-cGMP (Recommended)Fluorescein-cGMP (Standard)

H-cGMP
(Legacy)
Excitation/Emission 557 nm / 574 nm (Orange)494 nm / 517 nm (Green)N/A (Radioactive Decay)
Interference Low: Bypasses common autofluorescence (e.g., flavins, serum).[1]High: Overlaps with library compounds and plasma.None: No optical interference.
Assay Window (mP) High dynamic range (

mP > 150).[1]
Moderate; often compressed by background.N/A (Scintillation counts).[1]
Photostability High (DY-547 is robust).[1]Low (Prone to photobleaching).[1]Infinite (until decay).[1]
Safety/Disposal Standard chemical waste.Standard chemical waste.High Reg: Radioactive waste protocols.
Primary Use Case Robust HTS, lysate-based assays.[1]Academic/Clean buffer assays.Ultra-high sensitivity reference.

Mechanism of Action: Competitive Fluorescence Polarization

To calibrate fluorescence to cGMP concentration, one does not measure cGMP directly. Instead, one measures the displacement of the 8-DY547-cGMP tracer from a cGMP-specific antibody or receptor (e.g., PKG or CNG channel).[1]

  • High Polarization (High mP): Tracer is bound to the large receptor.[1] Rotation is slow.[2]

  • Low Polarization (Low mP): Unlabeled cGMP (analyte) displaces the tracer.[1] The free tracer rotates rapidly.[2]

Visualization: The Competitive Displacement Pathway

G Receptor Receptor/Ab (High MW) Complex Receptor-Tracer Complex (High mP) Receptor->Complex + Tracer Tracer 8-DY547-cGMP (Tracer) Tracer->Complex Displaced Free Tracer (Low mP) Complex->Displaced + cGMP (Competition) BoundAnalyte Receptor-cGMP Complex Analyte Free cGMP (Analyte) Analyte->BoundAnalyte Binds Receptor

Caption: Competitive displacement mechanism. Unlabeled cGMP competes with 8-DY547-cGMP for the receptor, reducing Polarization (mP).[1]

Calibration Protocol: Step-by-Step

This protocol establishes a standard curve to convert raw Fluorescence Polarization (mP) values into cGMP concentration.[1]

Phase A: Tracer Optimization (The Determination)

Goal: Determine the optimal concentration of receptor/antibody to use. You cannot calibrate the assay without fixing the receptor concentration at ~


.
  • Prepare Tracer Stock: Dilute 8-DY547-cGMP to 10 nM in Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4).

    • Note: 10 nM is chosen to provide sufficient signal intensity (Total Fluorescence) while remaining below the likely

      
       of high-affinity antibodies.[1]
      
  • Receptor Titration: Prepare a 2-fold serial dilution of your cGMP antibody or PKG receptor (range: 0 nM to 1000 nM).[1]

  • Incubation: Mix 10 µL of Receptor dilution + 10 µL of 10 nM Tracer in a black 384-well low-volume plate.

  • Read: Incubate for 60 mins at RT in the dark. Read FP (Ex 550nm / Em 580nm).

  • Analysis: Plot mP vs. [Receptor]. Fit to a "One Site – Specific Binding" model.

    • Selection: Choose the receptor concentration that yields 50-80% of the maximal mP shift . This is your Working Receptor Concentration .

Phase B: The cGMP Standard Curve (The Calibration)

Goal: Generate the mathematical relationship between mP and [cGMP].

Materials:

  • Tracer: 8-DY547-cGMP (2x concentration, e.g., 20 nM).

  • Receptor: Working concentration determined in Phase A (2x concentration).

  • Standard: Pure cGMP (non-fluorescent).[1]

Workflow:

  • Standard Preparation: Prepare a 12-point serial dilution of pure cGMP in Assay Buffer.

    • Start at 100 µM down to 1 pM. Include a "Buffer Only" (0 cGMP) control.[1]

  • Plate Loading:

    • Add 10 µL of cGMP Standard (or sample).[1]

    • Add 5 µL of 8-DY547-cGMP Tracer (2x).[1]

    • Add 5 µL of Receptor (2x).

    • Final Volume: 20 µL.

  • Equilibration: Shake plate for 2 mins. Incubate for 60-90 mins at RT (protected from light).

  • Measurement: Measure Fluorescence Polarization (mP) and Total Intensity.

    • Self-Validation Check: Total Intensity should remain constant across all wells. If intensity drops at high [cGMP], you have quenching artifacts; if it rises, you have autofluorescence.[1]

Phase C: Data Processing & Curve Fitting

Do not use linear regression. Competitive binding follows a sigmoidal dose-response.[1]

  • Calculate mP:

    
    
    (Where 
    
    
    
    is the instrument G-factor, usually calibrated to set free tracer to 20-30 mP).
  • Fit Model: Use a Four-Parameter Logistic (4PL) equation:

    
    [1]
    
    • 
      : Log of cGMP concentration.
      
    • 
      : Measured mP.
      
    • 
      : Concentration of cGMP that displaces 50% of the tracer.[1]
      

Experimental Validation & Troubleshooting

To ensure Scientific Integrity (E-E-A-T), the assay must be validated before use on unknowns.

The Z-Factor Validation

Run 24 wells of High Control (0 nM cGMP, max binding) and 24 wells of Low Control (10 µM cGMP, full displacement).


[1]
  • Z' > 0.5: Excellent assay. The calibration is robust.

  • Z' < 0.5: Optimization required.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low

mP Window (< 60 mP)
Tracer concentration >

of receptor.[1]
Reduce Tracer concentration. Ensure Receptor is not saturated.[3]
High Background Intensity Buffer autofluorescence or light leak.Check filters (ensure 550/570 nm match). Use black plates.
"Hook Effect" in Curve Receptor aggregation.Add 0.01% Tween-20 or Triton X-100 to buffer.[1]
Drifting Signal Non-equilibrium state.Increase incubation time. 8-DY547 is bulky; kinetics may be slower than Fluorescein.[1]

Visualization: Assay Optimization Workflow

Optimization Start Start Calibration CheckSpec Check Spectra (Ex 557 / Em 574) Start->CheckSpec TitrateRec Titrate Receptor (Fixed Tracer 10nM) CheckSpec->TitrateRec SelectKd Select [Receptor] at 50-80% Bound TitrateRec->SelectKd StdCurve Run cGMP Std Curve (Competitive) SelectKd->StdCurve CalcZ Calculate Z' Factor StdCurve->CalcZ Decision Z' > 0.5? CalcZ->Decision Valid Assay Validated Proceed to Screening Decision->Valid Yes Optimize Optimize Buffer/ Re-titrate Decision->Optimize No Optimize->TitrateRec

Caption: Logical workflow for validating the 8-DY547-cGMP calibration system.

References

  • Biskup, C., et al. (2007).[1] "Relating ligand binding to activation gating in CNGA2 channels." Nature, 446, 440-443. [1]

  • Cayman Chemical. (n.d.).[1] "8-DY547-cGMP Product Information & Specifications." Cayman Chemical Product Guide.

  • Biolog Life Science Institute. (n.d.).[1] "Technical Information: Fluorescent cGMP Analogues." Biolog.de.

  • Lea, W. A., & Simeonov, A. (2011). "Fluorescence polarization assays in small molecule screening." Expert Opinion on Drug Discovery, 6(1), 17–32.[1]

  • Kramer, R. H., & Tibbs, G. R. (1996). "Antagonists of cyclic nucleotide-gated channels and molecular mapping of their site of action." Journal of Neuroscience, 16(4), 1285-1293.[1]

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A Senior Application Scientist's Guide to 8-DY547-cGMP: A Comparative Analysis for Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the intricate world of second messenger signaling, the precise measurement of cyclic guanosine monophosphate (cGMP) is paramount. This guide provides an in-depth comparison of 8-DY547-cGMP, a fluorescently labeled analog, with other available methods for cGMP detection. We will delve into the underlying principles of its primary applications, offer detailed experimental protocols, and present a comparative analysis to empower researchers in making informed decisions for their specific experimental needs.

The Central Role of cGMP in Cellular Physiology

Cyclic GMP is a ubiquitous second messenger that plays a critical role in a vast array of physiological processes.[1][2][3] Its signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs).[1][2] The downstream effects of cGMP are mediated through its binding to and activation of three main targets: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).[1][4] This pathway governs diverse cellular functions, including smooth muscle relaxation and vasodilation, phototransduction, neuronal signaling, and platelet aggregation.[3][5] Dysregulation of the cGMP signaling pathway is implicated in various pathological conditions, making the accurate quantification of intracellular cGMP levels a crucial aspect of biomedical research.[2][3][5]

Visualizing the cGMP Signaling Pathway

To better understand the context in which 8-DY547-cGMP and other detection methods operate, it is essential to visualize the core signaling pathway.

cGMP Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal e.g., Nitric Oxide (NO), Natriuretic Peptides sGC Soluble Guanylate Cyclase (sGC) Signal->sGC Activates pGC Particulate Guanylate Cyclase (pGC) Signal->pGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by GCs PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded to PKG Protein Kinase G (PKG) cGMP->PKG Activates CNG Cyclic Nucleotide-Gated (CNG) Channels cGMP->CNG Opens GMP 5'-GMP PDEs->GMP Cellular_Response Cellular Response (e.g., muscle relaxation, ion channel opening) PKG->Cellular_Response Phosphorylates Targets CNG->Cellular_Response Alters Ion Flux FP Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_read Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - 8-DY547-cGMP - cGMP Binding Partner (Antibody or PDE) - Assay Buffer - cGMP Standards & Samples Plate Add reagents to microplate wells Reagents->Plate Incubate Incubate to reach binding equilibrium Plate->Incubate Reader Read Fluorescence Polarization Incubate->Reader Standard_Curve Generate Standard Curve Reader->Standard_Curve Calculate Calculate cGMP concentration in samples Standard_Curve->Calculate

Caption: A streamlined workflow for a competitive fluorescence polarization assay to measure cGMP concentrations.

Detailed Protocol: Competitive Fluorescence Polarization Assay for cGMP Quantification

This protocol provides a general framework. Optimization of reagent concentrations and incubation times is crucial for achieving the best results.

Materials:

  • 8-DY547-cGMP

  • cGMP-specific antibody or purified phosphodiesterase

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • cGMP standards of known concentrations

  • Cell lysates or other samples containing unknown cGMP concentrations

  • Black, low-binding 96- or 384-well microplates

  • A microplate reader capable of fluorescence polarization measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 8-DY547-cGMP in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a dilution series of cGMP standards in assay buffer.

    • Dilute the cGMP binding partner (antibody or PDE) in assay buffer to a concentration that results in a significant polarization shift upon binding to 8-DY547-cGMP.

  • Assay Setup:

    • To each well of the microplate, add the following in this order:

      • Assay Buffer

      • cGMP standard or sample

      • 8-DY547-cGMP

      • cGMP binding partner

    • Include control wells:

      • Blank (assay buffer only)

      • Minimum polarization (8-DY547-cGMP in assay buffer)

      • Maximum polarization (8-DY547-cGMP and binding partner in assay buffer)

  • Incubation:

    • Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader using excitation and emission wavelengths appropriate for the DY-547 fluorophore (e.g., excitation ~550 nm, emission ~580 nm).

  • Data Analysis:

    • Subtract the blank values from all readings.

    • Plot the polarization values of the cGMP standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of cGMP in the samples by interpolating their polarization values on the standard curve.

Cellular Imaging with 8-DY547-cGMP

While genetically encoded biosensors are often the preferred method for live-cell imaging of cGMP dynamics, 8-DY547-cGMP can be utilized for certain cellular imaging applications, particularly for visualizing the localization of cGMP binding sites.

Detailed Protocol: Cellular Imaging

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • 8-DY547-cGMP

  • Live-cell imaging medium

  • Fluorescence microscope (confocal or widefield) with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells on imaging-quality plates or coverslips and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Prepare a working solution of 8-DY547-cGMP in live-cell imaging medium. The optimal concentration should be determined empirically to maximize signal while minimizing background and potential cytotoxicity.

    • Replace the culture medium with the 8-DY547-cGMP-containing imaging medium.

    • Incubate the cells for a sufficient time to allow for probe uptake (e.g., 15-30 minutes) at 37°C.

  • Washing (Optional):

    • To reduce background fluorescence, you may gently wash the cells once or twice with fresh imaging medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the DY-547 dye.

    • Acquire images at different time points to observe any changes in localization upon stimulation, if applicable.

Causality Behind Experimental Choices:

  • Choice of Black Plates for FP: Black microplates are used to minimize background fluorescence and light scattering, thereby improving the signal-to-noise ratio of the assay. [6]* Use of Low-Binding Plates: To prevent the adsorption of proteins and the fluorescent probe to the well surface, which could affect the accuracy of the measurements.

  • Inclusion of BSA in Assay Buffer: Bovine serum albumin is often included to prevent non-specific binding of reagents to the plate and to stabilize the proteins.

  • Optimization of Reagent Concentrations: It is critical to find a balance where the concentration of the binding partner is sufficient to produce a measurable polarization shift, but not so high that it becomes insensitive to competition from the unlabeled cGMP.

Conclusion and Future Perspectives

8-DY547-cGMP is a valuable tool for the study of cGMP signaling, particularly for in vitro biochemical assays such as fluorescence polarization, where its high temporal resolution and suitability for high-throughput formats are significant advantages. For real-time monitoring of intracellular cGMP dynamics in living cells, genetically encoded FRET-based biosensors generally offer superior specificity and the ability to target measurements to subcellular compartments. ELISA remains a robust and sensitive method for endpoint quantification of cGMP from cell populations.

The choice of the optimal cGMP detection method will always depend on the specific biological question being addressed. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to design and execute experiments that yield clear and reliable insights into the complex and vital role of cGMP in cellular physiology and disease.

References

  • Feil, R., et al. (2012). Comparative analysis of established and new biosensors for cyclic nucleotides. BMC Neuroscience, 13(Suppl 1), P33. [Link]

  • Francis, S. H., et al. (2010). cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action. Nitric Oxide, 22(2), 104-116. [Link]

  • Kukreja, R. C., et al. (2013). The role of cGMP and its signaling pathways in kidney disease. American Journal of Physiology-Renal Physiology, 305(5), F497-F512. [Link]

  • Wikipedia. (2023). Cyclic guanosine monophosphate. [Link]

  • Journal of Hypertension and Cardiology. (n.d.). cGMP Signaling. [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-[DY-547]-AET-cGMP. [Link]

  • Honda, A., et al. (2000). Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. Analytical Chemistry, 72(24), 5917-5923. [Link]

  • Hiratsuka, T. (1982). New fluorescent analogs of cAMP and cGMP available as substrates for cyclic nucleotide phosphodiesterase. Journal of Biological Chemistry, 257(22), 13354-13358. [Link]

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]

  • Calamera, G., et al. (2019). FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons. Communications Biology, 2, 394. [Link]

  • Matsuda, T., et al. (2022). Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. Scientific Reports, 12(1), 15091. [Link]

  • Niino, Y., et al. (2010). Blue Fluorescent cGMP Sensor for Multiparameter Fluorescence Imaging. PLoS ONE, 5(2), e9164. [Link]

  • Molecular Devices. (n.d.). CatchPoint cGMP Fluorescent Assay Kit. [Link]

  • Cell Biolabs, Inc. (n.d.). cGMP ELISA Kit (Colorimetric). [Link]

  • Creative Bioarray. (n.d.). Guides for Live Cell Imaging Dyes. [Link]

  • Molecular Devices. (n.d.). Stable Fluorescence Assay for Measuring Cyclic GMP. [Link]

  • CUSABIO. (n.d.). cGMP-PKG signaling pathway. [Link]

  • Bio-One. (n.d.). Molecular Aspects of Cyclic GMP Signaling. [Link]

  • Corning Incorporated. (n.d.). Selecting the Detection System – Colorimetric, Fluorescent, Luminescent Methods for ELISA Assays. [Link]

  • SpringerLink. (2004). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. [Link]

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A Senior Application Scientist's Guide to Benchmarking Fluorescent cGMP Probes: 8-DY547-cGMP vs. The New Wave of Biosensors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of cyclic guanosine monophosphate (cGMP) signaling, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an in-depth comparison of the well-established small-molecule probe, 8-DY547-cGMP, against the newer generation of genetically encoded fluorescent biosensors. We will delve into the core principles of these probes, their respective strengths and weaknesses, and provide a framework for their empirical evaluation, ensuring you can make an informed decision for your specific research needs.

The Central Role of cGMP and the Quest for its Visualization

Cyclic GMP is a pivotal second messenger that governs a multitude of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal activity.[1][2] Dysregulation of cGMP signaling is implicated in various pathologies, making it a key target for therapeutic intervention. The ability to visualize and quantify cGMP dynamics in real-time within living cells is paramount to understanding its complex roles and for the development of novel therapeutics.[2][3] This has driven the evolution of fluorescent probes from small organic dyes to sophisticated protein-based biosensors.

Understanding the Contenders: A Tale of Two Probe Classes

The landscape of fluorescent cGMP probes can be broadly categorized into two main classes: synthetic, small-molecule probes and genetically encoded biosensors.

1. Small-Molecule Probes: The Case of 8-DY547-cGMP

8-DY547-cGMP is a fluorescently labeled analog of cGMP.[4][5] In this probe, the fluorescent dye DY-547 is covalently attached to the cGMP molecule.[6] Its primary application has been in studying the activation of cyclic nucleotide-gated (CNG) ion channels, where its binding can be directly correlated with channel gating.[4][6]

  • Mechanism of Action: These probes function by directly binding to cGMP-binding proteins. The change in fluorescence upon binding or displacement is then measured. For instance, in competitive immunoassays, a decrease in signal from a labeled cGMP conjugate indicates higher levels of endogenous cGMP.[7][8]

  • Advantages:

    • Direct Labeling: Offers a straightforward way to label specific cGMP-binding sites.

    • High Purity and Defined Stoichiometry: As a synthetic molecule, it can be produced with high purity.[4]

  • Limitations:

    • Cell Permeability: Often requires microinjection or cell lysis for intracellular applications, limiting its use in live-cell imaging of intact cells.

    • Potential for Altered Pharmacology: The attached fluorophore can potentially alter the binding affinity and efficacy of cGMP for its target proteins.

    • Wash-out Steps: Live-cell imaging with such probes can be challenging due to the need for washing out unbound probe to reduce background fluorescence.[9]

2. Genetically Encoded cGMP Biosensors: The New Wave

Recent years have seen the development of a variety of genetically encoded cGMP biosensors. These are proteins, often based on fusions of fluorescent proteins with cGMP-binding domains, that can be expressed directly within cells.[1][2][10]

  • Mechanism of Action: These biosensors typically rely on Förster Resonance Energy Transfer (FRET) or single fluorescent protein conformational changes.[2][10]

    • FRET-based sensors: A pair of fluorescent proteins (e.g., CFP and YFP) are linked by a cGMP-binding domain. Upon cGMP binding, a conformational change alters the distance or orientation between the two fluorophores, leading to a change in FRET efficiency.[2][11]

    • Single-FP based sensors: A single fluorescent protein is circularly permuted and inserted into a cGMP-binding domain. cGMP binding induces a conformational change in the binding domain that is allosterically coupled to the chromophore environment of the fluorescent protein, modulating its brightness.[12][13]

  • Examples:

    • Red cGull: A red fluorescent protein-based indicator that shows an increase in fluorescence intensity upon cGMP binding.[12][13][14]

    • cGi500: A FRET-based sensor with a high sensitivity for cGMP.[3]

    • Cygnus: A blue fluorescent cGMP sensor designed for multiparameter imaging.[10][15]

    • GENIe: A downward-sensing green fluorescent biosensor where fluorescence decreases with increasing cGMP levels.[16]

  • Advantages:

    • Live-Cell Imaging: Can be expressed in specific cell types or subcellular compartments, enabling real-time monitoring of cGMP dynamics in living cells and organisms.[17][18]

    • High Specificity: The cGMP binding domains provide high selectivity for cGMP over other cyclic nucleotides like cAMP.[3][12]

    • No Need for External Co-factors: These sensors function without the need for additional substrates.[16]

  • Limitations:

    • Transfection Required: Requires genetic modification of the cells, which may not be feasible for all experimental systems.[18]

    • Potential for Buffering: Overexpression of the biosensor could potentially buffer intracellular cGMP levels, altering the natural signaling dynamics.

    • Maturity and Photostability: The properties of the fluorescent proteins, such as maturation time and photostability, can be limiting factors.[19]

Head-to-Head Comparison: Key Performance Metrics

To objectively compare 8-DY547-cGMP with the newer fluorescent probes, a series of key performance metrics must be evaluated. The following table summarizes these parameters and provides a qualitative comparison based on the principles of each probe class.

Feature8-DY547-cGMP (Small Molecule)Genetically Encoded Biosensors (e.g., Red cGull, cGi500)
Principle Fluorescently labeled cGMP analogcGMP-binding domain fused to fluorescent protein(s)
Application Primarily for in vitro binding assays and studies of isolated proteins (e.g., ion channels)Real-time, in vivo imaging of cGMP dynamics in cells and organisms
Delivery Method Direct application, microinjection, or cell permeabilizationGene transfection or viral transduction
Cell Permeability Generally low for intact cellsNot applicable (expressed intracellularly)
Specificity Dependent on the binding pocket of the target proteinHigh, conferred by the specific cGMP-binding domain
Temporal Resolution Fast binding kineticsLimited by protein conformational changes and imaging frame rate
Signal-to-Background Can be low due to non-specific binding and unbound probeGenerally high due to targeted expression and specific response
Multiplexing Limited by spectral overlap with other dyesFeasible with spectrally distinct biosensors for different messengers (e.g., cGMP, cAMP, Ca2+)[10][15]

Experimental Design for a Comprehensive Comparison

To provide a rigorous, data-driven comparison, a series of well-controlled experiments should be performed. The following protocols outline the key assays for benchmarking these probes.

Experimental Workflow: Probe Comparison

G cluster_0 Probe Preparation & Characterization cluster_1 In Vitro Assays cluster_2 Live-Cell Imaging Assays prep_small Synthesize/Purchase & Purify 8-DY547-cGMP spec_char Spectroscopic Analysis (Absorption, Emission, Quantum Yield) prep_small->spec_char probe_loading Probe Loading/Expression prep_small->probe_loading prep_genetic Clone & Express Genetically Encoded Biosensor prep_genetic->spec_char binding_assay Binding Affinity Assay (Kd) (e.g., Fluorescence Polarization) spec_char->binding_assay photostability_assay Photostability Assay (Continuous Illumination) spec_char->photostability_assay cell_culture Cell Culture & Transfection (for Biosensors) specificity_assay Specificity Assay (vs. cAMP, ATP, etc.) binding_assay->specificity_assay cell_culture->probe_loading live_imaging Live-Cell Imaging (Confocal/TIRF Microscopy) probe_loading->live_imaging agonist_stimulation Agonist Stimulation (e.g., NO donor) live_imaging->agonist_stimulation data_analysis Image & Data Analysis (Signal Change, Kinetics) agonist_stimulation->data_analysis

Caption: Workflow for comparing fluorescent cGMP probes.

Detailed Protocol 1: In Vitro Binding Affinity and Specificity

Objective: To determine the binding affinity (Kd) and specificity of 8-DY547-cGMP and a purified genetically encoded biosensor.

Materials:

  • Purified 8-DY547-cGMP

  • Purified genetically encoded cGMP biosensor

  • cGMP, cAMP, ATP, GTP of high purity

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Fluorometer or plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a dilution series of unlabeled cGMP (and other nucleotides for specificity) in assay buffer.

  • Prepare a constant concentration of 8-DY547-cGMP or the purified biosensor in assay buffer.

  • Mix the fluorescent probe with each concentration of the unlabeled nucleotide in a microplate.

  • Incubate to allow binding to reach equilibrium.

  • Measure fluorescence intensity or fluorescence polarization.

  • Plot the change in fluorescence or polarization against the concentration of the unlabeled nucleotide.

  • Calculate the Kd by fitting the data to a suitable binding isotherm (e.g., one-site binding model).

Rationale: This assay provides a quantitative measure of how tightly each probe binds to cGMP and its ability to distinguish cGMP from other structurally similar molecules. Fluorescence polarization is particularly useful as it measures the change in the rotational speed of the fluorescent molecule upon binding to a larger protein, providing a direct readout of the binding event.

Detailed Protocol 2: Live-Cell Imaging and Agonist Response

Objective: To compare the performance of 8-DY547-cGMP (if cell-permeable or microinjected) and a genetically encoded biosensor in detecting agonist-induced cGMP changes in living cells.

Materials:

  • Cultured cells (e.g., HEK293T or primary smooth muscle cells)

  • Plasmid DNA for the genetically encoded biosensor

  • Transfection reagent

  • 8-DY547-cGMP

  • cGMP-elevating agonist (e.g., sodium nitroprusside - SNP, a nitric oxide donor)

  • Live-cell imaging medium

  • Confocal or widefield fluorescence microscope with environmental control

Procedure:

  • For the biosensor:

    • Seed cells on glass-bottom dishes.

    • Transfect cells with the biosensor plasmid DNA.

    • Allow 24-48 hours for protein expression.

  • For 8-DY547-cGMP:

    • Load the probe into cells using an appropriate method (e.g., microinjection, or if a cell-permeable version is available, by incubation).

  • Replace the culture medium with live-cell imaging medium.

  • Mount the dish on the microscope stage and allow cells to equilibrate.

  • Acquire baseline fluorescence images.

  • Add the cGMP-elevating agonist to the medium.

  • Acquire a time-lapse series of images to monitor the change in fluorescence.

  • Analyze the image data to quantify the change in fluorescence intensity or FRET ratio over time.

Rationale: This experiment directly assesses the ability of each probe to report dynamic changes in intracellular cGMP concentrations in a physiologically relevant context. The kinetics and magnitude of the fluorescence response provide crucial information about the probe's sensitivity and temporal resolution.

Visualizing the cGMP Signaling Pathway

To provide context for the action of these probes, it is essential to understand the cGMP signaling pathway.

cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates NPs Natriuretic Peptides pGC Particulate Guanylate Cyclase (pGC) NPs->pGC activates cGMP cGMP sGC->cGMP synthesizes from pGC->cGMP synthesizes from GTP GTP GTP->sGC GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs activates/inhibits cGMP->PDEs CNG Cyclic Nucleotide-gated Ion Channels cGMP->CNG activates Cellular_Response Cellular Response (e.g., muscle relaxation) PKG->Cellular_Response GMP 5'-GMP PDEs->GMP degrades cGMP to CNG->Cellular_Response

Caption: The canonical cGMP signaling pathway.

Concluding Remarks and Future Perspectives

The choice between 8-DY547-cGMP and a genetically encoded biosensor is not a matter of one being definitively superior to the other, but rather a decision based on the specific experimental question. For detailed in vitro biochemical and biophysical studies of purified proteins, 8-DY547-cGMP remains a valuable tool. However, for elucidating the complex spatiotemporal dynamics of cGMP signaling in living cells and organisms, the new generation of genetically encoded biosensors offers unparalleled advantages.

The future of cGMP probe development lies in the creation of brighter, more photostable, and faster-responding biosensors with an expanded palette of colors to facilitate multiplexed imaging of different signaling pathways simultaneously. As our understanding of cGMP signaling deepens, so too will the sophistication of the tools we use to study it.

References

  • Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. ResearchGate. Available at: [Link]

  • Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Ir and Green Fluorescent Proteins. Analytical Chemistry. Available at: [Link]

  • RNA-based fluorescent biosensors for live cell imaging of second messengers cyclic di-GMP and cyclic AMP-GMP. PMC. Available at: [Link]

  • Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. PubMed. Available at: [Link]

  • Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. ACS Publications. Available at: [Link]

  • Blue Fluorescent cGMP Sensor for Multiparameter Fluorescence Imaging. PLOS One. Available at: [Link]

  • CatchPoint™ Cyclic-GMP Fluorescent Assay Kit. Molecular Devices. Available at: [Link]

  • cGMP Assay Kit. Montana Molecular. Available at: [Link]

  • 8-[DY-547]-AET-cGMP. BIOLOG Life Science Institute. Available at: [Link]

  • New biosensors and transgenic mice for multiplex cGMP imaging. PubMed. Available at: [Link]

  • Small-molecule fluorescent probes for imaging gaseous signaling molecules: current progress and future implications. RSC Publishing. Available at: [Link]

  • Blue fluorescent cGMP sensor for multiparameter fluorescence imaging. PubMed. Available at: [Link]

  • CatchPoint cGMP Fluorescent Assay Kit. Molecular Devices. Available at: [Link]

  • 8-[DY-547]-AET-cAMP. BIOLOG Life Science Institute. Available at: [Link]

  • Stable Fluorescence Assay for Measuring Cyclic GMP. Molecular Devices. Available at: [Link]

  • Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. PMC. Available at: [Link]

  • Adding new dimensions to fluorescence microscopy. ResearchGate. Available at: [Link]

  • Fluorescent probes for imaging live cells. Max-Planck-Gesellschaft. Available at: [Link]

  • Transgenic Mice for cGMP Imaging. PMC. Available at: [Link]

  • Live cell imaging probes - more about fluorescent probes. LubioScience. Available at: [Link]

  • cGMP Analogues. BIOLOG Life Science Institute. Available at: [Link]

  • Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry. FDA. Available at: [Link]

  • Combination products: FDA finalizes list of CGMP alternatives, streamlined mechanisms. RAPS. Available at: [Link]

  • A Guide to an Effective Clinical Trial Protocol in CGMP & CGCP as. Longdom Publishing. Available at: [Link]

  • cGMP-PKG signaling pathway. Affinity Biosciences. Available at: [Link]

  • Improving the photostability of bright monomeric orange and red fluorescent proteins. PubMed. Available at: [Link]

  • Computational Analysis of Zingiber officinale Identifies GABAergic Signaling as a Potential Therapeutic Mechanism in Colorectal Cancer. MDPI. Available at: [Link]

  • Comparison of the performance of two targeted metagenomic virus capture probe-based methods using reference control materials and clinical samples. ResearchGate. Available at: [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 8-DY547-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

8-DY547-cGMP (8-(2-[DY-547]-aminoethylthio)-guanosine-3',5'-cyclic monophosphate) is a high-value, bioactive fluorescent probe.[1] While often categorized under general "Caution" in Safety Data Sheets (SDS), its handling requires elevated protocols due to two specific factors: biological potency (it activates CNG channels and PKG) and solvent interaction (often dissolved in DMSO, a skin-penetrating carrier).[1]

Immediate Action Required:

  • Never handle the dry powder outside a fume hood.

  • If dissolving in DMSO: Standard nitrile gloves provide <5 minutes of protection. Double-gloving is mandatory; immediate change upon splash is critical.[1]

  • Light Protection: The DY-547 fluorophore is susceptible to photobleaching. All handling must occur under low-light conditions or amber shielding.[1]

Risk Assessment & Mechanism

To trust the safety protocol, you must understand the hazard mechanism.

The "Trojan Horse" Risk (DMSO Solubilization)

Research-grade 8-DY547-cGMP is frequently reconstituted in Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions.[1]

  • The Hazard: DMSO is an amphipathic solvent that rapidly permeabilizes biological membranes (skin).

  • The Payload: 8-DY547-cGMP is a signaling analog.[1][2] If dissolved in DMSO, the solvent acts as a vehicle, carrying the bioactive nucleotide directly into your bloodstream.

  • The Consequence: Unintended activation of cGMP-dependent pathways (vasodilation, ion channel gating) and potential fluorophore toxicity.[1]

Bioactive Dust (Lyophilized Solid)

In its solid state, the compound is a fine particulate. Inhalation poses a direct risk to mucous membranes, where it can be solubilized and absorbed.

PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach.[1] Match your PPE to the physical state of the reagent.

Protective LayerTask A: Handling Lyophilized Powder (Weighing/Reconstitution)Task B: Handling Aqueous Solutions (Diluted working stocks)Task C: Handling DMSO Stocks (High Concentration)
Respiratory Mandatory: Chemical Fume Hood.[1] If hood unavailable: N95/P100 Respirator.Recommended: General Lab Ventilation.Mandatory: Chemical Fume Hood (DMSO vapor transport).
Hand Protection Single Nitrile Gloves (4-6 mil).[1]Single Nitrile Gloves .Double Nitrile Gloves (Outer layer changed immediately upon splash) OR Butyl Rubber (if prolonged contact).[1]
Eye Protection Chemical Safety Goggles (tight seal).[1]Safety Glasses with side shields.Chemical Safety Goggles (prevent solvent splash).[1]
Body Protection Lab Coat (Buttoned, wrist cuffs).Lab Coat.Lab Coat + Impervious Apron (recommended for large volumes).[1]
Light Hygiene Amber/Red Light or Foil Wrap.Amber/Red Light or Foil Wrap.Amber/Red Light or Foil Wrap.

Visualization: Safety Logic & Workflow

Figure 1: The "Defense in Depth" Decision Tree

This logic flow ensures you select the correct barrier based on the solvent system.

PPE_Decision_Tree Start Start: Handling 8-DY547-cGMP State What is the physical state? Start->State Solid Solid (Lyophilized) State->Solid Liquid Liquid Solution State->Liquid Act_Solid HAZARD: Inhalation REQ: Fume Hood + N95 Gloves: Single Nitrile Solid->Act_Solid Solvent Identify Solvent Liquid->Solvent Aqueous Aqueous / Buffer Solvent->Aqueous DMSO DMSO / Organic Solvent->DMSO Act_Aq HAZARD: Splash REQ: Safety Glasses Gloves: Single Nitrile Aqueous->Act_Aq Act_DMSO HAZARD: Skin Permeation REQ: Double Nitrile or Butyl Change interval: <5 mins DMSO->Act_DMSO

Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.

Operational Protocol: Step-by-Step

Scientist's Note: This protocol balances personnel safety with reagent stability. 8-DY547-cGMP is expensive; moisture and light are its enemies.[1]

Phase 1: Preparation & Weighing[1]
  • Environment: Activate Chemical Fume Hood. Dim lab lights or install amber filters.

  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric water vapor onto the hygroscopic powder, causing hydrolysis of the phospho-ester bond.

  • Static Control: Use an anti-static gun or wipe on the vial and spatula.

    • Why? Charged dry powders can "jump" out of the vial, creating an inhalation hazard and loss of product.

Phase 2: Solubilization (The Critical Step)[1]
  • Solvent Choice:

    • Water/Buffer: Safe, but hydrolysis risk over time.

    • DMSO: High stability, high permeation risk.

  • The "Double-Glove" Technique (If using DMSO):

    • Don inner pair (Bright color, e.g., Orange/Blue).

    • Don outer pair (Standard color).[1]

    • Indicator: If the inner glove color becomes visible through a tear or swelling, evacuate hands immediately.

  • Dissolution: Add solvent down the side of the vial. Do not vortex aggressively; swirl gently to avoid aerosolizing micro-droplets.

Phase 3: Storage & Disposal[1]
  • Aliquot: Immediately divide stock into single-use aliquots in light-protective (amber) tubes.

    • Why? Freeze-thaw cycles degrade the cGMP moiety.

  • Spill Cleanup (DMSO based):

    • Do NOT wipe with standard paper towels if the volume is large (paper allows rapid evaporation/permeation).

    • Cover with absorbent pads (polypropylene).[1]

    • Clean surface with 10% bleach (deactivates biologicals) followed by 70% Ethanol.[1]

    • Dispose of pads in Hazardous Chemical Waste (not biohazard bags, unless viral vectors are also present).

Emergency Response

IncidentImmediate Action
Skin Contact (DMSO Stock) 1. Do not rub. Rubbing increases absorption.2. Wash gently with copious soap and water for 15 minutes.3. Notify Safety Officer; monitor for systemic effects (drop in blood pressure).[1]
Eye Contact 1. Flush at eyewash station for 15 minutes.2. Seek medical attention immediately (DMSO carries dye into ocular tissue).[1]
Inhalation (Powder) 1. Move to fresh air.2. If breathing is difficult, seek medical aid.

References

  • Biolog Life Science Institute. 8-[DY-547]-AET-cGMP Technical Information. (Catalog No. D 044). Retrieved from

  • Cayman Chemical. 8-DY547-cGMP Product Insert & Safety Data. Retrieved from [1]

  • KIMBERLY-CLARK PROFESSIONAL. Chemical Resistance Guide: Nitrile Gloves & DMSO Permeation. Retrieved from [1][3]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Section 6.C, Working with Chemicals of High Toxicity. Retrieved from [1]

  • Biskup, C. et al. (2007).[4] Relating ligand binding to activation gating in CNGA2 channels. Nature, 446, 440-443.[4] (Establishes bioactivity of the compound). Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.